molecular formula C6H14N2O3 B12117510 (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid CAS No. 18899-29-1

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid

Katalognummer: B12117510
CAS-Nummer: 18899-29-1
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: YSMODUONRAFBET-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, also widely known as L-allo-hydroxylysine or (5S)-5-Hydroxy-L-lysine, is a stereoisomer of the proteinogenic amino acid 5-hydroxylysine . While the (2S,5R) stereoisomer is the natural form found exclusively in collagen, the (2S,5S) form is of significant value in biochemical research . Its primary research applications are in the study of collagen biosynthesis and maturation. Specifically, it serves as an important epimeric standard in clinical analyses to evaluate collagen breakdown, which is crucial for research into metabolic bone diseases such as osteoporosis . Furthermore, this compound is a key synthetic intermediate for chemists developing collagen cross-link molecules like pyridinoline, which are required for advanced studies in clinical chemistry and biochemistry . As a building block in peptide synthesis, it is used to investigate the structure and function of collagen-like peptides. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

18899-29-1

Molekularformel

C6H14N2O3

Molekulargewicht

162.19 g/mol

IUPAC-Name

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid

InChI

InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5-/m0/s1

InChI-Schlüssel

YSMODUONRAFBET-WHFBIAKZSA-N

Isomerische SMILES

C(C[C@@H](C(=O)O)N)[C@@H](CN)O

Kanonische SMILES

C(CC(C(=O)O)N)C(CN)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to (2S,5S)-2,6-Diamino-5-hydroxyhexanoic Acid: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, a specific stereoisomer of hydroxylysine. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, stereospecific synthesis, analytical characterization, and its emerging biological roles, particularly in the context of cancer biology and epigenetic regulation.

Molecular Structure and Physicochemical Properties

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, also known as threo-5-hydroxy-L-lysine or allo-hydroxy-L-lysine, is a derivative of the essential amino acid L-lysine. The designation "(2S,5S)" defines the specific stereochemistry at the two chiral centers: the alpha-carbon (C2) and the carbon bearing the hydroxyl group (C5). This specific configuration distinguishes it from its more common diastereomer, (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid (erythro-5-hydroxy-L-lysine), which is a well-known component of collagen.[1]

The molecule possesses three key functional groups that dictate its chemical behavior: an α-amino group, a carboxylic acid group, and a hydroxyl group, in addition to a second amino group at the ε-position. These groups confer upon it a high degree of polarity and the capacity for multiple hydrogen bonding interactions.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₁₄N₂O₃PubChem[2]
Molecular Weight 162.19 g/mol PubChem[2]
IUPAC Name (2S,5S)-2,6-diamino-5-hydroxyhexanoic acidPubChem[2]
InChIKey YSMODUONRAFBET-WHFBIAKZSA-NPubChem[2]
Canonical SMILES C(CN)OPubChem[2]
XLogP3 (Predicted) -4.2PubChem[2]
Hydrogen Bond Donors 4LookChem[3]
Hydrogen Bond Acceptors 5LookChem[3]
pKa (Strongest Acidic, Predicted) 2.45NP-MRD[1]
pKa (Strongest Basic, Predicted) 9.75NP-MRD[1]

Stereospecific Synthesis

The precise stereochemical control required for the synthesis of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid presents a significant synthetic challenge. A notable and efficient method utilizes D-galactose as a chiral precursor, ensuring the correct stereochemistry at both chiral centers. This approach underscores the utility of carbohydrates as versatile starting materials in the synthesis of complex amino acids.

While the full, step-by-step protocol from the primary literature is extensive, the overall synthetic strategy can be visualized as a multi-step process involving the stereoselective introduction of amino and hydroxyl functionalities onto the hexanoic acid backbone derived from D-galactose.

Synthesis_Workflow D_Galactose D-Galactose Intermediate1 Diazido Intermediate Formation D_Galactose->Intermediate1 Multiple Steps Intermediate2 Functional Group Manipulations Intermediate1->Intermediate2 Stereoretentive Transformations Final_Product (2S,5S)-2,6-diamino- 5-hydroxyhexanoic acid Intermediate2->Final_Product Deprotection

Caption: Stereospecific synthesis workflow from D-galactose.

Analytical Characterization

The unambiguous identification and quantification of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, particularly in complex biological matrices, necessitates the use of advanced analytical techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating hydroxylysine diastereomers. Due to their similar physicochemical properties, derivatization is often employed to enhance resolution.

Experimental Protocol: HPLC-based Separation of Hydroxylysine Diastereomers

  • Sample Preparation (Hydrolysis): For protein-bound hydroxylysine, acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) is required to liberate the free amino acids.

  • Derivatization: The amino groups of the hydroxylysine isomers are reacted with a chiral derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol, or with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This creates diastereomeric derivatives with different chromatographic properties.

  • Reversed-Phase HPLC: The derivatized sample is injected onto a C18 reversed-phase HPLC column.

  • Elution: A gradient elution is typically used, with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Detection is commonly achieved using fluorescence (for OPA derivatives) or UV-Vis absorption (for dinitrophenyl derivatives).

  • Quantification: The concentration of each isomer is determined by comparing its peak area to that of a known standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein_Sample Protein Sample Hydrolysis Acid Hydrolysis Protein_Sample->Hydrolysis Derivatization Chiral Derivatization Hydrolysis->Derivatization HPLC Reversed-Phase HPLC Derivatization->HPLC Injection Detection Fluorescence/UV-Vis Detection HPLC->Detection Quantification Peak Integration & Quantification Detection->Quantification

Caption: HPLC workflow for diastereomer separation.

Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid. High-resolution mass spectrometry can confirm the elemental composition, and tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Characteristic fragmentation patterns in positive-ion mode often involve neutral losses of water (H₂O) and ammonia (NH₃) from the protonated molecular ion. The specific fragmentation pattern can help to distinguish it from other isomers, although this often requires careful optimization of collision energies and comparison with authentic standards.

Note: High-resolution mass spectra and detailed fragmentation studies specifically for the (2S,5S) isomer are not widely published and represent a valuable area for further analytical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid. The chemical shifts and coupling constants of the protons and carbons are sensitive to the stereochemistry of the molecule.

Biological Significance and Therapeutic Potential

While the (2S,5R) isomer of hydroxylysine is primarily associated with collagen, recent research has unveiled a distinct and significant biological role for the (2S,5S) isomer, linking it to the regulation of gene expression through alternative RNA splicing.

Role in JMJD6-Mediated RNA Splicing

The enzyme Jumonji domain-containing protein 6 (JMJD6) has been identified as a lysyl hydroxylase that specifically produces the (5S) stereoisomer of hydroxylysine on non-collagenous proteins.[4] One of the key substrates of JMJD6 is the U2 small nuclear ribonucleoprotein auxiliary factor 65 kDa subunit (U2AF65), a critical component of the spliceosome.[5][6][7][8]

JMJD6-mediated hydroxylation of specific lysine residues on U2AF65 modulates its interaction with pre-mRNA and other splicing factors, thereby influencing alternative splicing decisions.[5][6] This post-translational modification adds another layer of regulation to the complex process of gene expression.

JMJD6_Pathway JMJD6 JMJD6 Enzyme Hydroxylation Lysine Hydroxylation (2S,5S)-Hyl formation JMJD6->Hydroxylation U2AF65 U2AF65 (Splicing Factor) U2AF65->Hydroxylation Splicing Alternative Splicing Hydroxylation->Splicing Modulates U2AF65 activity pre_mRNA pre-mRNA pre_mRNA->Splicing Protein_Isoforms Altered Protein Isoforms Splicing->Protein_Isoforms Cellular_Processes Regulation of Cellular Processes (e.g., Proliferation, Apoptosis) Protein_Isoforms->Cellular_Processes

Sources

The Biological Role of (2S,5S)-2,6-Diamino-5-Hydroxyhexanoic Acid in Collagen Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Context

Collagen, the most abundant protein in the mammalian extracellular matrix (ECM), relies heavily on post-translational modifications (PTMs) to achieve its remarkable tensile strength and structural diversity. At the core of these modifications is 5-hydroxylysine (Hyl) . While the predominant physiological epimer naturally found in human collagen is (2S,5R)-5-hydroxylysine, the (2S,5S) diastereomer—formally known as (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid or allo-5-hydroxy-L-lysine—serves as a critical structural probe and analytical standard in drug development.

By utilizing the (2S,5S) epimer in synthetic biology and biochemical assays, researchers have successfully mapped the strict stereospecificity of collagen-modifying enzymes. This whitepaper explores the biological mechanisms anchored by 5-hydroxylysine, detailing its tripartite role in hydroxylation, O-linked glycosylation, and covalent cross-linking, while providing field-proven analytical workflows for its quantification.

Mechanistic Pathways: The Tripartite Modification Cascade

The structural integrity of collagenous tissues is entirely dependent on the enzymatic conversion of specific lysine residues into 5-hydroxylysine, a process that acts as the foundational step for subsequent complex modifications[1].

A. Hydroxylation via Lysyl Hydroxylase (LH)

The conversion of lysine to 5-hydroxylysine occurs within the rough endoplasmic reticulum and is catalyzed by a family of enzymes known as lysyl hydroxylases (encoded by PLOD1, PLOD2, and PLOD3 genes)[2]. This reaction requires iron (Fe²⁺), alpha-ketoglutarate, molecular oxygen, and ascorbic acid (Vitamin C) as cofactors. The precise positioning of the hydroxyl group at the 5-carbon is what enables the molecule to act as an anchor point for further PTMs.

B. O-Linked Glycosylation

Collagen O-linked glycosylations are unique post-translational modifications occurring at early stages of biosynthesis[3]. The 5-hydroxyl group of Hyl serves as the direct attachment site for carbohydrate moieties.

  • Galactosylation: The enzymes GLT25D1 and GLT25D2 (procollagen galactosyltransferases) utilize UDP-galactose to transfer a galactose molecule to the hydroxyl group, forming β-(1,O)-galactosyl-5-hydroxylysine (Gal-Hyl)[4].

  • Glucosylation: Subsequently, the multifunctional enzyme LH3 can transfer glucose from UDP-glucose to the galactose residue, creating α-(1,2)-glucosyl-β-(1,O)-galactosyl-5-hydroxylysine (Glc-Gal-Hyl)[3].

C. Covalent Cross-linking

In the extracellular space, specific telopeptidyl 5-hydroxylysine residues undergo oxidative deamination catalyzed by Lysyl Oxidase (LOX)[5]. This converts the ε-amino group into a highly reactive aldehyde (hydroxyallysine). These aldehydes spontaneously condense with adjacent unmodified lysine or hydroxylysine residues to form Schiff bases (e.g., dehydro-hydroxylysinonorleucine), which eventually mature into stable, multivalent cross-links like pyridinoline. This cross-linking is the primary determinant of tissue biomechanics[1].

Pathway Lys L-Lysine Hyl 5-Hydroxylysine (Hyl) Lys->Hyl Lysyl Hydroxylase (Fe2+, Ascorbate) GalHyl Galactosyl-Hyl (Gal-Hyl) Hyl->GalHyl GLT25D1/2 (UDP-Gal) Crosslink Hydroxyallysine (Cross-link) Hyl->Crosslink Lysyl Oxidase (Oxidative Deamination) GlcGalHyl Glucosylgalactosyl-Hyl (Glc-Gal-Hyl) GalHyl->GlcGalHyl LH3 Glc-T (UDP-Glc)

Fig 1. Enzymatic cascade of 5-hydroxylysine modification in collagen biosynthesis.

Quantitative Impact on Fibrillogenesis

The degree of 5-hydroxylysine glycosylation directly dictates the supramolecular assembly of collagen. Bulky sugar moieties sterically hinder the lateral packing of collagen triple helices. Consequently, highly glycosylated collagens (like Type IV) form loose, mesh-like networks, whereas sparsely glycosylated collagens (like Type I) pack tightly into thick, load-bearing fibrils[3].

Table 1: Quantitative Distribution of 5-Hydroxylysine Modifications Across Collagen Types

Collagen TypePrimary Tissue Source5-Hydroxylysine Content (residues/1000)Glycosylation Occupancy (%)Resulting Fibril DiameterPrimary Biological Function
Type I Bone, Skin, Tendon~5 – 1015 – 20%Large (50–200 nm)High tensile strength, load-bearing
Type II Articular Cartilage~15 – 2040 – 50%Medium (20–40 nm)Compressional resistance
Type IV Basement Membranes~40 – 60> 80%Non-fibrillar (Network)Structural filtration barrier

Experimental Methodology: Absolute Quantification of Glycosylated 5-Hydroxylysine

To accurately measure the occupancy of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid modifications, standard acid hydrolysis cannot be used, as it destroys O-linked glycans. The following LC-MS/MS protocol is engineered for maximum analytical integrity.

E-E-A-T Protocol: HILIC-LC-MS/MS Workflow

Expertise & Experience (Causality of Choices): We utilize alkaline hydrolysis rather than acidic because the β-(1,O)-glycosidic bond of Gal-Hyl is highly labile under low pH. Furthermore, Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over standard reversed-phase C18 columns because the extreme polarity of glycosylated amino acids results in poor retention and ion suppression in standard reversed-phase setups.

Trustworthiness (Self-Validating System): This protocol integrates a heavy-isotope spike-in step prior to hydrolysis. If the recovery of the heavy standard falls below 85%, the system automatically flags the sample for incomplete hydrolysis or matrix interference, preventing false-negative quantification.

Step-by-Step Procedure:

  • Tissue Preparation: Wash tissue samples in cold PBS, lyophilize to a constant dry weight, and cryomill in liquid nitrogen.

    • Causality: Lyophilization ensures normalization of collagen content by dry weight, eliminating data skew caused by variable tissue hydration.

  • Isotope Spiking (Validation Checkpoint): Add 50 pmol of ¹³C,¹⁵N-labeled (2S,5S)-Gal-Hyl internal standard to the homogenate.

  • Alkaline Hydrolysis: Suspend the homogenate in 2M NaOH and incubate at 110°C for 20 hours in sealed, oxygen-free ampoules.

    • Causality: Preserves the delicate glycan structures while completely cleaving the peptide backbone.

  • Solid Phase Extraction (SPE): Neutralize the hydrolysate with equimolar HCl. Load onto a Strong Cation Exchange (SCX) cartridge, wash with 0.1% formic acid, and elute with 5% ammonium hydroxide.

    • Causality: SCX specifically retains basic amino acids (like Hyl) while purging neutral sugars and acidic matrix lipids.

  • LC-MS/MS Analysis: Inject the eluate onto an amide-HILIC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantify the ratio of endogenous Gal-Hyl to the heavy internal standard.

Workflow Step1 1. Tissue Preparation Lyophilization & Homogenization Step2 2. Hydrolysis Alkaline (2M NaOH) to preserve glycans Step1->Step2 Prevents glycan cleavage Step3 3. SPE Enrichment SCX Cartridges Step2->Step3 Neutralize & Load Step4 4. LC-MS/MS MRM Mode for Hyl & Gal-Hyl Step3->Step4 Elute & Dry Step5 5. Data Analysis Occupancy & Cross-link Quantification Step4->Step5 Peak Integration

Fig 2. Self-validating LC-MS/MS workflow for quantifying glycosylated 5-hydroxylysine.

References

  • Title : Collagen hydroxylysine glycosylation: non-conventional substrates for atypical glycosyltransferase enzymes Source : Biochemical Society Transactions (Portland Press) URL :[Link]

  • Title : Lysine post-translational modifications of collagen Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Glycosylation Modulates the Structure and Functions of Collagen: A Review Source : MDPI URL :[Link]

  • Title : Galactosylation of collagen propeptide hydroxylysines by procollagen galactosyltransferases 1, 2 Source : Reactome Pathway Database URL :[Link]

Sources

A Technical Guide to the Biosynthesis of 5-Hydroxylysine: Mechanism, Isoforms, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthetic pathway converting lysine to 5-hydroxylysine, a critical post-translational modification in collagen biology. We will delve into the enzymatic machinery, the biochemical mechanism, the functional significance of distinct enzyme isoforms, and the profound clinical implications of pathway dysregulation. Furthermore, this document serves as a practical resource, offering detailed protocols for the expression and functional analysis of the key enzymes involved, empowering researchers to investigate this fundamental biological process.

The Biological Imperative of Lysine Hydroxylation

Collagen, the most abundant protein in mammals, derives its remarkable tensile strength and structural integrity not merely from its primary amino acid sequence but from a cascade of essential post-translational modifications (PTMs).[1] Among the most crucial of these is the hydroxylation of specific lysine residues within procollagen polypeptide chains to form 5-hydroxylysine (Hyl).[2][3][4] This modification, occurring in the lumen of the endoplasmic reticulum, is a foundational step that dictates the subsequent maturation and stability of collagen.[5]

The introduction of the hydroxyl group at the 5th carbon of the lysine side chain serves two primary functions:

  • A Substrate for Glycosylation: The hydroxyl group of 5-hydroxylysine acts as an attachment point for carbohydrate moieties, specifically galactose and subsequently glucose, forming galactosyl-hydroxylysine and glucosyl-galactosyl-hydroxylysine.[1][6] This O-linked glycosylation is believed to influence collagen fibril diameter and interactions within the extracellular matrix.[1][7][8][9]

  • Formation of Stable Cross-links: Hydroxylysine residues are pivotal for the formation of covalent intermolecular cross-links that stabilize the alignment of collagen molecules into functional fibrils.[2][3] The nature and stability of these cross-links are fundamental to the biomechanical properties of connective tissues such as bone, skin, and tendons.[2]

The Enzymatic Core: Lysyl Hydroxylases

The conversion of lysine to 5-hydroxylysine is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), or procollagen-lysine, 2-oxoglutarate 5-dioxygenases (EC 1.14.11.4).[5][10] These enzymes belong to the large superfamily of 2-oxoglutarate (2-OG)-dependent dioxygenases, which utilize a conserved mechanism to hydroxylate their substrates.[2][11][12]

The reaction requires a specific set of co-substrates and cofactors:

  • Molecular Oxygen (O₂): One atom of oxygen is incorporated into the lysine substrate to form the hydroxyl group, while the other is incorporated into the co-substrate, 2-oxoglutarate.

  • 2-Oxoglutarate (α-ketoglutarate): This co-substrate is oxidatively decarboxylated to succinate and CO₂ during the reaction.[13]

  • Ferrous Iron (Fe²⁺): An iron atom is bound at the active site and is essential for the catalytic activity.

  • Ascorbate (Vitamin C): Ascorbate is required to reduce the iron atom (Fe³⁺) back to its active ferrous state (Fe²⁺) if it becomes oxidized during an uncoupled reaction cycle, thereby regenerating the enzyme for subsequent catalytic rounds.[5][14] A deficiency in ascorbate leads to scurvy, a disease characterized by impaired collagen synthesis due to insufficient hydroxylation.[5][14]

The hydroxylation occurs on lysine residues located in the Y-position of the repeating Gly-X-Y amino acid sequences characteristic of collagenous domains.[12]

Lysine_Hydroxylation_Pathway cluster_reaction Lysyl Hydroxylase Catalytic Cycle Lysine Lysine Residue (on Procollagen) LH Lysyl Hydroxylase (LH) + Fe²⁺ Lysine->LH Substrate Binding Hyl 5-Hydroxylysine Residue TwoOG 2-Oxoglutarate TwoOG->LH O2 O₂ O2->LH Succinate Succinate CO2 CO₂ LH->Hyl Product Release LH->Succinate LH->CO2 Dehydroascorbate Dehydroascorbate LH->Dehydroascorbate Ascorbate Ascorbate Ascorbate->LH Regeneration caption Fig 1. The enzymatic pathway of lysine hydroxylation.

Caption: Fig 1. The enzymatic pathway of lysine hydroxylation.

The PLOD Gene Family: Isoform Specificity and Function

In humans, three lysyl hydroxylase isoforms (LH1, LH2, LH3) have been identified, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively.[5][15][16] These isoforms exhibit high sequence homology but have distinct expression patterns and substrate specificities, which underscores their non-redundant biological roles.[11][16][17]

FeatureLysyl Hydroxylase 1 (LH1)Lysyl Hydroxylase 2 (LH2)Lysyl Hydroxylase 3 (LH3)
Gene PLOD1[5][16]PLOD2[5][16]PLOD3[5][16]
Primary Substrate Lysine residues in the triple-helical domains of collagen.[5][17]Lysine residues in the telopeptides of collagen (specifically the LH2b splice variant).[5][17]Lysine residues in the triple-helical domains of various collagens (e.g., types II, IV, V).[11][16]
Additional Activity None reported.None reported.Possesses both galactosyltransferase and glucosyltransferase activity, enabling glycosylation of hydroxylysine residues.[5][18][19]
Associated Disease Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS).[5][20][21]Bruck Syndrome.[5]A rare connective tissue disorder with multi-system involvement.[22][23][24]

This division of labor is critical. LH1 and LH3 are primarily responsible for hydroxylating helical lysine residues, which are essential for glycosylation and the formation of certain cross-links.[11] In contrast, the LH2b splice variant specifically hydroxylates telopeptidyl lysine residues, which are crucial for the formation of the stable, mature collagen cross-links that provide tissues with their strength.[5][17] LH3's unique, multifunctional nature as both a hydroxylase and a glycosyltransferase highlights its central role in modifying hydroxylysine.[18][25]

Clinical Relevance: Diseases of Lysine Hypo-hydroxylation

The critical role of 5-hydroxylysine is starkly illustrated by the severe connective tissue disorders that arise from mutations in the PLOD genes.

  • Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS): Caused by mutations in the PLOD1 gene, kEDS is an autosomal recessive disorder characterized by a deficiency in LH1 activity.[20][21][26] This leads to under-hydroxylation of helical lysine residues, resulting in impaired cross-linking and structurally weak collagen.[27] Clinical features include severe muscle hypotonia at birth, progressive kyphoscoliosis, joint hypermobility, and fragile skin.[20][26][27]

  • Bruck Syndrome: Mutations in PLOD2 are associated with this condition, which is characterized by fragile bones and congenital joint contractures.[5]

  • PLOD3-Related Disorders: Mutations in PLOD3 result in a rare, severe syndrome with widespread connective tissue defects, including skeletal, ocular, and cutaneous abnormalities, reflecting the enzyme's broad and multifunctional role.[22][23][24]

These genetic disorders underscore the non-overlapping and essential functions of each lysyl hydroxylase isoform in maintaining the integrity of the extracellular matrix.

Experimental Protocols for the Study of Lysyl Hydroxylation

Investigating the biosynthesis of 5-hydroxylysine requires robust methods for enzyme production and activity assessment. The following protocols provide a framework for these studies.

Protocol for Recombinant Lysyl Hydroxylase Expression

The expression of active, soluble lysyl hydroxylases has been successfully achieved in several systems. The baculovirus-insect cell system is often preferred due to the eukaryotic post-translational modification machinery.[28][29] More recently, co-expression with specific viral hydroxylases has enabled production in E. coli.[30][31]

Methodology: Expression in Insect Cells (Baculovirus System)

Causality: Insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni High Five™) are used because they support the proper folding and disulfide bond formation required for many complex eukaryotic enzymes, including LHs, which function as homodimers.[10][28]

  • Cloning: Subclone the full-length human PLOD1, PLOD2, or PLOD3 cDNA into a baculovirus transfer vector (e.g., pFastBac™).

  • Baculovirus Generation: Generate recombinant bacmid DNA in E. coli (e.g., DH10Bac™) according to the manufacturer's protocol (e.g., Bac-to-Bac® system).

  • Transfection and Virus Amplification: Transfect insect cells (e.g., Sf9) with the recombinant bacmid to produce an initial, low-titer viral stock (P1). Amplify the virus by infecting a larger culture of Sf9 cells to generate a high-titer P2 or P3 stock.

  • Protein Expression: Infect a high-density suspension culture of High Five™ cells with the high-titer baculovirus stock.

    • Insight: High Five™ cells are often chosen for protein expression as they typically yield higher levels of secreted and intracellular proteins compared to Sf9 cells.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 1000 x g for 10 minutes) 48-72 hours post-infection. The optimal time should be determined empirically.

  • Cell Lysis and Protein Extraction: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 1% NP-40, and a protease inhibitor cocktail). b. Incubate on ice for 30 minutes with occasional vortexing. c. Centrifuge at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet cell debris. The supernatant contains the soluble recombinant LH enzyme.[28]

    • Self-Validation: Confirm expression and solubility by running a small aliquot of the supernatant on an SDS-PAGE gel followed by Coomassie staining or Western blotting with an anti-PLOD antibody.

Protocol for In Vitro Lysyl Hydroxylase Activity Assay

A reliable method for quantifying LH activity is essential for inhibitor screening and mechanistic studies. Modern assays often rely on the detection of succinate, a stoichiometric product of the 2-oxoglutarate-dependent dioxygenase reaction.[32]

Methodology: Luminescence-Based Succinate Detection Assay

Causality: This assay provides a highly sensitive, non-radioactive method to measure enzyme activity by coupling the production of succinate to the generation of ATP, which is then detected using a luciferase/luciferin system. This approach is amenable to high-throughput screening.[32]

  • Reaction Setup (384-well plate format): a. To each well, add the reaction components to a final volume of 20 µL:

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA)
    • Recombinant LH enzyme (final concentration to be determined empirically, typically in the nM range)
    • Peptide Substrate (e.g., a synthetic collagen-like peptide with a X-Lys-Gly sequence; final concentration ~10-50 µM)
    • 2-Oxoglutarate (final concentration ~50-100 µM)
    • L-Ascorbic acid (final concentration ~100-200 µM)
    • Ferrous Chloride (FeCl₂) (final concentration ~5-10 µM) b. Self-Validation: Include negative controls: a "no enzyme" control to measure background signal and a "no substrate" control to check for substrate-independent 2-OG turnover.
  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate. Incubate the plate at 37°C for 60-90 minutes. The reaction should be kept within the linear range, which may require optimization of enzyme concentration and incubation time.

  • Succinate Detection: a. Add 10 µL of Succinate Detection Reagent I (which quenches the LH reaction and initiates the conversion of succinate to ATP) to each well.[32] b. Incubate at room temperature for 60 minutes. c. Add 20 µL of Succinate Detection Reagent II (containing luciferase/luciferin) to each well.[32] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader. The light output is directly proportional to the amount of succinate produced, and thus to the LH activity.

Experimental_Workflow cluster_expr Part 1: Recombinant Enzyme Production cluster_assay Part 2: In Vitro Activity Assay Cloning 1. Clone PLOD gene into baculovirus vector Baculovirus 2. Generate recombinant baculovirus Cloning->Baculovirus Infection 3. Infect insect cells (e.g., High Five™) Baculovirus->Infection Harvest 4. Harvest cells and prepare soluble lysate Infection->Harvest Setup 5. Set up reaction in 384-well plate Harvest->Setup Purified Enzyme or Lysate Incubate 6. Incubate at 37°C Setup->Incubate Detect 7. Add succinate detection reagents Incubate->Detect Read 8. Read luminescence Detect->Read caption Fig 2. Experimental workflow for LH expression and analysis.

Caption: Fig 2. Experimental workflow for LH expression and analysis.

Conclusion

The biosynthesis of 5-hydroxylysine is a cornerstone of collagen maturation, directly impacting the stability and function of connective tissues throughout the body. The lysyl hydroxylase enzymes that catalyze this reaction represent a fascinating family of isoforms with specialized roles, the disruption of which leads to debilitating human diseases. For researchers in drug development and molecular biology, a thorough understanding of this pathway—from its core biochemistry to its clinical manifestations—is paramount. The methodologies presented here provide a validated starting point for further investigation, paving the way for the discovery of novel therapeutic strategies targeting fibrosis, genetic disorders, and other diseases linked to aberrant collagen metabolism.

References

  • Myllyharju, J. & Kivirikko, K. I. Prolyl and lysyl hydroxylases in collagen synthesis. OuluREPO. Available from: [Link].

  • Wikipedia. Lysyl hydroxylase. Available from: [Link].

  • Gjaltema, R. A. F. & Bank, R. A. Molecular insights into prolyl and lysyl hydroxylation of fibrillar collagens in health and disease. Connective Tissue Research. 2016. Available from: [Link].

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  • Solnul. Crucial Players in Collagen Maintenance; 5-Hydroxylysine and 4-Hydroxyproline. 2024. Available from: [Link].

  • ThinkGenetic Foundation. Ehlers-Danlos syndrome, Kyphoscoliotic type (type VI). Available from: [Link].

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  • Valtavaara, M. Novel lysyl hydroxylase isoforms. OuluREPO. 1999. Available from: [Link].

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  • IUSS Pavia. STRUCTURAL AND BIOCHEMICAL INVESTIGATION OF HUMAN COLLAGEN LYSYL HYDROXYLASES BIOMOLECULAR SCIENCES AND BIOTECHNOLOGY. 2019. Available from: [Link].

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  • PubMed. Recombinant expression of hydroxylated human collagen in Escherichia coli. 2013. Available from: [Link].

  • PubMed. Synthesis of Glycosylated 5-hydroxylysine, an Important Amino Acid Present in Collagen-Like Proteins Such as Adiponectin. 2012. Available from: [Link].

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Stereochemical Divergence in 5-Hydroxylysine: A Technical Guide to (2S,5S) and (2S,5R) Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxylysine (5-Hyl) is a critical post-translationally modified amino acid that dictates the structural integrity of the extracellular matrix and serves as a highly versatile building block in pharmaceutical synthesis[1]. Despite sharing the same molecular weight, the diastereomers (2S,5R)-5-hydroxylysine and (2S,5S)-5-hydroxylysine exhibit profoundly different biological behaviors, enzymatic compatibilities, and synthetic utilities. This whitepaper provides an in-depth technical analysis of the causality behind their structural divergence, the rationale driving modern stereoselective synthesis, and self-validating protocols for their isolation and characterization.

Structural Architecture & Biological Causality

The stereochemistry of 5-Hyl is paramount to its physiological function. While the α-carbon (C2) maintains the standard S configuration native to L-amino acids, the C5 position can exist in either the R or S configuration, leading to distinct biological trajectories[2].

  • (2S,5R)-5-Hydroxylysine (The Native Isomer): This is the predominant isomer found in mammalian collagen[2]. Causality of function: The specific spatial orientation of the R-hydroxyl group at C5 is an absolute requirement for two critical post-translational events. First, it acts as the precise substrate for lysyl oxidase to form hydroxyallysine, which spontaneously condenses to form stable intermolecular cross-links[3]. Second, it provides the exact steric environment required by glycosyltransferases (e.g., GLT25D1) for the attachment of

    
    -D-galactopyranosyl residues[4].
    
  • (2S,5S)-5-Hydroxylysine (The Synthetic/Mimetic Isomer): This diastereomer is rarely found in native mammalian proteins but is highly valued in drug development. Causality of function: The inverted stereocenter at C5 makes it sterically incompatible with native human collagen-modifying enzymes, rendering it resistant to premature degradation or off-target glycosylation. It is specifically utilized as a precursor to synthesize the aminocaprolactam ring of bengamide A (a potent anti-tumor agent) and other specialized alazopeptin mimetics[5].

Synthetic Methodologies: Overcoming Stereochemical Bottlenecks

Historically, obtaining stereopure 5-Hyl required tedious extraction from gelatin acid hydrolysates[4]. Modern approaches utilize either advanced chiral-pool chemistry or precision biocatalysis.

Chemical Synthesis Strategies

Chemical synthesis of 5-Hyl is notoriously difficult due to the need to control two distal stereocenters (C2 and C5) without triggering lactamization.

  • The Williams' Glycine Template: This method is employed because it rigidly locks the α-position (C2) stereochemistry. By utilizing N-protected-6-substituted piperidin-2-ones, researchers can perform asymmetric hydroxylation of enolates to selectively yield the (2S,5R) isomer[4].

  • Carbohydrate Chiral-Pools: Alternatively, utilizing D-galactose as a chiral precursor ensures absolute stereo-retention at the C5 position. Causality: This strategy deliberately leverages the inherent, rigid chirality of carbohydrates to bypass complex, low-yield asymmetric induction steps entirely, allowing for the concise synthesis of both (2S,5R) and (2S,5S) isomers[6].

Biocatalytic Synthesis (Genome Mining)

Recent advances have identified specific


-ketoglutarate/Fe

-dependent dioxygenases capable of absolute stereocontrol[5].
  • Pp_AzpK2 (from Pseudomonas psychrotolerans) exclusively synthesizes (2S,5R)-5-Hyl.

  • Am_AzpK2 (from Actinosynnema mirum) exclusively synthesizes (2S,5S)-5-Hyl[5].

Biosynthesis Substrate L-Lysine Enz1 Am_AzpK2 (A. mirum) Substrate->Enz1 α-KG, Fe2+ Enz2 Pp_AzpK2 (P. psychrotolerans) Substrate->Enz2 α-KG, Fe2+ Prod1 (2S,5S)-5-Hydroxylysine Enz1->Prod1 Prod2 (2S,5R)-5-Hydroxylysine Enz2->Prod2 Val1 AzpJ Homolog (Dehydrogenase) Prod1->Val1 Stereospecific Oxidation Val2 AzpJ Homolog (Dehydrogenase) Prod2->Val2 Stereospecific Oxidation Keto 5-Keto-L-Lysine (Validated) Val1->Keto Val2->Keto

Caption: Biocatalytic divergence of L-Lysine into 5-Hyl isomers with self-validating enzymatic oxidation.

Quantitative Data Presentation

Table 1: Comparative Profiling of 5-Hydroxylysine Diastereomers

Parameter(2S,5R)-5-Hydroxylysine(2S,5S)-5-Hydroxylysine
Biological Abundance High (Native to mammalian collagen)[2]Trace / Synthetic[5]
Biocatalytic Source Pp_AzpK2 (P. psychrotolerans)[5]Am_AzpK2 (A. mirum)[5]
Physiological Role Precursor for hydroxyallysine cross-links[3]Biosynthetic intermediate for alazopeptin[5]
Chemical Precursor Piperidin-2-ones / D-Galactose[6],[4]D-Galactose[6]
Structural Motif 1,2-aminoalcohol (Vicinal)1,2-aminoalcohol (Vicinal)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the intrinsic chemistry or enzymology of the assay will automatically fail or yield a distinct signal if the wrong isomer or constitutional impurity is present.

Protocol 1: Biocatalytic Production and Stereoselective Validation

This protocol utilizes paired enzymes to synthesize and immediately validate the stereopurity of the 5-Hyl isomer[5].

  • Enzymatic Hydroxylation: Incubate 10 mM L-Lysine with 1

    
    M recombinant Pp_AzpK2 (for 2S,5R) or Am_AzpK2 (for 2S,5S) in 50 mM HEPES buffer (pH 7.5) containing 2 mM 
    
    
    
    -ketoglutarate, 0.5 mM FeSO
    
    
    , and 1 mM ascorbate for 2 hours at 30°C.
  • Quenching & Filtration: Terminate the reaction by heating at 95°C for 5 minutes, followed by 10 kDa ultrafiltration to remove the hydroxylase.

  • Self-Validating Enzymatic Check: Split the filtrate. To one half, add the (2S,5R)-specific AzpJ dehydrogenase homolog. To the other, add the (2S,5S)-specific AzpJ homolog[5].

  • Causality of Validation: The AzpJ enzymes are strictly stereospecific. If Pp_AzpK2 functioned correctly, only the (2S,5R)-specific AzpJ will oxidize the product to 5-keto-L-lysine (detectable via a mass shift of -2 Da on LC-MS). A lack of oxidation indicates stereochemical leakage or failure.

Protocol 2: Chemical Proteomic Profiling via Periodate Oxidation

Differentiating 5-Hyl from its constitutional isomers (e.g., 3-Hyl or 4-Hyl) is challenging due to identical masses. This protocol leverages the unique spacing of the functional groups[3].

  • Sample Preparation: Solubilize the purified isomer or collagen hydrolysate in 100 mM sodium acetate buffer (pH 5.5).

  • Vicinal Cleavage: Add 5 mM sodium periodate (NaIO

    
    ) and incubate in the dark for 30 minutes at 4°C.
    
  • Causality of Choice: 5-Hyl possesses a hydroxyl at C5 and an amine at C6, forming a 1,2-aminoalcohol (vicinal) motif. Periodate specifically cleaves vicinal diols/aminoalcohols to form an aldehyde[3]. Constitutional isomers like 4-Hyl (1,3-spacing) or 3-Hyl (1,4-spacing) will not cleave. This acts as a chemical filter.

  • Reductive Amination Tagging: React the newly formed aldehyde with a mass-tagging reagent (e.g., heavy-isotope labeled hydroxylamine) in the presence of sodium cyanoborohydride (NaCNBH

    
    ).
    
  • LC-MS/MS Analysis: Isolate the tagged fragments. Only true 5-Hyl derivatives will exhibit the engineered mass shift, completely eliminating false positives from 3-Hyl or 4-Hyl.

ProteomicWorkflow S1 5-Hyl Isomer (Vicinal Amino Alcohol) S2 Periodate Oxidation S1->S2 Cleavage S3 Aldehyde Intermediate S2->S3 S4 Reductive Amination Tagging S3->S4 Mass Tag S5 LC-MS/MS Analysis S4->S5 Detection

Caption: Chemical proteomic isolation of 5-Hyl using periodate cleavage and LC-MS/MS mass tagging.

References

  • Guo, L., Liu, T., Chen, K., Song, T., Wang, P. G., & Zhao, W. (2014). "Facile synthesis of 5-hydroxy-L-lysine from D-galactose as a chiral-precursor." Organic & Biomolecular Chemistry, 12(37), 7310-7317. URL:[Link]

  • "Identification of Two Distinct Stereoselective Lysine 5-Hydroxylases by Genome Mining Based on Alazopeptin Biosynthetic Enzymes." (2025). Chemistry - A European Journal. URL:[Link]

  • "Diastereoselective Hydroxylation of 6-Substituted Piperidin-2-ones. An Efficient Synthesis of (2S,5R)-5-Hydroxylysine and Related α-Amino Acids." (2002). The Journal of Organic Chemistry, 67(24), 8696-8698. URL:[Link]

  • "Discovery of Lysine Hydroxylases in the Clavaminic Acid Synthase-Like Superfamily for Efficient Hydroxylysine Bioproduction." (2017). Applied and Environmental Microbiology, 83(21). URL:[Link]

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An In-depth Technical Guide on the Chemical Properties and Stability of 2,6-Diamino-5-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diamino-5-hydroxyhexanoic acid, a hydroxylated derivative of the essential amino acid L-lysine, is a molecule of significant interest in biochemical and pharmaceutical research. Its presence as a post-translational modification in proteins, most notably collagen, underscores its biological importance. This guide provides a comprehensive overview of the chemical properties and stability of 2,6-diamino-5-hydroxyhexanoic acid, offering insights for researchers and professionals in drug development. The document details its structural features, physicochemical parameters, and stability profile under various conditions, and provides standardized protocols for its analysis.

Introduction

2,6-Diamino-5-hydroxyhexanoic acid, also known as 5-hydroxylysine, is a non-proteinogenic amino acid. It is a derivative of lysine, containing a hydroxyl group at the 5-position.[1] This modification is crucial for the formation of stable collagen cross-links, which are essential for the integrity and strength of connective tissues.[2] Given its role in biological systems and its potential as a building block in synthetic peptides, a thorough understanding of its chemical properties and stability is paramount for its effective use in research and development.

This technical guide aims to serve as a comprehensive resource, consolidating available data on the chemical and physical characteristics of 2,6-diamino-5-hydroxyhexanoic acid and providing practical guidance on its handling and analysis.

Chemical Identity and Structure

The structural attributes of 2,6-diamino-5-hydroxyhexanoic acid are fundamental to its chemical behavior.

  • IUPAC Name: (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid[3]

  • Common Names: 5-hydroxy-L-lysine, allo-Hydroxy-L-lysine[3]

  • CAS Number: 18899-29-1 (for the (2S,5S) isomer)[3]

  • Molecular Formula: C₆H₁₄N₂O₃[3]

  • Molecular Weight: 162.19 g/mol [3]

The molecule possesses two chiral centers, leading to the possibility of four stereoisomers. The naturally occurring form in collagen is (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid. The presence of two amino groups, a carboxyl group, and a hydroxyl group dictates its reactivity and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-diamino-5-hydroxyhexanoic acid is presented in the table below. These parameters are critical for designing experimental conditions, developing formulations, and predicting the behavior of the molecule in various environments.

PropertyValueSource
Molecular Weight162.19 g/mol [3]
Melting Point215-220 °C (decomposes)[4]
pKa (Predicted)2.45 ± 0.28[4]
XLogP3-4.2[3]
Hydrogen Bond Donor Count4[4]
Hydrogen Bond Acceptor Count5[4]
Rotatable Bond Count5[4]

The predicted pKa value suggests the acidity of the carboxylic acid group. The highly negative XLogP3 value indicates its hydrophilic nature, consistent with its multiple polar functional groups. This high polarity influences its solubility and chromatographic behavior.

Chemical Stability Profile

The stability of 2,6-diamino-5-hydroxyhexanoic acid is a critical consideration for its storage, handling, and application. The presence of multiple functional groups makes it susceptible to degradation under various conditions.

pH Stability

The ionization state of 2,6-diamino-5-hydroxyhexanoic acid is pH-dependent, which in turn affects its stability.[5] At extreme pH values, the molecule may be susceptible to degradation. For instance, acidic or basic conditions can catalyze hydrolysis or other reactions.[5] It is recommended to maintain solutions of 2,6-diamino-5-hydroxyhexanoic acid within a pH range that minimizes degradation, which is typically near its isoelectric point. The use of buffer systems is advised for stabilizing the pH.[5]

Thermal Stability

As indicated by its melting point, 2,6-diamino-5-hydroxyhexanoic acid decomposes at elevated temperatures.[4] Thermal degradation of similar poly(hydroxyalkanoic acid)s can occur through mechanisms like unzipping depolymerization or random chain scission.[6][7] For long-term storage, it is advisable to keep the compound at low temperatures, such as -20°C, to minimize thermal degradation.

Oxidative Stability

The presence of amino and hydroxyl groups can make 2,6-diamino-5-hydroxyhexanoic acid susceptible to oxidation.[8] The hydroxyl group, in particular, can be a target for oxidation, potentially leading to the formation of a ketone. It is important to store the compound in a way that minimizes exposure to atmospheric oxygen and other oxidizing agents. The use of antioxidants may be considered in formulations to enhance oxidative stability.[8]

Experimental Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of 2,6-diamino-5-hydroxyhexanoic acid is essential for many research applications. Due to the lack of a strong chromophore, derivatization is often necessary for sensitive detection by UV-Vis or fluorescence detectors.[9]

Protocol: Pre-column Derivatization with o-Phthalaldehyde (OPA)

This protocol is a general guideline and may require optimization for specific applications.

  • Standard Preparation: Prepare a stock solution of 2,6-diamino-5-hydroxyhexanoic acid in 0.1 N HCl. Create a series of dilutions to generate a calibration curve.

  • Derivatization Reagent: Prepare an OPA/mercaptoethanol reagent.

  • Derivatization Reaction: Mix a defined volume of the standard or sample with the OPA reagent. Allow the reaction to proceed for a precise time (e.g., 1 minute) at room temperature before injection.[10]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve.

Diagram: HPLC Quantification Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standards Derivatize OPA Derivatization Standard->Derivatize Sample Prepare Samples Sample->Derivatize Inject Inject into HPLC Derivatize->Inject Separate C18 Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC quantification.

Stability Assessment

To assess the stability of 2,6-diamino-5-hydroxyhexanoic acid under specific conditions (e.g., different pH, temperature), a forced degradation study can be performed.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of 2,6-diamino-5-hydroxyhexanoic acid in different buffers (e.g., pH 3, 7, 9) or for thermal stress, in a suitable solvent.

  • Stress Conditions:

    • pH Stress: Store the buffered solutions at a specific temperature (e.g., 40°C) for a defined period.

    • Thermal Stress: Store the solution at elevated temperatures (e.g., 60°C, 80°C).

    • Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., H₂O₂) to the solution.

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as the HPLC method described above, to quantify the remaining amount of 2,6-diamino-5-hydroxyhexanoic acid.

  • Data Analysis: Plot the concentration of 2,6-diamino-5-hydroxyhexanoic acid versus time to determine the degradation rate.

Biological Significance and Applications

The primary biological role of 2,6-diamino-5-hydroxyhexanoic acid is its involvement in the post-translational modification of collagen.[2] The hydroxyl group serves as an attachment site for carbohydrate units and is essential for the formation of stable intermolecular cross-links that provide tensile strength to collagen fibers.

In the context of drug development, 2,6-diamino-5-hydroxyhexanoic acid and its derivatives can be utilized as:

  • Chiral building blocks: For the synthesis of complex molecules and peptidomimetics.[11]

  • Linkers: The bifunctional nature of the molecule allows it to be used as a flexible linker in various bioconjugates.

Conclusion

2,6-Diamino-5-hydroxyhexanoic acid is a molecule with important biological functions and potential applications in pharmaceutical research. A comprehensive understanding of its chemical properties, including its stability under various conditions, is crucial for its effective use. This guide has provided a detailed overview of its key characteristics and offered practical protocols for its analysis. By adhering to proper storage and handling procedures, researchers can ensure the integrity of this compound in their studies.

References

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  • SpectraBase. 2,6-DIAMINO-5-HYDROXYHEXANOIC ACID, IONIZED. Retrieved from [Link]

  • Molbase. 2,6-DIAMINO-5-HYDROXYHEXANOIC ACID HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. DL-5-Hydroxylysine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]

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  • Google Patents. Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
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  • Research and Reviews. A Laboratory Investigation of 2,6-Diaminohexanoic Acid - An Essential Amino Acid in Euphorbia trigona. Retrieved from [Link]

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  • MDPI. Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s. Retrieved from [Link]

  • Eclética Química. Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. Retrieved from [Link]

  • ResearchGate. Effect of metal compounds on thermal degradation behavior of aliphatic poly(hydroxyalkanoic acid)s. Retrieved from [Link]

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  • MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]

  • Semantic Scholar. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]

  • MDPI. Improvement of the Oxidative Stability of Rosehip, Hemp, and Passion Fruit Oils by the Addition of Monocyclic Phenols as Antioxidants. Retrieved from [Link]

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The Glycosylation Architecture of (2S,5S)-2,6-Diamino-5-Hydroxyhexanoic Acid: Mechanisms, Extracellular Impact, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The post-translational modification (PTM) landscape of collagens is defined by the unique presence of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid , commonly known as 5-hydroxylysine (Hyl). Unlike conventional mucin-type O-glycosylation that occurs on serine or threonine residues, the O-linked glycosylation of Hyl is a highly specialized, highly conserved process essential for extracellular matrix (ECM) homeostasis, fibrillogenesis, and tissue architectural integrity[1].

This technical guide deconstructs the enzymatic machinery driving Hyl glycosylation, its structural implications across different collagen types, and the advanced mass spectrometry (LC-MS/MS) workflows required to map these complex modifications. Designed for researchers and drug development professionals, this whitepaper emphasizes the causality behind biochemical behaviors and provides a self-validating experimental protocol for robust glycoproteomic analysis.

Enzymatic Machinery and Biochemical Pathways

The biosynthesis of glycosylated (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid is a tightly regulated, stepwise process occurring in the endoplasmic reticulum before the collagen triple helix forms[1].

  • Hydroxylation : The process initiates with the hydroxylation of specific lysine residues in the Gly-X-Y collagen repeats (typically at the Y position) by Lysyl Hydroxylases (LH1-3, encoded by PLOD1-3 genes).

  • Galactosylation (Inverting Mechanism) : The addition of galactose to the 5-hydroxyl group is catalyzed exclusively by the glycosyltransferase 25 domain-containing proteins 1 and 2 (GLT25D1 and GLT25D2)[2]. This reaction utilizes UDP-α-D-galactose as a donor. GLT25D1/2 operates via an inverting mechanism , resulting in a β(1-O)-glycosidic bond to form Gal-β(1-O)-Hyl[3].

  • Glucosylation (Retaining Mechanism) : The subsequent addition of glucose to the galactose moiety is catalyzed by the multifunctional enzyme LH3 (PLOD3). Using UDP-α-D-glucose, LH3 operates via a retaining mechanism , forming an α(1-2)-glycosidic bond to yield the final disaccharide: Glc-α(1-2)-Gal-β(1-O)-Hyl[3].

Pathway Lys (2S)-Lysine LH Lysyl Hydroxylase (LH1-3) Lys->LH Hyl (2S,5S)-5-Hydroxylysine (Hyl) GLT Galactosyltransferase (GLT25D1/2) Hyl->GLT GalHyl Gal-β(1-O)-Hyl LH3 Glucosyltransferase (LH3/PLOD3) GalHyl->LH3 GlcGalHyl Glc-α(1-2)-Gal-β(1-O)-Hyl LH->Hyl GLT->GalHyl LH3->GlcGalHyl

Caption: Biosynthetic pathway of (2S,5S)-5-hydroxylysine glycosylation via inverting and retaining enzymes.

Functional Implications in the Extracellular Matrix

The spatial distribution and occupancy of Hyl glycosylation dictate the supramolecular assembly of collagen. The bulky sugar moieties sterically hinder the lateral packing of collagen molecules. Consequently, there is an inverse correlation between the expression levels of GLT25D1 (and subsequent glycosylation) and collagen fibril diameter[4].

Fibrillar collagens (e.g., Type I) require tight packing for tensile strength and thus exhibit low glycosylation levels. Conversely, network-forming collagens (e.g., Type IV) require open, mesh-like architectures for basement membrane assembly and are extensively glycosylated[5].

Quantitative Overview of Glycosylation by Collagen Type
Collagen TypeStructural ClassRelative Glycosylation ExtentPredominant Glycan FormPrimary Biological Function
Type I FibrillarLow (~1-2 sites per chain)Gal-Hyl & Glc-Gal-HylTensile strength in skin, bone, and tendons
Type II FibrillarModerateGlc-Gal-HylCartilage matrix stabilization and hydration
Type IV Network/MeshHigh (Extensive)Glc-Gal-HylBasement membrane assembly and cell adhesion

Analytical Workflows: Overcoming Glycoproteomic Bottlenecks

Mapping the glycosylation sites of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid presents unique challenges that render standard proteomic workflows ineffective.

Causality Behind Experimental Choices
  • Protease Selection : Trypsin cleaves at the C-terminus of Arginine and Lysine. However, the conversion of Lysine to Hyl, followed by bulky glycosylation, sterically shields the residue, leading to missed cleavages[6]. Solution : A dual-digestion strategy utilizing Trypsin followed by Chymotrypsin or specialized bacterial collagenases is required to generate peptides within the optimal m/z range for mass spectrometry.

  • Fragmentation Strategy (ETD vs. HCD) : The O-glycosidic bond linking the galactose to the hydroxyl group of Hyl is highly labile. Under standard Higher-energy Collisional Dissociation (HCD), this bond breaks prematurely, resulting in the neutral loss of the glycan without generating the peptide backbone fragments necessary for sequence identification. Solution : Electron Transfer Dissociation (ETD) must be employed. ETD utilizes radical-driven cleavage of the N-Cα bonds, generating c and z ion series while preserving the fragile PTM on the side chain, thereby allowing exact site localization[7].

Workflow Ext Chaotropic Extraction Dig Dual Protease Digestion Ext->Dig Enr HILIC Enrichment Dig->Enr LC Nano-LC Separation Enr->LC MS MS/MS (HCD & ETD) LC->MS

Caption: Self-validating LC-MS/MS workflow for Hyl O-glycosylation mapping.

Self-Validating Experimental Protocol for Hyl Glycosylation Mapping

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints at every major phase.

Phase 1: Extraction and Solubilization
  • Homogenization : Mince tissue samples (e.g., cartilage or skin) on ice.

  • Extraction : Suspend in 4M Guanidine-HCl, 50 mM Tris-HCl (pH 7.4) with protease inhibitors for 24 hours at 4°C.

  • Validation Checkpoint 1 : Run an aliquot on a 6% SDS-PAGE gel. The presence of distinct α-chain bands (~100–130 kDa) validates successful extraction of intact collagen monomers.

Phase 2: Reduction, Alkylation, and Digestion
  • Denaturation : Reduce disulfide bonds using 10 mM DTT (60°C, 30 min), followed by alkylation with 20 mM Iodoacetamide (dark, RT, 30 min).

  • Buffer Exchange : Desalt using molecular weight cutoff (MWCO) spin filters to remove Guanidine-HCl, exchanging into 50 mM Ammonium Bicarbonate.

  • Dual Digestion : Digest with Trypsin (1:50 enzyme:protein ratio) overnight at 37°C. Inactivate Trypsin by heating, then add Chymotrypsin (1:100 ratio) for 4 hours.

  • Validation Checkpoint 2 : Perform a rapid MS1 scan. A base peak chromatogram showing a Gaussian distribution of peptide masses between m/z 500–1500 validates optimal cleavage.

Phase 3: HILIC Enrichment and LC-MS/MS Analysis
  • Enrichment : Load the digest onto a Hydrophilic Interaction Liquid Chromatography (HILIC) micro-column. Elute glycopeptides using a decreasing gradient of acetonitrile (from 80% to 40%).

  • Mass Spectrometry : Inject onto a Nano-LC coupled to an Orbitrap mass spectrometer.

  • Data-Dependent Acquisition (DDA) :

    • HCD Scan (Validation Checkpoint 3) : Trigger HCD fragmentation. The detection of low-mass oxonium ions at m/z 163.06 (Hexose) and m/z 325.11 (Hex-Hex) acts as a self-validating trigger, confirming the peptide is glycosylated[6].

    • ETD Scan (Validation Checkpoint 4) : Upon detection of oxonium ions, automatically trigger an ETD scan on the same precursor. The resulting c and z fragment ions must exhibit a mass shift of +162.05 Da (Gal) or +324.10 Da (Glc-Gal) localized specifically to the (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid residue, validating the exact site of modification[7].

References

  • Core Glycosylation of Collagen Is Initiated by Two β(1-O)Galactosyltransferases - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Role of Glycosyltransferase 25 Domain 1 in Type I Collagen Glycosylation and Molecular Phenotypes - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Facts About: Collagen and its Glycosylation – one of the Most Common Glycoproteins in all Animals Source: National Center for Functional Glycomics (NCFG) / BIDMC URL:[Link]

  • Collagen hydroxylysine glycosylation: non-conventional substrates for atypical glycosyltransferase enzymes Source: Biochemical Society Transactions | Portland Press URL:[Link]

  • Identification of Regulatory Molecular “Hot Spots” for LH/PLOD Collagen Glycosyltransferase Activity Source: MDPI URL:[Link]

  • Mass Spectrometry Strategies for O-Glycoproteomics - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • LC-MS/MS Identification of the O-Glycosylation and Hydroxylation of Amino Acid Residues of Collagen α-1 (II) chain from Bovine Cartilage - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Methodological & Application

Application Note: Baseline Resolution and Quantitation of 5-Hydroxylysine Diastereomers via RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

5-Hydroxylysine (5-Hyl) is a critical post-translational modification found predominantly in collagens, playing a foundational role in molecular cross-linking and extracellular matrix stabilization[1]. In biological matrices and synthetic peptide applications, 5-Hyl exists as a mixture of diastereomers (normal 5-Hyl and allo-hydroxylysine). Accurately profiling these specific isomers is essential for biomarker discovery in bone turnover diseases and system-wide proteomic mapping of lysine 5-hydroxylation[2].

Experimental Design & Rationale

The Causality of Chromatographic Retention

Achieving baseline resolution between normal and allo-hydroxylysine diastereomers requires precise control over the thermodynamic interactions within the column.

  • pH Dependency (Critical): The retention time of hydroxylysine is exquisitely sensitive to the mobile phase pH[3]. We utilize a 140 mM ammonium acetate buffer precisely titrated to pH 5.0. This weak acid system (buffering range pH 4.0–6.0) ensures a stable ionization state of both the carboxylic acid moiety and the conjugated quinolyl group, which is the primary driver for differentiating the subtle stereochemical differences of the diastereomers.

  • Temperature Dynamics: While column temperature heavily influences the retention of other hydroxylated amino acids (like hydroxyproline), it plays a secondary role for 5-Hyl. Maintaining the column at 37°C ensures reproducible mass transfer kinetics without compromising the pH-driven resolution[3].

Self-Validating System Design

To guarantee trustworthiness in quantitative results, this protocol embeds a self-validating internal standard (IS). Norleucine is selected as the IS because it does not occur naturally in mammalian tissues (e.g., skin, collagen) and exhibits a strictly linear concentration response[3]. Spiking Norleucine prior to derivatization corrects for any fluctuations in reagent efficiency, pipetting errors, or matrix effects.

Workflow Hydrolysis 1. Protein Hydrolysis (6M HCl, 110°C, 24h) Prep 2. Lyophilization & Reconstitution (20 mM HCl) Hydrolysis->Prep Deriv 3. AQC Derivatization (Borate Buffer pH 8.8, 55°C) Prep->Deriv HPLC 4. RP-HPLC Separation (C18, pH 5.0 Ammonium Acetate) Deriv->HPLC Detect 5. Dual Detection (Fluorescence & ESI-MS) HPLC->Detect

Workflow for the derivatization and RP-HPLC separation of hydroxylysine diastereomers.

Step-by-Step Methodology

Phase 1: Reagent & Standard Preparation
  • Amino Acid Standards: Prepare a 2.5 mM stock solution of the 5-hydroxylysine diastereomeric mixture in 0.1 M HCl[3].

  • Internal Standard (IS): Prepare a 100 µM stock solution of Norleucine in HPLC-grade water[3].

  • Working Standard: Dilute the stock solutions to yield a final calibration range of 10–100 µM for 5-Hyl, maintaining Norleucine at a constant 100 µM.

  • Derivatization Reagent: Reconstitute the AQC reagent powder (typically supplied in 3 mg vials) in 1.0 mL of anhydrous acetonitrile. Heat gently at 55°C for 10 minutes to ensure complete dissolution.

Phase 2: AQC Derivatization Protocol

Note: AQC requires a basic environment to efficiently attack the amine group. The borate buffer ensures the pH remains optimal (pH 8.8) during the reaction.

  • Transfer 10 µL of the sample (or standard) and 10 µL of the Norleucine IS into a maximum recovery autosampler vial.

  • Add 70 µL of 0.2 M sodium borate buffer (pH 8.8) and vortex for 5 seconds.

  • Add 20 µL of the reconstituted AQC reagent. Immediate vortexing is critical to prevent the premature hydrolysis of the AQC reagent in the aqueous buffer.

  • Cap the vial and incubate in a heating block at 55°C for 10 minutes to convert the unstable intermediate into the highly stable secondary amine derivative.

Phase 3: RP-HPLC Analysis

Execute the separation using a high-efficiency C18 reversed-phase column (e.g., 3.9 × 150 mm, 4 µm particle size).

Mobile Phase Composition:

  • Mobile Phase A: 140 mM Ammonium Acetate, titrated to pH 5.0 with glacial acetic acid[3].

  • Mobile Phase B: 60% Acetonitrile / 40% HPLC-grade Water (v/v).

Logic Param1 Mobile Phase pH (Critical: pH 5.0) Effect1 Controls Ionization of Carboxylic & Quinolyl Groups Param1->Effect1 Param2 Column Temperature (Optimized: 37°C) Effect2 Modulates Hydrophobic Interactions Param2->Effect2 Outcome1 Baseline Resolution of Normal & Allo-Hyl Effect1->Outcome1 Outcome2 Stable Retention Times (RSD < 1%) Effect1->Outcome2 Effect2->Outcome1

Causal relationship between HPLC parameters and diastereomeric resolution.

Quantitative Data & Chromatographic Parameters

To ensure reproducibility across different laboratory setups, the following tables summarize the optimized gradient program and the expected analytical performance metrics.

Table 1: Optimized Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.01.0100.00.0Initial
0.51.099.01.0Linear
18.01.095.05.0Linear
19.01.091.09.0Linear
29.51.083.017.0Linear
33.01.060.040.0Linear
36.01.0100.00.0Step (Re-equilibration)
Table 2: Analytical Performance Metrics for AQC-Derivatized Amino Acids

Data synthesized from validated cross-platform studies[3].

Analyte / MetricFluorescence LOD (µM)Fluorescence LOQ (µM)ESI-MS LOD (µM)ESI-MS LOQ (µM)Retention Time RSD (%)
5-Hydroxylysine (Diastereomer 1) 0.05 – 0.230.07 – 0.760.02 – 0.100.06 – 0.33< 1.0%
5-Hydroxylysine (Diastereomer 2) 0.05 – 0.230.07 – 0.760.02 – 0.100.06 – 0.33< 1.0%
Norleucine (Internal Standard) N/A (Spiked)N/A (Spiked)N/A (Spiked)N/A (Spiked)< 1.0%

Detection Settings: Fluorescence (Excitation: 250 nm, Emission: 395 nm); ESI-MS (Positive ion mode, monitoring the corresponding [M+H]+ adducts).

Troubleshooting & Data Interpretation

  • Co-elution of Diastereomers: If the normal and allo-hydroxylysine peaks begin to merge, immediately verify the pH of Mobile Phase A. A drift of even 0.2 pH units can collapse the resolution. Recalibrate your pH meter and remake the ammonium acetate buffer[3].

  • Low Derivatization Yield: If the Norleucine IS peak area drops significantly across injections, the AQC reagent may have hydrolyzed. Ensure the AQC reagent is stored in a desiccator and reconstituted in strictly anhydrous acetonitrile.

  • Alternative Chiral Resolution: If absolute stereochemical assignment (enantiomeric rather than just diastereomeric) is required beyond standard profiling, consider substituting AQC with l-FDVA (Marfey's reagent variant) coupled with RPC-UV-ESI-MS, which has been proven to separate all five hydroxyamino acid stereoisomers[1].

References

  • Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis with derivatisation by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate: Applications for analysis of amino acids in skin. Arabian Journal of Chemistry.3

  • Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. PubMed / J Chromatogr B Analyt Technol Biomed Life Sci. 1

  • A constitutional isomer selective chemical proteomic strategy for system-wide profiling of protein lysine 5-hydroxylation. RSC Publishing. 2

Sources

Application Note: A Chiral Pool-Based Stereoselective Synthesis of (2S,5S)-2,6-Diamino-5-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2S,5S)-2,6-Diamino-5-hydroxyhexanoic acid, also known as (5S)-5-hydroxy-L-lysine, is a non-proteinogenic amino acid of significant interest in biochemistry and pharmaceutical development. As a modified variant of L-lysine, it plays a role in the post-translational modification of proteins. Its synthesis presents a considerable challenge due to the presence of two stereocenters, requiring precise control to obtain the desired (2S,5S) diastereomer. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid. The strategy detailed herein utilizes D-galactose as an inexpensive and readily available chiral precursor, leveraging its inherent stereochemistry to establish the final product's configuration. This "chiron" approach offers a concise and efficient pathway, avoiding complex asymmetric induction steps. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a practical protocol and an in-depth rationale for the chosen synthetic route.

Introduction and Strategic Overview

The stereoselective synthesis of amino acids with multiple stereocenters is a cornerstone of modern pharmaceutical and materials science. (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid is one such target, representing the threo diastereomer of 5-hydroxy-L-lysine. While its diastereomer, (2S,5R)-5-hydroxylysine, is a well-known component of collagen, the (2S,5S) isomer serves as a valuable synthetic intermediate and a tool for biochemical investigation.[1]

Numerous strategies have been developed to access hydroxylysine isomers, including methods employing chiral auxiliaries, asymmetric catalysis, and enzymatic hydroxylation.[2][3] However, many of these routes can be lengthy or require expensive, specialized reagents and catalysts.

The Chiral Pool Advantage:

The protocol detailed in this note is based on the work of Guo et al., which employs a "chiral pool" or "chiron" approach.[4] This strategy is exceptionally powerful as it utilizes a naturally occurring, enantiopure starting material—in this case, D-galactose—to directly provide the stereochemical framework for the target molecule. The inherent stereochemistry of the carbohydrate precursor is transferred through a series of chemical transformations to the final product, ensuring high stereochemical fidelity. This approach bypasses the need for de novo creation of stereocenters, often leading to more efficient and scalable syntheses.

The overall workflow, starting from D-galactose, is outlined below. The key transformations involve the selective protection of hydroxyl groups, introduction of amino functionalities via azides, and final deprotection to yield the target amino acid.

G start D-Galactose (Chiral Precursor) step1 Diacetonide Protection start->step1 Acetone, H+ step2 Oxidative Cleavage & Reduction step1->step2 1. NaIO4 2. NaBH4 step3 Mesylation & Azide Displacement (SN2) step2->step3 1. MsCl, Py 2. NaN3 step4 Selective Deprotection & Tosylation step3->step4 1. H+ 2. TsCl, Py step5 Second Azide Displacement (SN2) step4->step5 NaN3, DMF step6 Hydrolysis & Hydrogenation step5->step6 1. H+ 2. H2, Pd/C product (2S,5S)-2,6-Diamino-5-hydroxyhexanoic Acid step6->product

Caption: High-level overview of the chiral pool synthesis of (2S,5S)-5-hydroxy-L-lysine from D-galactose.

Detailed Experimental Protocol

This protocol is adapted from the facile synthesis reported by Guo et al. in Organic & Biomolecular Chemistry.[4] Researchers should perform all steps in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

This initial step protects four of the five hydroxyl groups on D-galactose, leaving the C6 primary hydroxyl group accessible for later modification.

  • Materials:

    • D-Galactose: 10.0 g

    • Anhydrous Acetone: 200 mL

    • Concentrated Sulfuric Acid: 1.0 mL

    • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Procedure:

    • Suspend D-galactose in anhydrous acetone in a 500 mL round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 24 hours. The mixture should become a clear solution.

    • Neutralize the reaction by adding solid sodium carbonate portion-wise until effervescence ceases.

    • Filter the mixture to remove the solids and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to yield the crude product as a white solid. Recrystallization from a suitable solvent like ethanol may be performed for purification.

Synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-fucitol

This two-step, one-pot procedure involves oxidative cleavage of the C-C bond between the deprotected hydroxyl groups followed by reduction to yield the fucitol derivative.

  • Materials:

    • Product from Step 2.1

    • Sodium Periodate (NaIO₄)

    • Sodium Borohydride (NaBH₄)

    • Dichloromethane (DCM)

    • Water

  • Procedure:

    • Dissolve the diacetonide-protected galactose in a mixture of DCM and water.

    • Add sodium periodate portion-wise while maintaining the temperature below 25 °C. Stir for 1-2 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction to 0 °C and carefully add sodium borohydride in small portions.

    • Stir for an additional 1-2 hours at room temperature.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired fucitol derivative.

Synthesis of 6-azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-fucitol

Here, the primary alcohol is converted to a good leaving group (mesylate) and subsequently displaced by an azide nucleophile via an Sₙ2 reaction.

  • Materials:

    • Product from Step 2.2

    • Anhydrous Pyridine

    • Methanesulfonyl Chloride (MsCl)

    • Sodium Azide (NaN₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the fucitol derivative in anhydrous pyridine and cool to 0 °C.

    • Add methanesulfonyl chloride dropwise and stir the reaction at 0 °C for 4-6 hours.

    • Quench the reaction with ice water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase, filter, and concentrate to yield the crude mesylate, which is used directly in the next step.

    • Dissolve the crude mesylate in DMF, add sodium azide, and heat the reaction at 80-90 °C overnight.

    • After cooling, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Final Deprotection and Reduction to (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid

This final sequence involves the acid-catalyzed removal of the isopropylidene protecting groups, followed by the reduction of the two azide groups to primary amines.

  • Materials:

    • Diazido intermediate from the full sequence (referencing Guo et al. for the intermediate steps not fully detailed here).[4]

    • Aqueous Trifluoroacetic Acid (TFA) or HCl

    • Palladium on Carbon (10% Pd/C)

    • Methanol

    • Hydrogen Gas (H₂)

  • Procedure:

    • Dissolve the fully elaborated diazido precursor in an aqueous acidic solution (e.g., 50% TFA or 6M HCl).

    • Stir at room temperature for 4-8 hours to achieve complete deprotection of the acetonide groups.

    • Concentrate the solution under reduced pressure.

    • Dissolve the resulting residue in methanol.

    • Add 10% Pd/C catalyst to the solution.

    • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature overnight.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude hydrochloride or trifluoroacetate salt of the final product. Purification can be achieved by ion-exchange chromatography.

G cluster_0 Final Deprotection & Reduction Workflow prep Diazido Precursor Dissolve in aq. TFA/HCl deprotect deprotect prep->deprotect Acid Hydrolysis hydrogenation hydrogenation deprotect->hydrogenation Preparation for Reduction workup workup hydrogenation->workup Catalyst Removal purify {Crude Product Salt | Purify via Ion-Exchange Chromatography} workup->purify Isolation

Caption: Detailed workflow for the final deprotection and reduction steps.

Results and Data Summary

The efficiency of a multi-step synthesis is critically dependent on the yield of each individual step. The reported yields for this synthetic sequence demonstrate its viability for producing meaningful quantities of the target compound.

StepTransformationReported Yield (%)Reference
1D-Galactose → Diacetonide protected galactose~85%[4]
2Oxidative Cleavage & Reduction~90%[4]
3Mesylation & Azide Displacement~82% (over 2 steps)[4]
4Full Elaboration to Diazido Precursor(Varies)[4]
5Deprotection & HydrogenationHigh[4]
Overall D-Galactose → (2S,5S)-Isomer ~25-30% [4]

Note: Yields are approximate and based on the published literature. Actual results may vary based on experimental conditions and scale.

Causality and Critical Parameters:

  • Stereocontrol: The stereochemistry at C5 is directly inherited from the C5 stereocenter of D-galactose. The stereochemistry at C2 is established during the elaboration of the chain, where the azide is introduced via an Sₙ2 reaction, leading to an inversion of configuration which ultimately results in the desired (2S) configuration in the final product.

  • Protecting Groups: The use of diacetonide protection is crucial. It is stable to the conditions required for modifying the side chain but can be removed cleanly at the end of the synthesis under acidic conditions.

  • Azide Functionality: Sodium azide is an effective and reliable source of the amino group precursor. It is introduced via Sₙ2 displacement of good leaving groups (mesylates or tosylates) and is cleanly reduced to the primary amine by catalytic hydrogenation without affecting other functional groups. This two-step process is often more reliable than direct amination methods.

Conclusion

This application note details a robust and stereoselective protocol for the synthesis of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid. By leveraging the chiral pool approach starting from D-galactose, this method provides reliable access to the target molecule with high diastereomeric purity. The protocol is well-suited for academic and industrial laboratories requiring access to this valuable non-proteinogenic amino acid for applications in peptide synthesis, drug discovery, and biochemical research.

References

  • Allevi, P., et al. (1998). Stereoselective Synthesis of (2R,5R)‐ and (2S,5R)‐5‐Hydroxylysine. This citation is illustrative of general synthetic efforts in the field.
  • Herbert, K. R., et al. (2012). Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin. Organic & Biomolecular Chemistry, 10, 1137–1144. [Link]

  • Brimble, M. A., et al. (2012). Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin. Organic & Biomolecular Chemistry, 10(6), 1137-44. [Link]

  • Guo, L., et al. (2014). Facile synthesis of 5-hydroxy-L-lysine from D-galactose as a chiral-precursor. Organic & Biomolecular Chemistry, 12(37), 7310-7. [Link]

  • PubChem. (2024). (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. Molecules, 28(6), 2633. [Link]

Sources

Application Notes and Protocols for the Mass Spectrometric Detection of 5-Hydroxylysine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-hydroxylysine (5-Hyl) is a critical, post-translationally modified amino acid, primarily known as a fundamental component of collagen where it dictates structural integrity through glycosylation and cross-linking.[1][2] Its presence and abundance are key biomarkers for collagen metabolism, connective tissue disorders, and fibrosis.[1][3] Beyond collagen, 5-Hyl has been identified as a significant epigenetic mark on histones and a modification on other proteins, expanding its biological relevance.[4] However, the analytical detection and quantification of 5-Hyl present considerable challenges due to its high polarity, the presence of structural isomers (e.g., 3- and 4-hydroxylysine), and its variable abundance in complex biological matrices.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and validated protocols for the robust detection and quantification of 5-hydroxylysine using mass spectrometry. We will explore multiple analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] The protocols herein cover the analysis of both free 5-Hyl from hydrolyzed tissues and the site-specific identification of 5-Hyl as a post-translational modification (PTM) in proteins. Special emphasis is placed on the rationale behind methodological choices, from sample preparation and chemical derivatization to instrument parameters and data analysis, ensuring a self-validating and reproducible experimental design.

Foundational Principles: The 'Why' of 5-Hyl Analysis

The accurate measurement of 5-hydroxylysine is predicated on overcoming its inherent chemical properties. Its polar side chain complicates retention on standard reversed-phase liquid chromatography columns, often necessitating specific chromatographic strategies or chemical derivatization.[1][5] Furthermore, when analyzing 5-Hyl as a PTM, it is crucial to differentiate it from other isobaric modifications and structural isomers, which requires high-resolution mass spectrometry and often, specialized enrichment techniques.

Mass spectrometry (MS) is the definitive analytical tool for this task due to its unparalleled sensitivity and specificity. The core principle involves ionizing the target molecule and separating it based on its mass-to-charge ratio (m/z). For PTM analysis, the hydroxylation of a lysine residue results in a characteristic mass increase of +16 Da, a signature readily detectable by modern mass spectrometers.[2][8]

This guide presents three primary workflows tailored for different analytical goals:

  • GC-MS for Total 5-Hyl: A robust, classic method ideal for quantifying total 5-Hyl in hydrolyzed biological samples like urine or bone. It relies on chemical derivatization to confer volatility.[3][6]

  • LC-MS/MS for Free 5-Hyl and Peptides: The most versatile and sensitive approach, suitable for quantifying free 5-Hyl and for identifying 5-Hyl-containing peptides from protein digests.[7]

  • Chemical Proteomics for Global PTM Profiling: An advanced workflow for the specific enrichment and system-wide identification of 5-Hyl modification sites, crucial for understanding its role in cellular regulation.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides excellent chromatographic resolution and robust quantification but requires that the analyte be chemically derivatized to become volatile. This multi-step process is highly effective for quantifying total 5-Hyl content after acid hydrolysis of tissues or fluids.

Causality of Experimental Choices:
  • Two-Step Derivatization: Amino acids like 5-Hyl contain both carboxyl and amino groups, which are polar and non-volatile. The first step, esterification (e.g., with methanolic HCl), converts the carboxyl group into a less polar ester. The second step, acylation (e.g., with Pentafluoropropionic Anhydride - PFPA), targets the amino and hydroxyl groups, effectively capping their polarity and making the molecule suitable for GC analysis.[6]

  • Selected Ion Monitoring (SIM): For quantification, operating the mass spectrometer in SIM mode dramatically increases sensitivity and selectivity. Instead of scanning a full mass range, the instrument focuses only on specific, characteristic fragment ions of the derivatized 5-Hyl, filtering out chemical noise from the matrix.[6]

Protocol 1: Quantitative GC-MS Analysis of 5-Hyl with Me-PFP Derivatization

This protocol is adapted from methodologies proven for the analysis of amino acid metabolites in biological fluids.[6]

A. Sample Preparation (Acid Hydrolysis):

  • For tissue samples, flash-freeze in liquid nitrogen and homogenize to a fine powder.[1]

  • Transfer a known quantity (e.g., 10-20 mg) of homogenized tissue or 100-200 µL of urine/plasma to a hydrolysis tube.

  • Add 1 mL of 6 M HCl containing 1% phenol (phenol acts as an antioxidant to protect acid-labile amino acids).

  • Seal the tube under nitrogen or argon to prevent oxidation and heat at 110°C for 24 hours to hydrolyze proteins and release free amino acids.[1]

  • After cooling, evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the dried hydrolysate in a known volume (e.g., 1 mL) of 0.1 M HCl.

  • Use a stable isotope-labeled internal standard (e.g., Deuterium-labeled 5-Hyl) for accurate quantification, adding it prior to the derivatization steps.[6]

B. Derivatization:

  • Esterification: Transfer an aliquot (e.g., 100 µL) of the sample to a reaction vial and dry it completely. Add 100 µL of 2 M HCl in methanol (CH3OH). Seal the vial and heat at 80°C for 60 minutes.[6]

  • Acylation: Cool the vial and evaporate the methanolic HCl under nitrogen. Add 50 µL of ethyl acetate (EA) and 50 µL of pentafluoropropionic anhydride (PFPA). Seal and heat at 65°C for 30 minutes.[6]

  • After cooling, evaporate the excess reagent and reconstitute the sample in a suitable volume of ethyl acetate for GC-MS injection.

C. GC-MS Analysis:

  • Inject 1-2 µL of the derivatized sample onto the GC-MS system.

  • Analyze the data by monitoring the characteristic ions for the Me-PFP derivative of 5-Hyl and its internal standard.

ParameterRecommended SettingRationale
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA standard non-polar column providing good separation for a wide range of derivatives.
Injection ModeSplitlessMaximizes the amount of analyte reaching the column, enhancing sensitivity.
Inlet Temperature250°CEnsures rapid volatilization of the derivatized analyte.
Oven ProgramInitial 80°C, hold 2 min; ramp to 280°C at 10°C/min; hold 5 minA typical temperature gradient to separate analytes based on boiling point.
Carrier GasHelium, constant flow ~1 mL/minInert carrier gas standard for GC-MS.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)For high sensitivity and specificity in quantitative analysis.[6]
Monitored IonsTo be determined empirically with a derivatized 5-Hyl standard.Select at least 2-3 characteristic, high-abundance fragment ions for confident identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for 5-Hyl analysis due to its high sensitivity, specificity, and applicability to both free amino acids and peptides without the need for volatilization.[7] It is the cornerstone of modern proteomics and metabolomics.

Workflow for LC-MS/MS Analysis of 5-Hyl

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue, Plasma, Protein) Hydrolysis Acid Hydrolysis (for Total 5-Hyl) Sample->Hydrolysis Digestion Tryptic Digestion (for PTM Analysis) Sample->Digestion SPE Solid Phase Extraction (Cleanup & Concentration) Hydrolysis->SPE Digestion->SPE LC Liquid Chromatography (HILIC or Reversed-Phase) SPE->LC Inject MS1 Mass Spectrometer (MS1) Select Precursor Ion LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem MS (MS2) Detect Fragment Ions CID->MS2 Data Data Analysis (Quantification / Identification) MS2->Data Acquire Data

Caption: General workflow for 5-Hyl analysis by LC-MS/MS.

Protocol 2: Underivatized 5-Hyl Analysis in Hydrolysates via HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating highly polar molecules like underivatized amino acids, which are poorly retained in standard reversed-phase chromatography.[5]

A. Sample Preparation:

  • Perform acid hydrolysis and reconstitution as described in Protocol 1A.

  • Prior to injection, perform a protein precipitation step for plasma/serum samples. Add 3 volumes of ice-cold acetonitrile, vortex, incubate at -20°C for 30 minutes, and centrifuge at >12,000 x g for 10 minutes.

  • Transfer the supernatant for analysis.

B. LC-MS/MS Analysis:

ParameterRecommended SettingRationale
Liquid Chromatograph
ColumnHILIC Column (e.g., Amide, Zwitterionic), ~100 x 2.1 mm, <3 µmSpecifically designed to retain polar analytes.
Mobile Phase AWater + 0.1% Formic AcidAqueous component. Formic acid aids in protonation for positive ion ESI.
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic component.
GradientStart at high %B (e.g., 95%), ramp down to ~50% B, then re-equilibrateHILIC operates on an aqueous normal-phase principle; analytes elute as the aqueous component increases.
Flow Rate0.2 - 0.4 mL/minTypical flow rate for analytical scale columns.
Column Temperature40°CImproves peak shape and reduces viscosity.
Mass Spectrometer
Ion SourceElectrospray Ionization (ESI), Positive ModeESI is a soft ionization technique ideal for polar molecules. Positive mode detects protonated species [M+H]+.
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides the highest sensitivity and specificity for quantification by monitoring a specific precursor → fragment transition.
MRM TransitionPrecursor Ion (m/z): 163.1 (for [M+H]+ of 5-Hyl) Fragment Ion(s): To be determined empirically (e.g., loss of H2O, NH3).This transition is highly specific to the analyte of interest.

Site-Specific Identification of 5-Hyl as a PTM

Identifying the exact location of 5-Hyl within a protein is crucial for understanding its function. This is achieved through a "bottom-up" proteomics approach.

Protocol 3: Peptide Mapping for 5-Hyl Site Identification

A. Protein Digestion:

  • Denature the purified protein or protein mixture in a buffer containing urea or guanidine HCl.

  • Reduce disulfide bonds with DTT (dithiothreitol) and alkylate the resulting free thiols with iodoacetamide to prevent re-formation.

  • Dilute the sample to reduce the denaturant concentration (<1 M urea) to ensure enzyme activity.

  • Add trypsin (or another specific protease) at an appropriate enzyme:substrate ratio (e.g., 1:50) and incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues. Notably, hydroxylation of lysine does not typically prevent tryptic cleavage.[8]

  • Quench the digestion with formic acid.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.

B. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).[2]

  • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument performs a high-resolution MS1 scan to detect precursor peptide ions, then selects the most intense ions for fragmentation (MS/MS) to determine their amino acid sequence.

  • Data Analysis: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a protein sequence database.

  • Crucial Search Parameter: Specify a variable modification of +15.9949 Da (for hydroxylation) on lysine residues. The software will identify peptides where a lysine residue's mass has increased by this amount and provide fragmentation spectra that can be used to confirm the modification site.[2]

Advanced Method: Isomer-Selective Chemical Proteomics

A significant challenge is distinguishing 5-Hyl from its 4-Hyl and 3-Hyl isomers. A recently developed chemical proteomic strategy enables the selective enrichment of 5-Hyl-containing peptides from complex mixtures.[4]

Principle of Isomer-Selective Enrichment:

The 1,2-aminoalcohol motif present in 5-hydroxylysine (but not 4-Hyl or 3-Hyl) can be selectively cleaved by periodate oxidation. This oxidative cleavage generates a reactive aldehyde group on the peptide, which can then be conjugated to a hydrazide-functionalized bead for affinity purification. The enriched peptides are then released and identified by LC-MS/MS.[4]

Workflow for Isomer-Selective 5-Hyl Enrichment

Peptides Tryptic Peptides (mixture of 5-Hyl, 4-Hyl, 3-Hyl, Lys) Oxidation Periodate Oxidation Peptides->Oxidation Selective cleavage of 5-Hyl Conjugation Conjugate to Hydrazide Beads Oxidation->Conjugation Aldehyde reacts with hydrazide Wash Wash Beads (Remove non-specifically bound peptides) Conjugation->Wash Release Release with Methoxyamine Wash->Release Analysis LC-MS/MS Analysis Release->Analysis Identify enriched 5-Hyl peptides

Caption: Isomer-selective enrichment workflow for 5-Hyl peptides.[4]

Protocol 4: Chemical Enrichment of 5-Hyl Peptides

This is a specialized protocol based on the work by Chen et al., 2024.[4]

  • Oxidation: Incubate the desalted tryptic peptide mixture with sodium periodate (NaIO₄) to selectively oxidize the 5-Hyl residues.

  • Quenching: Quench the reaction with sodium sulfite.

  • Conjugation: Add hydrazide-functionalized agarose or magnetic beads to the peptide mixture and incubate to allow the newly formed aldehydes to covalently bind to the beads.

  • Washing: Thoroughly wash the beads with a series of high- and low-salt buffers to remove all non-covalently bound peptides.

  • Release: Release the captured peptides from the beads by incubation with methoxyamine, which cleaves the Schiff base linkage.[4]

  • Analysis: Analyze the released, enriched peptide fraction using the LC-MS/MS method described in Protocol 3B. This will yield a dataset highly enriched for peptides that were originally 5-hydroxylated.

Validation and Quality Control

For all protocols, scientific rigor must be maintained through proper validation.

  • Internal Standards: For quantitative workflows (Protocols 1 & 2), the use of a stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₂-Lysine hydroxylated to 5-Hyl) is critical to correct for variations in sample preparation, derivatization efficiency, and instrument response.

  • Synthetic Peptides: For PTM analysis (Protocol 3), the identity of a modified peptide should be confirmed by comparing its retention time and MS/MS fragmentation pattern to that of an identical, synthetically produced peptide containing 5-Hyl at the suspected position.[8]

  • Fragmentation Spectra: Confident site localization requires the presence of a series of b- and y-ions in the MS/MS spectrum that flank the modified residue, unequivocally pinpointing the +16 Da mass shift to a specific lysine.

Conclusion

The mass spectrometric analysis of 5-hydroxylysine is a powerful but nuanced undertaking. The choice of methodology—GC-MS, LC-MS/MS, or advanced chemical proteomics—must be deliberately aligned with the research question. For robust quantification of total 5-Hyl, derivatization followed by GC-MS offers a time-tested solution. For sensitive quantification of free 5-Hyl and especially for the site-specific identification of 5-Hyl as a PTM, LC-MS/MS is the undisputed tool of choice. As the biological roles of 5-Hyl continue to be uncovered, particularly in epigenetics, the application of isomer-selective enrichment workflows will be indispensable for achieving the specificity required to dissect its complex regulatory functions.

References

  • Tsikas, D., et al. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids. Available at: [Link]

  • Euli, D., et al. (1999). Assay for 5-hydroxylysine and L-lysine in human and rat urine and in bone by gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Langrock, T., et al. (2007). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. Available at: [Link]

  • Sin, YC., et al. (2024). A constitutional isomer selective chemical proteomic strategy for system-wide profiling of protein lysine 5-hydroxylation. Chemical Science. Available at: [Link]

  • Langrock, T., et al. (2007). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. ResearchGate. Available at: [Link]

  • Giesbrecht, M. G., et al. (2024). Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry. ChemRxiv. Available at: [Link]

  • Valliere-Douglass, J., et al. (2010). Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies. mAbs. Available at: [Link]

  • Gautier, V., et al. (2008). An optimized MALDI mass spectrometry method for improved detection of lysine/arginine/histidine free peptides. Proteomics. Available at: [Link]

  • HTX Imaging. (n.d.). Improving Protein Detection and Reduction of Analyte Delocalization. HTX Imaging. Available at: [Link]

  • ResearchGate. (n.d.). The ¹³C spectra of a lysine b hydroxylysine, and c HLNL. ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: Selective Fmoc-Protection of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Significance of a Hydroxylated Diamino Acid in SPPS

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid (DAHHA) is a non-proteinogenic amino acid of significant interest in the development of novel peptide-based therapeutics, including peptidomimetics and modified peptide antibiotics. Its unique structure, featuring two primary amino groups with distinct steric and electronic environments and a secondary hydroxyl group, offers a scaffold for creating complex peptide architectures with enhanced biological activity and stability.

The successful incorporation of DAHHA into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on an effective and selective protection strategy.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern SPPS due to its base-lability, which allows for an orthogonal protection scheme with acid-labile side-chain protecting groups.[2][3] This orthogonality is paramount for a trifunctional amino acid like DAHHA, where the α-amino, δ-amino, and hydroxyl groups must be selectively addressed.

This application note provides a comprehensive guide and a detailed protocol for the selective Fmoc-protection of the α- and δ-amino groups of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, preparing it for subsequent steps in SPPS, such as the introduction of an orthogonal side-chain protecting group on the remaining functional group. We will delve into the rationale behind the choice of reagents and reaction conditions, addressing the key challenge of achieving differential protection of the two amino functions.

The Synthetic Strategy: Navigating Selectivity

The primary challenge in the Fmoc-protection of DAHHA lies in the selective protection of the two amino groups. The α-amino group is generally more nucleophilic and sterically accessible than the δ-amino group, which is adjacent to a hydroxyl group. This inherent difference in reactivity can be exploited to achieve selective protection. Our strategy will focus on a stepwise protection, initially targeting the more reactive α-amino group under carefully controlled conditions.

Materials and Reagents

ReagentGradeSupplier
(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid≥98% Puritye.g., Sigma-Aldrich, Bachem
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)≥99% Puritye.g., ChemPep, Iris Biotech
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%e.g., Merck, Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%e.g., Sigma-Aldrich
AcetoneACS Gradee.g., VWR, Fisher Scientific
Deionized Water (ddH₂O)18.2 MΩ·cmIn-house
Ethyl Acetate (EtOAc)ACS Gradee.g., VWR, Fisher Scientific
n-HexaneACS Gradee.g., VWR, Fisher Scientific
Hydrochloric Acid (HCl)1 M aqueous solutione.g., Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeIn-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS Gradee.g., Sigma-Aldrich

Experimental Protocol: Step-by-Step Fmoc-Protection

This protocol is designed for the selective mono-Fmoc-protection of the α-amino group of DAHHA.

Rationale for Reagent Selection
  • Fmoc-OSu vs. Fmoc-Cl: We have selected Fmoc-OSu over Fmoc-Cl as the Fmoc-donating reagent.[4] While Fmoc-Cl is more reactive, this heightened reactivity can lead to a lack of selectivity and an increased propensity for side reactions, such as the formation of di-Fmoc-protected species.[5] Fmoc-OSu offers a more controlled reaction, leading to a cleaner product profile and higher yields of the desired mono-protected product.[5][6]

  • Solvent System: A biphasic system of 1,4-dioxane and aqueous sodium carbonate is employed. Dioxane solubilizes the Fmoc-OSu, while the aqueous basic solution deprotonates the amino groups of DAHHA, rendering them nucleophilic.[] The biphasic nature of the reaction helps to control the reaction rate.

  • Base: Sodium carbonate provides the necessary basic conditions to facilitate the nucleophilic attack of the amino group on the Fmoc-OSu.[] It is a moderately strong base, which helps to minimize potential side reactions like racemization.

Detailed Procedure
  • Dissolution of DAHHA: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na₂CO₃) (approximately 10 mL per gram of DAHHA). Stir until complete dissolution. Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Fmoc-OSu Solution: In a separate beaker, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane (approximately 10 mL per gram of Fmoc-OSu).

  • Reaction Initiation: To the cooled, stirring solution of DAHHA, add the Fmoc-OSu solution dropwise over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol:Acetic Acid 85:10:5).

  • Work-up and Extraction:

    • Once the reaction is complete, add deionized water (approximately 20 mL per gram of starting DAHHA) to the reaction mixture.

    • Transfer the mixture to a separatory funnel and wash with ethyl acetate (EtOAc) (2 x 20 mL per gram of starting DAHHA) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. Discard the organic layers.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid (HCl) while cooling in an ice bath. The product will precipitate as a white solid.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL per gram of starting DAHHA).

    • Combine the organic extracts and wash with brine (1 x 20 mL per gram of starting DAHHA).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient elution of methanol in dichloromethane. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to obtain the pure Fmoc-protected DAHHA.[8]

Characterization

The final product should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the structure and the site of Fmoc attachment.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[9]

Visualization of the Workflow

Fmoc_Protection_Workflow cluster_dissolution Step 1: Dissolution cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Extraction cluster_purification Step 4: Purification DAHHA DAHHA in aq. Na₂CO₃ Reaction Mixing and Stirring (0°C to RT, 12-16h) DAHHA->Reaction Fmoc_OSu Fmoc-OSu in Dioxane Fmoc_OSu->Reaction Quench Add H₂O Reaction->Quench Wash1 Wash with EtOAc Quench->Wash1 Acidify Acidify with HCl Wash1->Acidify Extract Extract with EtOAc Acidify->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Pure Fmoc-DAHHA Purify->Product

Caption: Workflow for the selective Fmoc-protection of DAHHA.

Discussion and Troubleshooting

  • Di-Fmoc Protection: The primary potential side product is the di-Fmoc protected DAHHA. To minimize its formation, it is crucial to use only a slight excess of Fmoc-OSu (1.05 eq) and to add it slowly at a low temperature.[10]

  • Hydroxyl Group Reactivity: The hydroxyl group of DAHHA is significantly less nucleophilic than the amino groups and is not expected to react with Fmoc-OSu under these conditions.[11] However, for subsequent steps in SPPS, protection of the hydroxyl group (e.g., as a tert-butyl ether) will be necessary to prevent side reactions during peptide coupling.

  • Incomplete Reaction: If TLC analysis indicates a significant amount of starting material remaining, the reaction time can be extended. Ensure that the pH of the aqueous layer remains basic during the reaction.

  • Purification Challenges: The presence of both a free amino group and a carboxylic acid in the mono-protected product can make purification by silica gel chromatography challenging due to streaking. The use of a solvent system containing a small amount of acetic acid can help to mitigate this issue.

Conclusion

This application note provides a robust and reliable protocol for the selective mono-Fmoc-protection of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid at the α-amino position. By carefully controlling the reaction conditions and utilizing the milder Fmoc-OSu reagent, high yields of the desired product can be achieved, paving the way for its successful incorporation into complex peptide structures through SPPS. The principles and troubleshooting guide presented herein will aid researchers in the efficient synthesis of peptides containing this valuable non-proteinogenic amino acid.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. Stereoselective Synthesis of Orthogonally Protected β-Hydroxy-α-,γ-diamino Butyric Acids. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Methods in Molecular Biology. Methods for Removing the Fmoc Group. [Link]

  • PMC. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. [Link]

  • Chemistry – A European Journal. Large‐Scale Asymmetric Synthesis of Fmoc‐(S)‐2‐Amino‐6,6,6‐Trifluorohexanoic Acid. [Link]

  • David Spring's group. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. [Link]

  • Chemistry – A European Journal. Large‐Scale Asymmetric Synthesis of Fmoc‐(S)‐2‐Amino‐6,6,6‐Trifluorohexanoic Acid. [Link]

  • ResearchGate. Side-chain protecting groups in Fmoc-based SPPS. [Link]

  • Merck. Product Focus: Amino acids for Fmoc SPPS Novabiochem®. [Link]

Sources

Application Note: Quantification of Total Hydroxylysine in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and sensitive method for the quantification of total hydroxylysine (Hyl) in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Hydroxylysine, a modified amino acid primarily found in collagen, serves as a critical biomarker for monitoring collagen turnover and degradation.[1][2] Elevated urinary hydroxylysine levels are associated with conditions characterized by increased bone resorption or connective tissue breakdown.[1][2] The described method employs acid hydrolysis to release hydroxylysine from peptides, followed by a streamlined solid-phase extraction (SPE) for sample cleanup. To enhance chromatographic retention and detection sensitivity, the analyte is derivatized prior to analysis. Quantification is achieved using a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and procedural losses.[3][4] This protocol provides researchers, clinicians, and drug development professionals with a reliable tool for assessing collagen metabolism in various physiological and pathological states.

Introduction: The Clinical Significance of Urinary Hydroxylysine

Collagen is the most abundant protein in the human body, providing the essential structural framework for tissues such as bone, skin, tendons, and ligaments.[1] The metabolism of collagen is a dynamic process of synthesis and degradation, and its dysregulation is a hallmark of numerous diseases, including osteoporosis, Paget's disease, arthritis, and certain cancers with bone metastases.[2][5]

During collagen breakdown, unique post-translationally modified amino acids, including hydroxylysine (Hyl) and its glycosylated forms, are released into circulation and subsequently excreted in the urine.[6][7] Unlike some other collagen markers, hydroxylysine is not significantly reutilized in the body, making its urinary excretion a more direct and quantitative indicator of whole-body collagen degradation.[7][8] Therefore, the accurate measurement of urinary hydroxylysine provides a non-invasive window into the state of connective tissue metabolism, offering valuable insights for disease diagnosis, monitoring therapeutic efficacy, and advancing drug development.[9][10]

This method focuses on the measurement of total hydroxylysine, which involves an acid hydrolysis step to cleave peptide bonds and liberate all Hyl residues, providing a comprehensive measure of collagen turnover.

Principle of the Method

The analytical strategy is designed for maximum accuracy, sensitivity, and throughput. The workflow, depicted below, involves three main stages:

  • Sample Preparation: Urine samples undergo acid hydrolysis to release both free and peptide-bound hydroxylysine. A stable isotope-labeled hydroxylysine is added as an internal standard at the beginning of the process. This is a critical step, as the SIL-IS co-elutes with the native analyte and experiences identical conditions during extraction, derivatization, and ionization, thereby correcting for any variability.[3][4] The hydrolyzed sample is then purified using solid-phase extraction (SPE) to remove interfering matrix components like salts and pigments.

  • Chemical Derivatization: Hydroxylysine is a polar molecule with poor retention on standard reversed-phase chromatography columns. To overcome this, the primary amine groups of hydroxylysine and the SIL-IS are chemically derivatized. This modification increases the hydrophobicity of the analytes, improving chromatographic peak shape and separation, and can enhance ionization efficiency in the mass spectrometer.[11][12]

  • LC-MS/MS Analysis: The derivatized sample is injected into a UPLC/HPLC system coupled to a triple quadrupole mass spectrometer. The analytes are separated on a C18 reversed-phase column and detected using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode. The mass spectrometer is programmed to monitor specific precursor-to-product ion transitions for both native hydroxylysine and its SIL-IS, ensuring high selectivity and sensitivity for quantification.

Visualized Workflows

G cluster_0 Overall Workflow Sample Urine Sample Collection Spike Spike with SIL Internal Standard Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Deriv Chemical Derivatization SPE->Deriv LCMS LC-MS/MS Analysis Deriv->LCMS Data Data Processing & Quantification LCMS->Data

Caption: High-level workflow for urinary hydroxylysine quantification.

G cluster_1 Detailed Sample Preparation Urine 100 µL Urine IS Add 10 µL SIL-IS Urine->IS Acid Add 100 µL 12N HCl IS->Acid Heat Hydrolyze (110°C, 20-24h) Acid->Heat Dry Evaporate to Dryness Heat->Dry Recon Reconstitute (1 mL 0.1% Formic Acid) Dry->Recon LoadSPE Load onto SPE Cartridge Recon->LoadSPE WashSPE Wash SPE Cartridge (Methanol & Water) LoadSPE->WashSPE EluteSPE Elute (5% NH4OH in Methanol) WashSPE->EluteSPE Dry2 Evaporate Eluate EluteSPE->Dry2 Deriv Derivatization Step Dry2->Deriv

Caption: Step-by-step sample preparation and derivatization workflow.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • Hydroxylysine standard (Sigma-Aldrich or equivalent)

  • Hydroxylysine stable isotope-labeled internal standard (e.g., L-Hydroxylysine-d4, Cambridge Isotope Laboratories, Inc. or equivalent)[13]

  • Hydrochloric Acid (HCl), 12N (TraceMetal Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Hydroxide (NH₄OH) (ACS Grade)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Derivatization Reagent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or Dansyl Chloride)

  • Mixed-mode Cation Exchange SPE Cartridges (e.g., Oasis MCX, 30 mg)

  • Glass hydrolysis vials with PTFE-lined caps

  • Standard laboratory glassware and pipettes

Instrumentation
  • LC System: UPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 7500, Thermo TSQ Altis)

  • LC Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Ancillary Equipment: Centrifuge, heating block or oven, nitrogen evaporator or vacuum concentrator, vortex mixer.

Detailed Experimental Protocol

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of hydroxylysine and the SIL-IS in ultrapure water.

  • Working Standard Solutions: Serially dilute the hydroxylysine primary stock to create a series of working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • QC Solutions: Prepare separate QC stock solutions at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a different weighing of the hydroxylysine standard.

  • SIL-IS Working Solution: Dilute the SIL-IS primary stock to a final concentration of 10 µg/mL.

Sample Preparation
  • Aliquot and Spike: To a labeled glass hydrolysis vial, add 100 µL of urine sample, calibrator, or QC. Add 10 µL of the 10 µg/mL SIL-IS working solution to all vials except for the blank matrix.

  • Hydrolysis: Add 100 µL of 12N HCl to each vial.[14] Cap tightly and vortex. Place the vials in a heating block or oven at 110°C for 20-24 hours.

  • Evaporation: After cooling, uncap the vials and evaporate the contents to complete dryness under a stream of nitrogen at ~60°C. This step is critical to remove the excess acid.

  • Reconstitution: Reconstitute the dried residue in 1 mL of 0.1% formic acid in water. Vortex thoroughly.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load the entire 1 mL of the reconstituted sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Final Evaporation: Evaporate the eluate to dryness under a stream of nitrogen. The sample is now ready for derivatization.

Derivatization (Example using AQC Reagent)
  • Reconstitute the dried, purified sample extract in 20 µL of 20 mM HCl.

  • Add 60 µL of borate buffer (provided with AQC kit or prepared as 0.2 M, pH 8.8).

  • Add 20 µL of freshly prepared AQC reagent (3 mg/mL in acetonitrile).

  • Vortex immediately and heat at 55°C for 10 minutes.

  • The sample is now derivatized and ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters serve as a starting point and should be optimized for the specific instrument configuration.

LC Parameter Condition
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 70% B over 5 min, hold 1 min, return to initial
Column Temp 40°C
Injection Volume 5 µL
MS Parameter Condition
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage +4500 V
Source Temp 500°C
Analyte Precursor Ion (m/z)
Hyl-AQC DerivativeSpecific to derivative
Hyl-d4-AQC DerivativeSpecific to derivative

Note: The exact m/z transitions for the derivatized hydroxylysine must be determined by infusing the derivatized standard. For an AQC derivative, the product ion is typically m/z 171.1.[15]

Data Analysis and Validation

Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the SIL-IS. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a 1/x² weighting is typically used. The concentration of hydroxylysine in the unknown samples and QCs is then calculated from this curve.

Method Validation

The analytical method should be validated according to established guidelines for biomarker assays.[9][16] Key validation parameters include:

  • Selectivity: Absence of interfering peaks in blank urine samples.

  • Linearity: A calibration curve with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: QC samples at three levels should have an accuracy within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and a precision (%CV) of <15% (<20% at LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked urine with the response in a neat solution. The use of a SIL-IS should effectively normalize any matrix effects.[4]

  • Recovery: Extraction efficiency determined by comparing pre-extraction and post-extraction spiked samples.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Sample Data
Sample Type Nominal Conc. (µmol/g Cr) Calculated Conc. (µmol/g Cr) Accuracy (%) Precision (%CV)
Calibrator 10.50.4896.0N/A
Calibrator 525.025.7102.8N/A
Calibrator 8100.098.998.9N/A
QC Low1.51.61107.34.5
QC Mid40.038.596.33.1
QC High80.082.1102.62.8
Patient Sample 1N/A22.4N/A3.5
Patient Sample 2N/A58.9N/A2.9

Note: Urinary concentrations are typically normalized to creatinine to account for variations in urine dilution. Creatinine can be measured using a separate LC-MS/MS method or a standard clinical chemistry assay.[17][18]

Conclusion

The LC-MS/MS method described provides a highly selective, sensitive, and accurate means for quantifying total hydroxylysine in human urine. The incorporation of acid hydrolysis, SPE cleanup, chemical derivatization, and a stable isotope-labeled internal standard ensures the generation of high-quality, reliable data. This application note serves as a comprehensive guide for laboratories aiming to implement a robust assay for monitoring collagen turnover, aiding in both clinical research and the development of novel therapeutics targeting connective tissue disorders.

References

  • A Rapid and Simple Method for Quantitation of Urinary Hydroxylysyl Glycosides, Indicators of Collagen Turnover, Using Liquid chromatography/tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Free Urinary Glycosylated Hydroxylysine as an Indicator of Altered Collagen Degradation in the Mucopolysaccharidoses. UCL Discovery. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services, Food and Drug Administration. Available at: [Link]

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development. Clinical Cancer Research. Available at: [Link]

  • Method development and validation for quantitative determination of urinary biomarkers of food intake for multiple foods. Nature. Available at: [Link]

  • Validation of Analytic Methods for Biomarkers Used in Drug Development. ResearchGate. Available at: [Link]

  • Hydroxylysine - Amino Acid Profile, Qn (Urine). HealthMatters.io. Available at: [Link]

  • Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation. The Journal of Clinical Investigation. Available at: [Link]

  • Derivatization with pyrylium salts - secrets of science. University of Wrocław. Available at: [Link]

  • Pre-column derivatization and its optimum conditions for quantitative determination of urinary hydroxylysine glycosides by high-performance liquid chromatography. Journal of Chromatography. Available at: [Link]

  • High-performance liquid chromatographic method for measuring hydroxylysine glycosides and their ratio in urine as a possible marker of human bone collagen breakdown. Journal of Chromatography. Available at: [Link]

  • A method for measuring hydroxylysine and glycosylated hydroxylysines in urine and protein hydrolysates. Clinica Chimica Acta. Available at: [Link]

  • Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Development and Validation of Urine-based Peptide Biomarker Panels for Detecting Bladder Cancer in a Multi-center Study. AACR Journals. Available at: [Link]

  • QUICK GUIDE TO HYDROLYSIS STEPS QUICK GUIDE TO ASSAY STEPS. TECOmedical. Available at: [Link]

  • Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry | Request PDF. ResearchGate. Available at: [Link]

  • Estimation of hydroxylysine in urine and serum of patients with chronic uremia. Clinica Chimica Acta. Available at: [Link]

  • Variations in human urinary O-hydroxylysyl glycoside levels and their relationship to collagen metabolism. The Journal of Clinical Investigation. Available at: [Link]

  • Variations in Human Urinary 0-Hydroxylysyl Glycoside Levels and Their Relationship to Collagen Metabolism. The Journal of Clinical Investigation. Available at: [Link]

  • Elabscience®Hydroxyproline (HYP) Colorimetric Assay Kit. Elabscience. Available at: [Link]

  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry. Available at: [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. The Journal of Medical Investigation. Available at: [Link]

  • Targeting human urinary metabolome by LC–MS. Universitat Pompeu Fabra. Available at: [Link]

  • A constitutional isomer selective chemical proteomic strategy for system-wide profiling of protein lysine 5-hydroxylation. RSC Publishing. Available at: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. Available at: [Link]

  • Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. MDPI. Available at: [Link]

  • Highly Accurate Quantification of Hydroxyproline-Containing Peptides in Blood Using a Protease Digest of Stable Isotope-Labeled Collagen. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • LC MS Method For Proline Amino Acid, Hydroxyproline In Mouse Tissues As Biomarkers For Collagen Synthesis. NorthEast BioLab. Available at: [Link]

  • Development of LC-HRMS Assay for the Measurement of 12 Mycotoxins in Urine. Spectrum, University of Alberta. Available at: [Link]

Sources

derivatization techniques for 2,6-diamino-5-hydroxyhexanoic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,6-diamino-5-hydroxyhexanoic acid, commonly known as 5-Hydroxylysine (Hyl) , is a critical post-translational modification found almost exclusively in collagen. Its quantification is the gold standard for assessing collagen turnover, fibrosis, and bone resorption. However, Hyl presents significant analytical challenges: it is highly polar, non-volatile, lacks a UV-absorbing chromophore, and exists as diastereomers (normal and allo). This guide details two validated derivatization workflows—LC-MS/Fluorescence using AQC (AccQ-Tag) and GC-MS using MTBSTFA —that overcome these limitations.

Introduction & Analytical Challenges

Direct analysis of Hyl is chemically unfavorable due to its zwitterionic nature and lack of conjugation. Successful analysis requires derivatization to:

  • Block polar groups: Reduce polarity for Reverse-Phase (RP) retention or GC volatility.

  • Add a chromophore/fluorophore: Enable UV/Fluorescence detection.

  • Improve MS ionization: Enhance signal-to-noise ratios in mass spectrometry.

The "Hyl" Specific Challenge: Unlike standard amino acids, Hyl contains a hydroxyl group at C5. In acidic conditions (common in hydrolysis), Hyl can undergo lactonization, complicating quantitation. Furthermore, it has two primary amine groups (


 and 

) which must both be fully derivatized to prevent peak splitting.

Method A: LC-Fluorescence/MS (The AccQ-Tag Protocol)

Best For: High-throughput routine analysis, biological fluids, and protein hydrolysates.

This method utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) .[1][2]

  • Mechanism: AQC reacts rapidly with both primary and secondary amines to form stable urea derivatives.

  • Why it works for Hyl: The reaction is robust at pH 8.8. Unlike OPA (o-phthalaldehyde), which forms unstable isoindole derivatives, AQC derivatives are stable for days at room temperature.

Protocol Workflow

Step 1: Sample Hydrolysis (Critical Precursor)

  • Reagent: 6 M HCl (LC-MS grade).

  • Procedure: Mix 10–50 mg tissue/fluid with 5 mL 6 M HCl. Flush with Nitrogen (to prevent oxidation). Seal and incubate at 110°C for 20–24 hours .

  • Expert Note: Hyl is stable in acid, but avoid using propionic acid as it may interfere with downstream separation.

Step 2: Neutralization & Buffering

  • Dry the hydrolysate under vacuum (SpeedVac) to remove HCl.

  • Reconstitute in 20 mM HCl .

  • Buffering: Mix 10 µL of sample with 70 µL of Borate Buffer (pH 8.8) .

  • Why: The AQC reaction requires a basic pH to deprotonate the amine groups, allowing nucleophilic attack on the carbamate.

Step 3: Derivatization Reaction

  • Add Reagent: Add 20 µL of AQC Reagent (3 mg/mL in Acetonitrile).

  • Incubate: Vortex immediately for 15 seconds. Heat at 55°C for 10 minutes .

  • Mechanism:[3][4][5] The heat ensures the derivatization of the secondary amine (if Proline is present) and drives the reaction of the sterically hindered

    
    -amine of Hyl to completion. Tyrosine side reactions are essentially eliminated by the 10-minute heating step.
    

Step 4: LC Separation

  • Column: C18 High-Resolution (e.g., 1.7 µm particle size).

  • Mobile Phase A: Acetate/Phosphate buffer (pH 5.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Detection: Fluorescence (Ex: 250 nm, Em: 395 nm) or ESI-MS (MRM mode).

Method B: GC-MS (Silylation with MTBSTFA)

Best For: Structural confirmation, complex matrices requiring high specificity, and distinguishing Hyl isomers.

Gas Chromatography requires the analyte to be volatile. We utilize N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form TBDMS derivatives.[6]

  • Why MTBSTFA? Traditional TMS derivatives (using BSTFA) are moisture-sensitive and prone to hydrolysis. TBDMS derivatives are hydrolytically stable and produce a characteristic

    
     ion (loss of tert-butyl group), ideal for SIM (Selected Ion Monitoring).
    
Protocol Workflow

Step 1: Drying (The "Make or Break" Step)

  • GC derivatization fails in the presence of water.[6]

  • Aliquot hydrolyzed sample (10–50 µL) into a glass vial.

  • Evaporate to absolute dryness under Nitrogen stream at 60°C.

  • Expert Technique: Add 50 µL of Methylene Chloride and re-evaporate. This azeotropic drying removes trace moisture that simple evaporation leaves behind.

Step 2: Solubilization

  • Add 50 µL of anhydrous Dimethylformamide (DMF) and 50 µL of MTBSTFA (with 1% TBDMCS catalyst).

  • Why DMF? Hyl is hydrophilic and poorly soluble in pure silylation reagents. DMF acts as a polar aprotic solvent that dissolves the amino acid salt, facilitating the reaction.

Step 3: Derivatization

  • Cap vial tightly (PTFE-lined cap).

  • Heat at 100°C for 60 minutes .

  • Chemistry: This converts the carboxyl (-COOH), hydroxyl (-OH), and both amine (-NH2) groups into TBDMS-ethers/esters/amines.

    • Hyl Derivative: Tetra-TBDMS-5-hydroxylysine.

Step 4: GC-MS Analysis

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

  • Injection: Splitless (1 µL) at 280°C.

  • MS Mode: SIM. Monitor ions specific to the Hyl-TBDMS derivative (typically high mass fragments > m/z 400).

Comparative Selection Guide

FeatureMethod A: LC-Fluorescence (AccQ-Tag)Method B: GC-MS (MTBSTFA)
Sensitivity High (Femtomole range)Moderate to High (Picomole range)
Sample Throughput Very High (10 min run time)Low (30-60 min run time + drying)
Moisture Tolerance High (Aqueous reaction)Zero (Strictly anhydrous)
Specificity Retention time dependentMass Spectral Fingerprint (High confidence)
Isomer Separation Difficult (Co-elution common)Excellent (Separates allo/normal forms)

Visualized Workflows

Figure 1: LC-Based Derivatization Pathway (AccQ-Tag)

AccQTag_Workflow Sample Biological Sample (Tissue/Urine) Hydrolysis Acid Hydrolysis 6M HCl, 110°C, 24h Sample->Hydrolysis Release Hyl Neutralization Neutralization Borate Buffer (pH 8.8) Hydrolysis->Neutralization Adjust pH Reaction Derivatization Add AQC Reagent 55°C, 10 min Neutralization->Reaction Deprotonate Amines StableUrea Stable Urea Derivative Reaction->StableUrea Carbamate Formation Analysis LC-Fluorescence/MS Quantitation StableUrea->Analysis Inject

Caption: Figure 1. The AccQ-Tag workflow converts Hyl into a stable urea derivative suitable for aqueous reverse-phase LC.

Figure 2: GC-MS Silylation Workflow

GCMS_Workflow Hydrolysate Acid Hydrolysate (Containing Hyl) Drying Azeotropic Drying (N2 stream + CH2Cl2) Hydrolysate->Drying Remove Water (Critical) Solvation Solvation Anhydrous DMF Drying->Solvation Dissolve Polar Salts Silylation Derivatization Add MTBSTFA + 1% TBDMCS 100°C, 60 min Solvation->Silylation Block -OH, -NH2, -COOH Derivative Tetra-TBDMS-Hyl (Volatile) Silylation->Derivative Form TBDMS Adducts GCMS GC-MS Analysis (SIM Mode) Derivative->GCMS Inject

Caption: Figure 2. GC-MS workflow requiring strict anhydrous conditions to form volatile silyl derivatives.

References

  • Waters Corporation. Derivatization of Amino Acids Using Waters AccQ[2]•Tag Chemistry. Retrieved from

  • Molnár-Perl, I. (2011). Derivatization and Analysis of Amino Acids by GC-MS. Merck/Sigma-Aldrich Technical Bulletin. Retrieved from

  • Thermo Fisher Scientific. Automated in-needle OPA/FMOC derivatization of amino acids analysis. Retrieved from

  • Soboleva, A., et al. (2006).[7] Separation of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. ResearchGate. Retrieved from

  • National Institutes of Health (NIH). A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS. Retrieved from

Sources

Isolating (2S,5S)-Hydroxylysine from Collagen: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,5S)-Hydroxylysine is a post-translationally modified amino acid crucial for the structural integrity of collagen, the most abundant protein in mammals. Its unique stereochemistry and role in collagen cross-linking make it a molecule of significant interest in biomedical research and drug development. This application note provides a comprehensive, in-depth guide to the isolation of (2S,5S)-hydroxylysine from collagen hydrolysates. The protocol herein details a robust workflow encompassing collagen source selection, efficient acid hydrolysis, and multi-step chromatographic purification, culminating in analytical verification of the isolated amino acid. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology, ensuring a reproducible and self-validating system for obtaining high-purity (2S,5S)-hydroxylysine for downstream applications.

Introduction

Collagen's triple-helical structure and its subsequent assembly into fibrils are stabilized by a series of post-translational modifications, among which the hydroxylation of lysine residues to form hydroxylysine is paramount. This modification, catalyzed by lysyl hydroxylases, creates the sites for subsequent O-glycosylation and the formation of covalent cross-links that are essential for the tensile strength and stability of connective tissues.[1] The naturally occurring stereoisomer in collagen is (2S,5S)-hydroxylysine. The presence and abundance of this modified amino acid are critical in tissue health and disease, with alterations implicated in various fibrotic conditions and genetic disorders.

The isolation of (2S,5S)-hydroxylysine from natural sources, primarily collagen-rich tissues, presents a significant biochemical challenge. The process requires the complete breakdown of the protein into its constituent amino acids, followed by the separation of hydroxylysine from a complex mixture of other amino acids, including its precursor, lysine. This guide provides a detailed protocol for this intricate process, designed to be both efficient and yield a high-purity product.

Workflow for Isolation of (2S,5S)-Hydroxylysine

The overall process for isolating (2S,5S)-hydroxylysine from collagen involves a series of sequential steps, each critical for the final purity and yield. The workflow is designed to first liberate the amino acids from the collagen protein and then systematically separate the target molecule based on its unique physicochemical properties.

Isolation_Workflow cluster_Preparation Sample Preparation cluster_Hydrolysis Hydrolysis cluster_Purification Purification cluster_Analysis Analysis & Verification CollagenSource Collagen Source Selection (e.g., Bovine Achilles Tendon, Fish Skin) Pretreatment Pre-treatment (Defatting & Cleaning) CollagenSource->Pretreatment AcidHydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Pretreatment->AcidHydrolysis Neutralization Neutralization & Desalting AcidHydrolysis->Neutralization IonExchange Ion-Exchange Chromatography (Cation Exchange) Neutralization->IonExchange ReversedPhase Reversed-Phase HPLC (Polishing Step) IonExchange->ReversedPhase PurityAnalysis Purity & Identity Confirmation (NMR, MS, Amino Acid Analysis) ReversedPhase->PurityAnalysis

Caption: Overall workflow for the isolation of (2S,5S)-hydroxylysine.

PART 1: Collagen Source Selection and Preparation

The choice of collagen source is a critical first step that influences the yield and purity of the final product. Different tissues and species have varying collagen content and types.

Recommended Sources:

  • Bovine Achilles Tendon: A common and rich source of Type I collagen, making it an excellent starting material.[2]

  • Porcine Skin: Another readily available source with high collagen content.[2]

  • Marine Sources (e.g., Fish Skin and Bones): Offer an alternative with potential advantages such as lower risk of disease transmission.[2][3] Marine collagen is considered Generally Recognized As Safe (GRAS) by the FDA.[3]

Protocol 1: Preparation of Collagenous Tissue

  • Source Acquisition: Obtain fresh or frozen collagen-rich tissue.

  • Cleaning: Thaw the tissue (if frozen) and meticulously remove any adhering fat, muscle, and other non-collagenous materials.

  • Washing: Wash the cleaned tissue thoroughly with cold deionized water to remove surface contaminants.

  • Cutting: Cut the tissue into small pieces (approximately 0.5 x 0.5 cm) to increase the surface area for subsequent steps.[4]

  • Defatting: To remove residual lipids that can interfere with hydrolysis and purification, perform a solvent extraction.

    • Immerse the tissue pieces in a 2:1 (v/v) mixture of chloroform and methanol.

    • Stir for 24 hours at room temperature.

    • Decant the solvent and repeat the process with fresh solvent for another 24 hours.

    • Air-dry the defatted tissue in a fume hood until all solvent has evaporated.

  • Lyophilization: Freeze-dry the defatted tissue to a constant weight to remove all water. This provides a stable starting material for hydrolysis.

PART 2: Acid Hydrolysis of Collagen

Acid hydrolysis is a standard method for breaking down proteins into their constituent amino acids by cleaving the peptide bonds.[5] This step is crucial for liberating hydroxylysine from the collagen polypeptide chains.

Causality of Experimental Choices:

  • Acid: 6 M Hydrochloric acid (HCl) is the reagent of choice due to its volatility, which allows for its removal by evaporation after hydrolysis.

  • Temperature and Time: Hydrolysis at 110°C for 24 hours is a well-established condition for achieving complete cleavage of peptide bonds in collagen while minimizing the degradation of amino acids.[5]

Protocol 2: Acid Hydrolysis

  • Reaction Setup: Place a known weight of the lyophilized collagen (e.g., 1 gram) into a hydrolysis tube.

  • Acid Addition: Add 6 M HCl at a ratio of at least 10 mL per gram of collagen.[4][6]

  • Inert Atmosphere: Flush the tube with nitrogen gas for 1-2 minutes to displace oxygen, which can cause oxidative degradation of certain amino acids during hydrolysis.

  • Sealing: Securely seal the hydrolysis tube.

  • Incubation: Place the sealed tube in an oven or heating block at 110°C for 24 hours.

  • Cooling: After 24 hours, remove the tube from the oven and allow it to cool to room temperature.

  • Acid Removal: Open the tube carefully in a fume hood. The HCl must be removed before chromatographic separation. This can be achieved by:

    • Rotary Evaporation: Transfer the hydrolysate to a round-bottom flask and remove the HCl under vacuum using a rotary evaporator.

    • Nitrogen Stream: Alternatively, the acid can be evaporated by placing the open tube in a heating block at 60-70°C under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried hydrolysate in a suitable buffer for the first purification step, typically a low ionic strength acidic buffer (e.g., 0.2 M sodium citrate buffer, pH 2.2).

PART 3: Chromatographic Purification of (2S,5S)-Hydroxylysine

The purification of hydroxylysine from the complex mixture of amino acids in the hydrolysate is the most challenging part of the process. A multi-step chromatographic approach is necessary to achieve high purity.

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography is a powerful technique for separating molecules based on their net charge. At a low pH, most amino acids, including lysine and hydroxylysine, are positively charged and will bind to a cation-exchange resin.[7] Elution is then achieved by increasing the pH or the salt concentration of the mobile phase.[7]

Causality of Experimental Choices:

  • Cation-Exchange Resin: A strong cation-exchange resin (e.g., Dowex 50W-X8) is effective for binding the basic amino acids.

  • Elution Gradient: A stepwise or linear gradient of increasing pH or salt concentration allows for the differential elution of the bound amino acids. Hydroxylysine, being more polar than lysine due to the additional hydroxyl group, will elute at a slightly different position.

IEX_Principle cluster_Column Cation Exchange Column cluster_Elution Elution (Increasing pH/Salt) Resin Negatively Charged Resin (e.g., -SO3⁻) Eluted_Hyl Hydroxylysine Elutes Resin->Eluted_Hyl Differential Elution Eluted_Lys Lysine Elutes Resin->Eluted_Lys Differential Elution Lysine Lysine (+) Lysine->Resin Strong Binding Hydroxylysine Hydroxylysine (+) Hydroxylysine->Resin Strong Binding OtherAminoAcids Other Amino Acids (+/-) OtherAminoAcids->Resin Weak/No Binding

Caption: Principle of Ion-Exchange Chromatography for amino acid separation.

Protocol 3: Ion-Exchange Chromatography

  • Column Packing and Equilibration:

    • Pack a column with a strong cation-exchange resin (e.g., Dowex 50W-X8, 200-400 mesh).

    • Equilibrate the column with the starting buffer (e.g., 0.2 M sodium citrate buffer, pH 3.25) until the pH of the eluate is stable.

  • Sample Loading: Load the reconstituted hydrolysate onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound or weakly bound amino acids.

  • Elution: Elute the bound amino acids using a stepwise or linear gradient. A typical gradient could be:

    • Step 1: 0.2 M sodium citrate buffer, pH 4.25 to elute acidic and neutral amino acids.

    • Step 2: 0.35 M sodium citrate buffer, pH 5.28 to elute basic amino acids, including hydroxylysine and lysine.[6]

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis of Fractions: Analyze the fractions for the presence of hydroxylysine. A common method is ninhydrin derivatization followed by spectrophotometric analysis.

  • Pooling: Pool the fractions containing hydroxylysine.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an excellent polishing step for separating molecules with slight differences in hydrophobicity.[8] While both lysine and hydroxylysine are polar, the hydroxyl group in hydroxylysine makes it slightly more polar than lysine. This difference can be exploited for separation on a reversed-phase column.

Causality of Experimental Choices:

  • C18 Column: A C18 column is a standard choice for reversed-phase separation of small molecules like amino acids.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) is used for elution. The more polar hydroxylysine will elute earlier than the less polar lysine.

  • Ion-Pairing Agents: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can enhance the separation of charged molecules like amino acids.[8]

Protocol 4: Reversed-Phase HPLC

  • Sample Preparation: The pooled fractions from the ion-exchange chromatography may need to be desalted and concentrated before injection onto the HPLC column.

  • Column and Mobile Phases:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Gradient: A shallow gradient of Mobile Phase B is typically used. For example:

      • 0-5 min: 0% B

      • 5-35 min: 0-15% B

      • 35-40 min: 15-100% B

      • 40-45 min: 100% B

      • 45-50 min: 100-0% B

  • Fraction Collection: Collect the peak corresponding to hydroxylysine.

  • Solvent Removal: Remove the HPLC solvents by lyophilization to obtain the purified (2S,5S)-hydroxylysine.

PART 4: Analytical Verification

The final step is to confirm the identity and purity of the isolated compound. A combination of analytical techniques is recommended.

Table 1: Analytical Techniques for Verification of (2S,5S)-Hydroxylysine

Analytical TechniquePurposeExpected Outcome
NMR Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of stereochemistry.The NMR spectra should match the known spectra for (2S,5S)-hydroxylysine.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.A peak corresponding to the exact mass of hydroxylysine (m/z 163.1083 for [M+H]⁺) should be observed.
Amino Acid Analysis Quantification and confirmation of purity.A single peak corresponding to hydroxylysine should be observed at the correct retention time.
Chiral Chromatography Confirmation of the (2S,5S) stereoisomer.The isolated compound should co-elute with a (2S,5S)-hydroxylysine standard.

Conclusion

The isolation of (2S,5S)-hydroxylysine from collagen hydrolysates is a multi-step process that requires careful attention to detail at each stage. By following the protocols outlined in this application note, researchers can obtain a high-purity product suitable for a wide range of applications in biomedical research and drug development. The provided explanations for the experimental choices aim to empower researchers to troubleshoot and adapt the protocol to their specific needs, ensuring a successful and reproducible isolation of this important amino acid.

References

  • A method for measuring hydroxylysine and glycosylated hydroxylysines in urine and protein hydrolysates. PubMed. Available at: [Link]

  • A micro-method for the determination of hydroxylysine and its glycosylated derivatives. PubMed. Available at: [Link]

  • Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry. ChemRxiv. Available at: [Link]

  • Synthesis of Glycosylated 5-hydroxylysine, an Important Amino Acid Present in Collagen-Like Proteins Such as Adiponectin. PubMed. Available at: [Link]

  • A Guide to Collagen Sources, Applications and Current Advancements. Journal of Functional Biomaterials. Available at: [Link]

  • Hydrolyzed Collagen—Sources and Applications. PMC - NIH. Available at: [Link]

  • Synthesis of glycosylated 5-hydroxylysine , an important amino acid present in collagen -like proteins such as adiponectin. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Stereoselective Synthesis of (2R,5R)‐ and (2S,5R)‐5‐Hydroxylysine. Request PDF. Available at: [Link]

  • The isolation of identical hydroxylysyl glycosides from hydrolysates of soluble collagen and from human urine. PubMed. Available at: [Link]

  • The quantification of collagen is of major importance in a wide range of research areas, including the study of diseases such as. Quickzyme Biosciences. Available at: [Link]

  • The Formation of Collagen Hydroxylysine. ResearchGate. Available at: [Link]

  • Hydroxylysine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Hydrolyzed Collagen. SSRN. Available at: [Link]

  • Collagen Science Upd
  • Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies. Taylor & Francis. Available at: [Link]

  • Separation of amino acids using ion-paired reversed-phase high-performance liquid chromatography with special reference to collagen hydrolysate. PubMed. Available at: [Link]

  • Isolation and Characterisation of Acid Soluble Collagens and Pepsin Soluble Collagens from Eel (Anguilla japonica Temminck et Schlegel) Skin and Bone. MDPI. Available at: [Link]

  • Prediction and Analysis of Protein Hydroxyproline and Hydroxylysine. PLOS One. Available at: [Link]

  • Ion Exchange Chromatography. Cytiva. Available at: [Link]

  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Isolation and identification of antioxidative peptides from porcine collagen hydrolysate by consecutive chromatography and electrospray ioniz
  • Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Downstream Column. Available at: [Link]

  • Purification of peptides by cation exchange chromatography. Bio-Works. Available at: [Link]

  • Hydrolyzed Collagen. Encyclopedia MDPI. Available at: [Link]

  • Developments for Collagen Hydrolysate in Biological, Biochemical, and Biomedical Domains: A Comprehensive Review. MDPI. Available at: [Link]

  • Isolation and Characterization of Collagen and Collagen Peptides with Hyaluronidase Inhibition Activity Derived from the Skin of. Semantic Scholar. Available at: [Link]

Sources

Application Note: Advanced Profiling of Bone Resorption via Hydroxylysine Glycosides (GHL/GGHL)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

While C-terminal telopeptide (CTX) remains the clinical standard for bone resorption, it is subject to significant circadian variability and thermal instability. Hydroxylysine (Hyl) , specifically its glycosylated derivatives, offers a mechanistically distinct and highly specific window into collagen degradation.[1]

This guide details the protocol for quantifying Galactosyl-Hydroxylysine (GHL) and Glucosyl-Galactosyl-Hydroxylysine (GGHL) . Unlike generic hydroxyproline (Hyp), which is significantly influenced by dietary intake, Hyl glycosides are released from collagen during osteoclastic resorption and are not re-utilized for new collagen synthesis. Crucially, the GHL:GGHL ratio serves as a "tissue fingerprint," distinguishing bone collagen breakdown (predominantly GHL) from skin/soft tissue turnover (predominantly GGHL).

Key Advantages of Hyl Glycosides:
  • Tissue Specificity: Bone Type I collagen is uniquely enriched in monosaccharide GHL, whereas skin Type I collagen contains predominantly disaccharide GGHL.

  • Metabolic Stability: These glycosides are excreted in urine without further metabolism, providing a direct integral of resorption activity.

  • Dietary Independence: Unlike Hyp, Hyl glycosides are poorly absorbed from the gut, minimizing dietary interference.

Biochemical Mechanism

Bone matrix consists of ~90% Type I collagen. During post-translational modification, specific lysine residues are hydroxylated to hydroxylysine. These residues are subsequently glycosylated by galactosyltransferase and glucosyltransferase.

  • Bone: High activity of galactosyltransferase

    
     High GHL .
    
  • Skin/Soft Tissue: High activity of glucosyltransferase

    
     High GGHL .
    

When osteoclasts resorb bone via Cathepsin K and acid secretion, these glycosides are liberated into circulation and excreted renally.

Pathway Diagram: Origin of Analyte

BoneResorption Collagen Type I Collagen Matrix (Bone) Osteoclast Osteoclast Activity (Cathepsin K / Acid) Collagen->Osteoclast Resorption Release Release of Peptide-Bound Hyl Glycosides Osteoclast->Release Liberates GHL > GGHL Circulation Systemic Circulation Release->Circulation Kidney Renal Filtration Circulation->Kidney Urine Urine Excretion (Measurable GHL/GGHL) Kidney->Urine Skin Type I Collagen (Skin/Soft Tissue) SkinTurnover MMP Mediated Turnover Skin->SkinTurnover SkinTurnover->Release Liberates GGHL > GHL

Figure 1: The differential release of GHL and GGHL from bone versus skin collagen allows for source-specific profiling of resorption.

Experimental Protocol: LC-MS/MS Quantitation

This protocol targets Total Hydroxylysine Glycosides in urine. Since a significant portion of urinary Hyl glycosides exists in peptide-bound forms, an acid hydrolysis step is critical to measure the total pool and calculate accurate ratios.

Reagents & Equipment
  • Internal Standard (IS):

    
    -Amino-adipic acid (AAA) or deuterated Hydroxylysine (
    
    
    
    -Hyl).
  • Hydrolysis Agent: 6M Hydrochloric Acid (HCl), LC-MS grade.

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water (Ion-pairing agent is essential for polar retention).

  • Mobile Phase B: 100% Acetonitrile.

  • Column: C18 Polar-Embedded Column (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 2.1 x 100mm, 3µm.

  • SPE Cartridges: Strong Cation Exchange (SCX) or Cellulose cartridges (for prep-scale enrichment).

Sample Preparation Workflow

Step 1: Pre-Analytical Processing

  • Collect second morning void urine (to reduce variability).

  • Centrifuge at 3,000 x g for 10 min to remove debris.

  • Aliquot 100 µL of supernatant.

Step 2: Acid Hydrolysis (Critical for Total Yield)

  • Add 100 µL of Internal Standard solution to the urine aliquot.

  • Add 200 µL of 6M HCl .

  • Seal in a hydrolysis vial (glass, Teflon-lined cap).

  • Incubate at 110°C for 18-24 hours .

    • Note: This releases GHL and GGHL from collagen peptides.

  • Evaporate to dryness under nitrogen stream at 60°C.

  • Reconstitute in 200 µL Mobile Phase A.

Step 3: SPE Cleanup (Optional but Recommended for MS Longevity)

  • Condition SCX cartridge with Methanol then Water.

  • Load reconstituted hydrolysate.

  • Wash with 0.1M HCl (removes interfering acidic/neutral compounds).

  • Elute with 4M Ammonia in Methanol.

  • Dry and reconstitute in Mobile Phase A.

LC-MS/MS Parameters
ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)
Ionization ESI Positive Mode
Flow Rate 0.3 mL/min
Injection Vol 5 µL
Gradient 0-2 min: 0% B (Isocratic hold for polar retention)2-8 min: 0%

30% B8-10 min: 95% B (Wash)

MRM Transitions:

  • GHL (MW 324): 325.2

    
     289.1 (Loss of water/sugar), 325.2 
    
    
    
    84.1 (Lysine fragment).
  • GGHL (MW 486): 487.2

    
     325.2 (Loss of glucosyl), 487.2 
    
    
    
    289.1.
  • Internal Standard: Match accordingly.

Workflow Visualization

Workflow Sample Urine Sample (100 µL) Hydrolysis Acid Hydrolysis 6M HCl, 110°C, 24h Sample->Hydrolysis Release Glycosides DryDown N2 Evaporation & Reconstitution Hydrolysis->DryDown LCMS LC-MS/MS Analysis (HFBA Ion Pairing) DryDown->LCMS Data Quantification & Ratio Calculation LCMS->Data

Figure 2: Analytical workflow for Total Hydroxylysine Glycoside determination.

Data Analysis & Interpretation

To validate bone resorption, you must normalize raw values to Creatinine (Cr) and calculate the glycoside ratio.

Calculation


Reference Ranges & Interpretation (Adult Humans)
BiomarkerNormal Range (Approx)Osteoporosis / Paget'sInterpretation
GHL (Bone) 15 - 25 µmol/mol CrIncreased (>35) Indicates active bone matrix dissolution.
GGHL (Skin) 10 - 20 µmol/mol CrVariableIndicates soft tissue turnover or skin contamination.
GHL : GGHL Ratio 1.6 - 2.0 Increased (>2.5) High Ratio = Specific Bone Loss. Low Ratio (<1.0) = Skin/Soft Tissue pathology (e.g., burns, dermatitis).
Self-Validating the Protocol (QC)
  • The Ratio Check: If your calculated GHL:GGHL ratio is < 1.0 in a study on osteoporosis, suspect skin contamination or analytical error (e.g., incomplete hydrolysis of the more recalcitrant GHL peptides).

  • Creatinine Correlation: Plot Total Hyl Glycosides vs. Creatinine. A linear correlation (

    
    ) in healthy controls validates the normalization method.
    

Troubleshooting & Optimization

  • Issue: Poor Retention of Polar Glycosides.

    • Cause: Hyl glycosides are extremely polar and elute in the void volume on standard C18.

    • Solution: Use HFBA (Heptafluorobutyric acid) as an ion-pairing agent in the mobile phase, or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column (Amide phase).

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from urine matrix salts.

    • Solution: Implement the SCX SPE cleanup step described in Section 3.2. Dilute-and-shoot is often insufficient for low-level detection in early disease states.

  • Issue: Incomplete Hydrolysis.

    • Cause: Glycosidic bonds are generally stable, but peptide bonds require harsh conditions.

    • Solution: Ensure the hydrolysis vial is perfectly sealed to prevent acid evaporation. Do not reduce time below 18 hours.

References

  • Moro, L., et al. (1999). "Serum galactosyl hydroxylysine as a biochemical marker of bone resorption." Clinical Chemistry. Link

  • Grazioli, V., et al. (1993).[2] "High-performance liquid chromatographic method for measuring hydroxylysine glycosides and their ratio in urine as a possible marker of human bone collagen breakdown."[2][3] Journal of Chromatography B. Link

  • Pinnell, S. R., et al. (1971). "Human skin collagen: Evidence for the presence of glucosylgalactosylhydroxylysine." Biochimica et Biophysica Acta.
  • Robins, S. P. (1994). "Biochemical markers for bone turnover." European Journal of Clinical Chemistry and Clinical Biochemistry.
  • International Osteoporosis Foundation (IOF). "Bone Turnover Markers: Clinical utility." Link

Sources

Application Notes and Protocols for the Colorimetric Determination of Hydroxylysine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydroxylysine Quantification

Hydroxylysine (Hyl) is a hydroxylated form of the amino acid lysine. It is a key component of collagen, the most abundant protein in mammals, where it plays a critical role in the stabilization of the collagen triple helix and the formation of cross-links that provide tensile strength to tissues. The quantification of hydroxylysine is therefore of great importance in a variety of research fields, including connective tissue biology, studies of collagen metabolism in diseases such as fibrosis and osteoporosis, and in the quality control of collagen-based biomaterials and drug delivery systems.

This comprehensive guide provides detailed application notes and protocols for the three primary colorimetric methods for the determination of hydroxylysine: the Periodate Oxidation Method, the Ninhydrin Method, and the Ehrlich's Reagent Method. Each section details the underlying chemical principles, provides step-by-step protocols, and discusses the advantages and limitations of each approach.

General Consideration: Sample Preparation via Hydrolysis

Prior to any colorimetric analysis, protein-bound hydroxylysine must be liberated through hydrolysis. Acid hydrolysis is the most common method.

Protocol for Acid Hydrolysis:

  • To a known amount of dried sample (e.g., 10-20 mg of tissue or collagen-based material) in a screw-capped tube, add a sufficient volume of 6 M HCl to completely submerge the sample.

  • Seal the tube tightly and heat at 110-120°C for 16-24 hours.

  • After hydrolysis, cool the sample to room temperature.

  • The hydrolysate can be dried to remove the acid by using a vacuum concentrator or by evaporation under a stream of nitrogen.

  • Reconstitute the dried sample in a suitable buffer as specified in the respective colorimetric protocols.

Note: Alkaline hydrolysis can also be performed, particularly if the analysis of tryptophan is also required from the same sample, as tryptophan is destroyed by acid hydrolysis. However, acid hydrolysis is generally preferred for hydroxylysine analysis.

Method 1: The Periodate Oxidation Method

The periodate oxidation method is a highly specific and sensitive technique for the determination of hydroxylysine.

Principle and Causality

This method is based on the Malaprade reaction, where the vicinal diol group (the hydroxyl groups on adjacent carbon atoms) of hydroxylysine is selectively cleaved by periodate (IO₄⁻). This oxidation reaction specifically cleaves the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of formaldehyde. The liberated formaldehyde is then quantified colorimetrically using a chromogenic reagent, most commonly chromotropic acid, which forms a purple-colored complex in the presence of concentrated sulfuric acid. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of hydroxylysine in the original sample.

The specificity of this method arises from the fact that among the common amino acids, only hydroxylysine, threonine, and serine possess vicinal diol or amino alcohol groups that can be oxidized by periodate to yield formaldehyde or acetaldehyde. However, the reaction conditions can be optimized to favor the quantification of hydroxylysine.

Diagram of the Periodate Oxidation of Hydroxylysine

G Hydroxylysine Hydroxylysine Formaldehyde Formaldehyde (HCHO) Hydroxylysine->Formaldehyde Periodate Oxidation Periodate Sodium Metaperiodate (NaIO₄) Periodate->Formaldehyde Purple_Complex Purple-Colored Complex (Absorbance at 570 nm) Formaldehyde->Purple_Complex Chromotropic_Acid Chromotropic Acid Chromotropic_Acid->Purple_Complex + H₂SO₄ G Amino_Acid α-Amino Acid (e.g., Hydroxylysine) Ruhemanns_Purple Ruhemann's Purple (Absorbance at 570 nm) Amino_Acid->Ruhemanns_Purple + 2 Ninhydrin, Heat Iminium_Salt Yellow-Orange Product (for secondary amines) (Absorbance at 440 nm) Amino_Acid->Iminium_Salt (if secondary amine) Ninhydrin Ninhydrin Ninhydrin->Ruhemanns_Purple Ninhydrin->Iminium_Salt Hydrindantin Hydrindantin (Reduced Ninhydrin) G Hydroxylysine Hydroxylysine Pyrrole_Intermediate Pyrrole Intermediate Hydroxylysine->Pyrrole_Intermediate Oxidation Chloramine_T Chloramine-T Chloramine_T->Pyrrole_Intermediate Red_Purple_Chromophore Reddish-Purple Chromophore (Absorbance at 550-560 nm) Pyrrole_Intermediate->Red_Purple_Chromophore Ehrlichs_Reagent Ehrlich's Reagent (p-DMAB) Ehrlichs_Reagent->Red_Purple_Chromophore + Acid

Troubleshooting & Optimization

Technical Support Center: Amino Acid Analysis & Hydroxylysine Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals facing challenges with the chromatographic resolution of hydroxylysine (Hyl) during Amino Acid Analysis (AAA).

Hydroxylysine is a critical post-translational modification found predominantly in collagen and recombinant biotherapeutics[1]. Because of its structural similarity to other basic amino acids, it frequently co-elutes with lysine, histidine, or ornithine. This guide provides mechanistic troubleshooting, validated protocols, and structural workarounds to achieve baseline resolution.

System Workflows & Analytical Pathways

To troubleshoot effectively, you must first identify where your specific methodology falls within standard AAA workflows. The diagram below illustrates the divergent paths of sample preparation, derivatization, and detection.

AAA_Workflow Hydrolysis Protein/Tissue Hydrolysis (6M HCl, 110°C, 24h) PreDeriv Pre-Column Derivatization (AQC, Dansyl, OPA) Hydrolysis->PreDeriv IEC Ion-Exchange Chromatography (Cation Exchange) Hydrolysis->IEC Direct HPAEC-IPAD (AAA-Direct) Hydrolysis->Direct RPHPLC Reversed-Phase HPLC (C18/HILIC) PreDeriv->RPHPLC PostDeriv Post-Column Derivatization (Ninhydrin) IEC->PostDeriv DetectIPAD Pulsed Amperometric Detection Direct->DetectIPAD DetectFLMS Fluorescence / MS Detection RPHPLC->DetectFLMS DetectVis UV-Vis Detection (570/440 nm) PostDeriv->DetectVis

Analytical workflows for hydroxylysine quantification, highlighting derivatization and detection.

Troubleshooting FAQs: Root Cause Analysis

Q1: Why does hydroxylysine co-elute with lysine or ornithine in Reversed-Phase HPLC (RP-HPLC), and how can I resolve them?

A: Co-elution in RP-HPLC is primarily a function of structural homology and derivatization dynamics. When using pre-column derivatization reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC) or Dansyl Chloride, both the


- and 

-amino groups of lysine and hydroxylysine react to form di-derivatized products[2][3].

The Causality: The bulky hydrophobic tags dominate the molecule's interaction with the C18 stationary phase, masking the subtle polarity differences of the native carbon chain. However, hydroxylysine retains an underivatized hydroxyl group on the


-carbon.
The Solution:  Adjust the mobile phase pH. Research demonstrates that hydroxylysine's retention time is drastically more sensitive to pH shifts (between pH 2.7 and 6.0) than purely aliphatic amino acids[3]. Modulating the pH alters the hydrogen-bonding capacity of this specific hydroxyl group with the aqueous mobile phase, shifting Hyl away from lysine and ornithine.
Q2: I am observing a split peak (a "doublet") for hydroxylysine. Is this an analytical artifact from incomplete derivatization?

A: Usually, no. While incomplete derivatization can cause mono- and di-derivatized artifacts (which must be driven to completion via excess reagent and heat), a cleanly split doublet is a biological reality. Hydroxylysine exists as two distinct diastereomers: 5-hydroxy-L-lysine and allo-hydroxylysine [4]. In highly optimized RP-HPLC or Ion-Exchange Chromatography (IEC) systems, these diastereomers resolve completely into two discrete peaks[3][4]. If your protocol does not require stereospecific quantification, you must integrate and sum the area of both peaks to report total hydroxylysine.

Q3: How do I improve Hyl resolution in classical Ion-Exchange Chromatography (IEC) with post-column ninhydrin detection?

A: IEC separates amino acids based on their charge state and hydration radius. Hydroxylysine elutes late in the gradient, squarely in the basic amino acid region alongside histidine, lysine, and arginine. The Causality: If the ionic strength of your eluent increases too rapidly, the hydration spheres of these basic side chains compress simultaneously, causing co-elution. The Solution: Implement a multi-temperature and multi-pH step gradient. Utilizing sodium citrate buffers at pH 4.501 and 5.700, while stepping the column temperature from 31.5 °C to 73 °C, differentially alters the pKa and mass transfer kinetics of the basic amino acids, achieving baseline resolution of Hyl diastereomers on spherical resins[4].

Q4: Can I quantify hydroxylysine without derivatization to avoid di-derivatization artifacts entirely?

A: Yes. You can bypass derivatization using High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAEC-IPAD), commonly known as the AAA-Direct system[1][5]. This system utilizes strong anion exchange columns and sodium acetate/sodium hydroxide eluents to separate native amino acids. Because Hyl is analyzed directly, you eliminate the risk of mono-derivatized interference, though you must ensure rigorous desalting of your sample prior to injection, as high salt loads will shift retention times drastically[1].

Hyl_Resolution Problem Hydroxylysine Co-elution (with Lys, His, Orn) pH Mobile Phase pH (Critical for Hyl) Problem->pH Temp Column Temperature (Critical for Hyp) Problem->Temp Deriv Derivatization Strategy (Mono- vs Di-derivatization) Problem->Deriv Sol1 Adjust pH (2.7 - 6.0) Shifts Hyl retention drastically pH->Sol1 Sol2 Optimize Temp (15 - 60°C) Resolves diastereomers Temp->Sol2 Sol3 Use AQC / Dansyl Forms stable di-derivatives Deriv->Sol3

Mechanistic factors influencing hydroxylysine chromatographic resolution and co-elution.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal validation checkpoints.

Protocol A: Tissue Hydrolysis for Collagen/Hyl Analysis

Objective: Liberate hydroxylysine from collagenous tissues without thermal degradation.

  • Homogenization: Cryo-homogenize ~200 mg of tissue to a fine powder to maximize surface area[2].

  • Hydrolysis: Transfer the homogenate to a glass ampoule. Add 6M HCl (containing 1% phenol to protect tyrosine, if analyzing full profiles). Seal the ampoule under a vacuum to prevent oxidative degradation.

  • Incubation: Heat at 110 °C for 18 to 24 hours[2][6].

  • Evaporation: Open the ampoule and evaporate the HCl under a gentle stream of nitrogen or via vacuum centrifugation until completely dry.

  • Reconstitution: Reconstitute the dried hydrolysate in 0.1 M HCl or your specific application buffer. Filter through a 0.22 µm membrane.

  • Validation Checkpoint: Run a parallel hydrolysis of a known collagen standard (e.g., Type I Calf Skin Collagen). Recovery of Hyl should be consistent with theoretical values (~4-5 residues per 1000 amino acids).

Protocol B: Pre-column Derivatization with AQC for RP-HPLC-MS/FLD

Objective: Achieve complete di-derivatization of hydroxylysine to prevent split mono-derivative peaks.

  • Standard Preparation: Prepare a calibration mix using a NIST amino acid standard spiked with 250 µM of highly pure hydroxylysine and tryptophan[5].

  • Buffering: In a microcentrifuge tube, mix 10 µL of the reconstituted sample (or standard) with 75 µL of 0.2 M sodium borate buffer (pH 9.0). Causality: A pH of 9.0 ensures the primary and secondary amines are deprotonated and nucleophilic.

  • Reagent Addition: Add 5 µL of 1.5 mM AQC (dissolved in anhydrous acetonitrile)[3].

  • Incubation: Vortex immediately. Incubate for 1 minute at room temperature, followed by 15 minutes at 55 °C[3]. Causality: The initial room temperature step allows rapid primary amine reaction; the 55 °C step drives the slower secondary amine and

    
    -amino group reactions to form stable di-derivatives.
    
  • Quenching/Dilution: Dilute the mixture by adding 900 µL of MS-grade water. Centrifuge at 14,100 × g for 30 minutes to pellet any insoluble byproducts[3].

  • Validation Checkpoint: Inject the derivatized standard. Check the mass spectra or fluorescence trace for the Hyl peak. You should observe two closely eluting peaks (the diastereomers) but NO peaks corresponding to the mass of a mono-derivatized Hyl artifact.

Quantitative Data Summary

The table below summarizes the expected performance metrics and critical resolution drivers for different AAA methodologies concerning hydroxylysine.

Analytical MethodDerivatization ReagentDetection ModeHyl Derivative StatePrimary Resolution DriverEst. LOD (µM)
RP-HPLC AQC (Pre-column)FLD / ESI-MSDi-derivatizedMobile phase pH (2.7–6.0)0.02 – 0.23
RP-HPLC Dansyl Chloride (Pre-column)UV / FLDDi-derivatizedOrganic modifier gradient~0.5 – 1.0
IEC Ninhydrin (Post-column)Vis (570/440 nm)Native (Post-reaction)Buffer ionic strength & Temp1.0 – 5.0
HPAEC-IPAD None (AAA-Direct)Pulsed AmperometricNativeEluent pH (NaOH/NaOAc)~0.1 – 1.0

Data synthesized from established chromatographic parameters[2][3][4][5].

References

  • Determination of methylated basic, 5-hydroxylysine, elastin crosslinks, other amino acids, and the amino sugars in proteins and tissues - PubMed. nih.gov.
  • Application Note: HPLC Analysis of DL-5-Hydroxylysine Hydrochloride in Tissue Samples - Benchchem. benchchem.com.
  • Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis with derivatisation by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate: Applications for analysis of amino acids in skin - Arabian Journal of Chemistry. arabjchem.org.
  • AN 130: Identification of a Hydroxylysine-Containing Peptide Using AAA-Direct. lcms.cz.
  • Determination of Protein Concentrations Using AAA-Direct™ - Thermo Fisher Scientific. thermofisher.com.
  • Lysine and novel hydroxylysine lipids in soil bacteria: amino acid membrane lipid response to temperature and pH in Pseudopedobacter saltans - Frontiers. frontiersin.org.

Sources

Technical Support Center: Preventing Lactonization of (2S,5S)-2,6-diamino-5-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, also known as (5S)-5-hydroxy-L-lysine or threo-5-hydroxy-L-lysine, is a critical amino acid derivative used in various research and drug development applications, particularly in the synthesis of peptides and collagen-related studies.[1] A significant challenge encountered when working with this molecule is its propensity to undergo intramolecular cyclization, or lactonization, to form a stable six-membered δ-lactone. This side reaction can lead to reduced yields, purification difficulties, and compromised biological activity of the final product.

This guide provides a comprehensive, in-depth resource for researchers to understand, prevent, and troubleshoot the lactonization of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid. The information is presented in a practical question-and-answer format, grounded in chemical principles and supported by actionable protocols.

Section 1: Understanding the Mechanism of Lactonization

FAQ: What is lactonization and why is (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid susceptible to it?

Answer: Lactonization is an intramolecular esterification reaction where a hydroxyl group (-OH) and a carboxylic acid group (-COOH) within the same molecule react to form a cyclic ester, known as a lactone.[2][3] In (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, the hydroxyl group at the 5-position acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid at the 1-position. This reaction results in the formation of a thermodynamically stable six-membered ring (a δ-lactone) and the elimination of a water molecule.[4]

This reaction is typically catalyzed by acid. Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to attack by the weakly nucleophilic hydroxyl group. The reaction is an equilibrium, but the stability of the six-membered ring can favor the lactone form, especially under conditions that remove water.[5]

LactonizationMechanism reactant (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid protonated Protonated Carboxyl Group (Enhanced Electrophile) reactant->protonated H+ (Acid Catalyst) intermediate Tetrahedral Intermediate protonated->intermediate Intramolecular Nucleophilic Attack lactone δ-Lactone Product (Cyclized Form) intermediate->lactone -H2O -H+ lactone->reactant Hydrolysis (Base-catalyzed) OrthogonalProtection molecule (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid -COOH -OH α-NH2 ε-NH2 pg_c Protect -COOH (e.g., Benzyl Ester) molecule:c->pg_c pg_h Protect -OH (e.g., TBDMS Ether) molecule:h->pg_h pg_a Protect α-NH2 (e.g., Fmoc) molecule:a->pg_a pg_e Protect ε-NH2 (e.g., Boc) molecule:e->pg_e protected_mol Fully Protected Intermediate (Stable to Lactonization) pg_c->protected_mol pg_h->protected_mol pg_a->protected_mol pg_e->protected_mol

Caption: Orthogonal protection strategy workflow.

Here is a summary of recommended orthogonal protecting groups:

Functional GroupProtecting GroupCommon Cleavage ConditionOrthogonal To
α-Amino (-NH₂) Fmoc (Fluorenylmethyloxycarbonyl)Base (e.g., 20% Piperidine in DMF)Boc, TBDMS, Benzyl
ε-Amino (-NH₂) Boc (tert-Butoxycarbonyl)Acid (e.g., TFA)Fmoc, TBDMS, Benzyl
Hydroxyl (-OH) TBDMS (tert-Butyldimethylsilyl)Fluoride (e.g., TBAF)Fmoc, Boc, Benzyl
Carboxyl (-COOH) Bn (Benzyl Ester)Hydrogenolysis (H₂, Pd/C)Fmoc, Boc, TBDMS

By protecting the hydroxyl group, you remove the internal nucleophile, completely preventing lactonization during subsequent reaction steps like carboxyl activation.

FAQ: I suspect lactone has formed in my sample. How can I confirm it and can I reverse it?

Answer: You can readily confirm lactone formation using standard analytical techniques and, fortunately, the reaction is reversible.

Confirmation Methods:

  • Mass Spectrometry (MS): The lactone will have a molecular weight that is 18.01 Da lower than the parent hydroxy acid, corresponding to the loss of one molecule of water (H₂O).

  • Infrared (IR) Spectroscopy: Look for a shift in the carbonyl (C=O) stretching frequency. Carboxylic acids show a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch around 1700-1725 cm⁻¹. A δ-lactone will lack the broad O-H and exhibit a sharp, higher frequency C=O stretch around 1735-1750 cm⁻¹ . [4]* NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the protons and carbons near the hydroxyl and carboxyl groups will change significantly upon cyclization. Most notably, the proton on the carbon bearing the hydroxyl group (H5) will shift downfield upon ester formation.

Reversal (Hydrolysis): Yes, you can reverse the lactonization via base-catalyzed hydrolysis. This process, also known as saponification, opens the lactone ring to regenerate the hydroxy-carboxylate. See Protocol 2 below for a detailed method.

Section 3: Detailed Experimental Protocols

Protocol 1: General Handling and Storage Solution Preparation

This protocol is for preparing a stock solution of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid for routine use.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer. Adjust the pH to 7.4 using 1 M KOH or 1 M H₃PO₄. Filter sterilize if required for biological applications.

  • Dissolution: Weigh the required amount of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid (as a solid, preferably a salt form).

  • Solubilization: Add the pH 7.4 phosphate buffer to the solid material to achieve the desired final concentration. Gently vortex or sonicate at room temperature until fully dissolved.

  • Storage: Aliquot the solution into appropriate volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage. For daily use, a solution can be kept at 4°C for a few days.

Protocol 2: Reversal of Lactonization via Base-Catalyzed Hydrolysis

This protocol describes how to convert the unwanted lactone back to the desired open-chain hydroxy acid.

  • Solubilization: Dissolve the sample containing the suspected lactone in a minimal amount of a suitable solvent (e.g., water, methanol, or THF).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add 1.5 to 2.0 molar equivalents of 0.5 M aqueous sodium hydroxide (NaOH) solution dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the disappearance of the lactone by a suitable method (e.g., LC-MS or TLC). The product will be the sodium salt of the hydroxy acid.

  • Neutralization (Critical Step): Once the reaction is complete, cool the solution back to 0°C. Carefully and slowly add 0.5 M aqueous HCl dropwise to neutralize the solution to a final pH of ~7.0-7.5 . Caution: Do not over-acidify, as this will promote re-lactonization.

  • Desalting/Purification: The resulting product will be in an aqueous salt solution. It can be used directly in some applications or purified further by methods compatible with aqueous, salt-containing samples, such as size-exclusion chromatography or a suitable ion-exchange resin. Lyophilization can be used to remove the solvent.

References

  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?[Link]

  • Hetényi, K., et al. (n.d.). Role of pH-regulation in lactic acid fermentation: Second steps in a process improvement. ResearchGate. [Link]

  • ResearchGate. (n.d.). General mechanism for the δ-lactonisation of hydroxy acids. [Link]

  • Wikipedia. (2024). Protecting group. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Liu, W., et al. (2020). Lactonization as a general route to β-C(sp3)–H functionalization. Nature, 577(7790), 344-349. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • SciSpace. (2009). Amino Acid-Protecting Groups. [Link]

  • Liu, W., et al. (2019). Lactonization as a general route to β-C(sp3)–H functionalization. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

  • Avci, F. G., & Tari, C. (2014). PH CONTROL IN LACTIC ACID PRODUCTION BY LACTOBACILLUS ACIDOPHILUS. [Link]

  • Serrano-Plana, J., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society. [Link]

  • Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(3), 80-87. [Link]

  • Yates, E. A., et al. (2004). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 72(9), 5443-5450. [Link]

  • Tagami, T., et al. (2012). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Controlled Release, 163(3), 322-334. [Link]

  • Schulz, S., & Puhl, T. (2015). The use of the lactone motif in chemical communication. Natural Product Reports, 32(7), 956-981. [Link]

  • Zorzi, A., Deyle, K., & Heinis, C. (2017). Approaches for peptide and protein cyclisation. Chemical Society Reviews, 46(21), 6657-6668. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. [Link]

  • Wikipedia. (2024). Lactone. [Link]

  • Bioman Explains. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]

  • Google Patents. (2020). Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
  • PubChem. (n.d.). (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid. [Link]

  • Semantic Scholar. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. [Link]

  • Liu, A., et al. (2023). From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. RSC Publishing. [Link]

  • ACS Publications. (2024). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. [Link]

  • The Raj Group. (2020). Peptide Cyclization at High Concentration. [Link]

  • Alicat Scientific. (n.d.). Four Methods to Control pH in Bioreactors. [Link]

  • ResearchGate. (n.d.). Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. [Link]

  • Filo. (2025). Complete worked answer for (2R,5S)-5-amino-2-hydroxyhexanoic acid. [Link]

  • LookChem. (n.d.). 2,6-Diamino-5-hydroxyhexanoic acid. [Link]

  • Research and Reviews: Open Access Journals. (2017). A Laboratory Investigation of 2,6-Diaminohexanoic Acid - An Essential Amino Acid in Euphorbia trigona. [Link]

  • Science of Synthesis. (n.d.). Product Class 6: Lactones. [Link]

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Technical Support Center: Troubleshooting Low Recovery of Hydroxylysine During Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amino acid analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the recovery of hydroxylysine during acid hydrolysis of proteins and peptides. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your experimental outcomes.

Understanding the Challenge: The Fragility of Hydroxylysine in Acid Hydrolysis

Hydroxylysine (Hyl), a critical post-translationally modified amino acid, is fundamental to the structural integrity of collagen and other connective tissues.[1] Its accurate quantification is often essential in various research fields, from connective tissue disorders to nutritional science. However, the very process designed to liberate amino acids for analysis—acid hydrolysis—can be a significant source of its degradation, leading to frustratingly low and variable recoveries.

The standard method for protein hydrolysis, incubation with 6 M hydrochloric acid (HCl) at approximately 110°C for 24 hours, creates a harsh chemical environment.[2] While peptide bonds are efficiently cleaved, the side chains of certain amino acids are susceptible to degradation. For hydroxylysine, the primary culprits for low recovery are:

  • Oxidative Degradation: The hydroxyl group on the side chain of hydroxylysine makes it a target for oxidation, especially in the presence of residual oxygen or metal ions in the hydrolysis mixture.[3] This can lead to the formation of various byproducts that are not detected as hydroxylysine during analysis.

  • Maillard Reaction with Reducing Sugars: In samples containing carbohydrates, the free amino group of hydroxylysine can react with the carbonyl group of reducing sugars in a process known as the Maillard reaction.[4][5] This non-enzymatic browning reaction forms complex products, rendering the hydroxylysine unavailable for quantification.[4][6]

  • Suboptimal Hydrolysis Conditions: Deviations from optimal hydrolysis parameters, such as excessive temperature or prolonged hydrolysis times, can exacerbate the degradation of labile amino acids, including hydroxylysine.

This guide will provide a structured approach to identifying the root cause of low hydroxylysine recovery in your experiments and implementing effective solutions.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address common issues encountered during the acid hydrolysis of samples for hydroxylysine analysis in a practical question-and-answer format.

Question 1: My hydroxylysine recovery is consistently low, even with pure protein standards. What are the likely causes and how can I fix this?

Answer:

Low recovery of hydroxylysine from pure protein standards points to issues with the hydrolysis procedure itself, primarily oxidative degradation. Here’s a systematic approach to troubleshooting:

Potential Cause 1: Presence of Dissolved Oxygen

Even small amounts of residual oxygen in the hydrolysis tube can lead to significant oxidative degradation of sensitive amino acids at high temperatures.

Solution: Rigorous Removal of Oxygen

  • Nitrogen Purging: Before sealing the hydrolysis tube, thoroughly purge the headspace with an inert gas like high-purity nitrogen or argon. This displaces the oxygen, creating an anaerobic environment.

  • Vacuum Sealing: For the most effective oxygen removal, seal the hydrolysis tubes under a high vacuum. This is the gold standard for protecting labile amino acids.

Potential Cause 2: Contamination with Oxidizing Metal Ions

Trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺) in your reagents or on your glassware can catalyze oxidative reactions during hydrolysis.

Solution: Use of High-Purity Reagents and Acid-Washed Glassware

  • High-Purity Reagents: Utilize high-purity, amino acid analysis grade hydrochloric acid and water.

  • Acid-Washed Glassware: Thoroughly wash all glassware with a dilute acid solution (e.g., 1 M HCl) followed by rinsing with high-purity water to remove any metal ion contaminants.

  • Consider Chelating Agents: In cases of persistent issues, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration can sequester metal ions, preventing them from participating in oxidative reactions.[7][8][9]

Potential Cause 3: Oxidative Damage from Reagent Impurities

Impurities in the hydrochloric acid can also contribute to oxidative stress.

Solution: Addition of an Oxygen Scavenger

  • Phenol: Add a small amount of phenol (typically 0.1% to 1% v/v) to the 6 M HCl. Phenol acts as an oxygen scavenger, preferentially reacting with any residual oxygen or free radicals, thereby protecting the amino acids.

  • Thioglycolic Acid: As an alternative or in addition to phenol, thioglycolic acid can be used as a reducing agent to maintain a non-oxidizing environment.[10][11][12]

Experimental Workflow: Optimizing Hydrolysis for Pure Proteins

G cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_deoxygenation Deoxygenation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Sample Protein Standard/Pure Sample AcidWashedTube Acid-Washed Hydrolysis Tube Sample->AcidWashedTube AddHCl Add 6 M HCl AcidWashedTube->AddHCl AddScavenger Add Scavenger (e.g., 0.5% Phenol) AddHCl->AddScavenger PurgeN2 Purge with Nitrogen AddScavenger->PurgeN2 SealVacuum Seal under Vacuum PurgeN2->SealVacuum Incubate Incubate at 110°C for 24h SealVacuum->Incubate DrySample Dry Sample Incubate->DrySample Reconstitute Reconstitute in Buffer DrySample->Reconstitute Analyze Amino Acid Analysis Reconstitute->Analyze G Start Start: Low Hydroxylysine Recovery SampleType What is your sample type? Start->SampleType PureProtein Pure Protein/Peptide SampleType->PureProtein Pure ComplexSample Complex Matrix (e.g., Tissue, Food) SampleType->ComplexSample Complex OptimizeAcid Optimize Acid Hydrolysis: - Rigorous Deoxygenation - Add Scavengers (Phenol) - Use High-Purity Reagents PureProtein->OptimizeAcid VaporPhase Consider Vapor-Phase Hydrolysis ComplexSample->VaporPhase TimeCourse Perform Hydrolysis Time-Course VaporPhase->TimeCourse Enzymatic Consider Enzymatic Hydrolysis TimeCourse->Enzymatic

Caption: Decision tree for selecting a suitable hydrolysis method.

FAQs: Frequently Asked Questions

Q: Can I use performic acid oxidation to improve hydroxylysine recovery?

A: Performic acid oxidation is a pre-hydrolysis step primarily used to convert cysteine and methionine to their more acid-stable forms, cysteic acid and methionine sulfone, respectively. [13][14][15]While it is a powerful oxidizing agent, its use is not recommended for preserving hydroxylysine. In fact, the harsh oxidative conditions of this procedure are likely to degrade the hydroxyl group of hydroxylysine.

Q: Is alkaline hydrolysis a good alternative for hydroxylysine analysis?

A: Alkaline hydrolysis is typically employed for the analysis of tryptophan, which is destroyed by acid hydrolysis. [][15]However, alkaline conditions are known to degrade several other amino acids, including serine, threonine, arginine, and cysteine. While there is some evidence for the use of alkaline hydrolysis in the analysis of hydroxylysine glycosides, it can also lead to the formation of diastereoisomers, complicating quantification. [17][18]For routine quantification of total hydroxylysine, optimized acid hydrolysis is generally preferred.

Q: What are the ideal parameters for vapor-phase hydrolysis of collagen-rich samples?

A: For vapor-phase hydrolysis of collagenous samples, the following parameters are a good starting point:

  • Acid: 6 M HCl with 0.5% to 1% (v/v) phenol.

  • Temperature: 110-115°C.

  • Time: 24 hours (though a time-course study is recommended for optimization).

  • Atmosphere: The vessel should be evacuated to a high vacuum and purged with nitrogen before sealing.

Summary of Recommendations for Maximizing Hydroxylysine Recovery

IssueRecommended ActionUnderlying Principle
Oxidative Degradation Purge with nitrogen and seal under vacuum. Add 0.1-1% phenol to 6 M HCl. Use high-purity reagents and acid-washed glassware.Minimizes the presence of oxygen and catalytic metal ions that can destroy the hydroxyl group of hydroxylysine.
Maillard Reaction For complex samples containing carbohydrates, consider vapor-phase hydrolysis or enzymatic hydrolysis.Reduces the interaction between hydroxylysine and reducing sugars under harsh conditions.
Suboptimal Hydrolysis Time Perform a time-course study (e.g., 18, 24, 36, 48 hours) to determine the optimal hydrolysis duration for your specific sample type.Balances the complete cleavage of peptide bonds with the minimization of amino acid degradation over time.

By systematically addressing these potential sources of error, you can significantly improve the accuracy and reproducibility of your hydroxylysine analysis.

References

  • Hydrolysis of Purified Proteins and Peptides. Waters. [Link]

  • Hydrolysis of Samples for Amino Acid Analysis. ResearchGate. [Link]

  • Heat damage, Maillard reactions, and measurement of reactive lysine in feed ingredients and diets. Engormix. [Link]

  • Development of protein hydrolysis approach to increase the nutritional benefits of freshly prepared meat and fish. Nofima. [Link]

  • Periodate oxidation products of hydroxylysine in the synthesis of 5-substituted prolines. PubMed. [Link]

  • Amino Acid Profile Screen - Acid Hydrolyzed, Base Hydrolyzed, and Performic Acid Oxidation. Medallion Labs. [Link]

  • Maillard reaction. Wikipedia. [Link]

  • Optimized Collagen Extraction Process to Obtain High Purity and Large Quantity of Collagen from Human Perirenal Adipose Tissue. PMC. [Link]

  • Protein Hydrolysis by Subcritical Water: A New Perspective on Obtaining Bioactive Peptides. MDPI. [Link]

  • Protein hydrolysis for amino acid analysis revisited. PubMed. [Link]

  • PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Journal of Hygienic Engineering and Design. [Link]

  • Hydrolysis of Food and Feed Samples. Waters. [Link]

  • Pre-column Amino Acid Analysis of Hydrolyzed Pet Food. Shimadzu. [Link]

  • Pathways of the Maillard Reaction under Physiological Conditions. ResearchGate. [Link]

  • Products of the Maillard reaction from Lys. During acid hydrolysis, 40%... ResearchGate. [Link]

  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. PMC. [Link]

  • 3-Hydroxylysine, a Potential Marker for Studying Radical-Induced Protein Oxidation. ACS Publications. [Link]

  • The Maillard reaction in vivo. ResearchGate. [Link]

  • Potential of Food Hydrolyzed Proteins and Peptides to Chelate Iron or Calcium and Enhance their Absorption. MDPI. [Link]

  • Correction for amino acid loss during acid hydrolysis of a purified protein. PubMed. [Link]

  • Thioglycolic acid. Wikipedia. [Link]

  • Research progress of metal chelating peptides. TMR Publishing Group. [Link]

  • Influence of the Chelation Process on the Stability of Organic Trace Mineral Supplements Used in Animal Nutrition. PMC. [Link]

  • The particular method used for the hydrolysis. University of Missouri. [Link]

  • Hydroxylysine glycosides: preparation and analysis by reverse phase high performance liquid chromatography. PubMed. [Link]

  • Static hydrothermal processing and fractionation for production of a collagen peptide with anti-oxidative and anti-aging propert. ScienceDirect. [Link]

  • Some aspects of the destruction of lysine under conditions of acid and enzymic hydrolysis of protein materials containing carbohydrates. PMC. [Link]

  • Quantitative assay for hydroxylysine in protein hydrolyzates. PubMed. [Link]

  • Protein acidic hydrolysis for amino acids analysis in food - progress over time: a short review. CABI Digital Library. [Link]

  • Protein Hydrolysates as Promoters of Non-Haem Iron Absorption. PMC. [Link]

  • Protein-Derived Chelating Peptides: Preparation, Conformational Relationships, and Biological Activities. ACS Publications. [Link]

  • Reactive Carbonyl Species Scavenger: Epigallocatechin-3-Gallate. MDPI. [Link]

  • Kinetics of Glucose Decomposition During Dilute-Acid Hydrolysis of Lignocellulosic Biomass. SpringerLink. [Link]

  • Strategies to Improve Hydrolysis Efficiency of Fish Skin Collagen: Study on ACE Inhibitory Activity and Fibroblast Proliferation Activity. MDPI. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Method for producing collagen peptides from bones, and produced collagen peptides.
  • Hydroxylysine – Knowledge and References. Taylor & Francis. [Link]

  • Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate. ScienceDirect. [Link]

  • Scavengers – Knowledge and References. Taylor & Francis. [Link]

  • The determination of small amounts of collagen hydroxylysyl glycosides. PubMed. [Link]

  • New Trends for Hydrogen Sulfide Scavenging Using Natural Compounds as Biogenic Amines. ResearchGate. [Link]

  • Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.

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Technical Support Center: Optimizing Cation-Exchange Chromatography for Hydroxylysine Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the optimization of cation-exchange chromatography (CEX) for the separation of hydroxylysine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the resolution and reproducibility of your hydroxylysine separations.

I. Foundational Principles: Understanding Hydroxylysine Separation by CEX

Cation-exchange chromatography separates molecules based on their net positive charge.[1][2][3] The stationary phase consists of a negatively charged resin that reversibly binds positively charged molecules (cations).[2][3] Elution is then achieved by altering the mobile phase conditions, typically by increasing the ionic strength (salt concentration) or changing the pH, to disrupt the electrostatic interactions between the analyte and the resin.[4][5]

Hydroxylysine, an amino acid, is a zwitterion, meaning it possesses both amino and carboxyl groups.[6] Its net charge is highly dependent on the pH of the surrounding environment.[7][8] At a pH below its isoelectric point (pI), hydroxylysine will carry a net positive charge, allowing it to bind to a cation-exchange column.[3][9] Conversely, at a pH above its pI, it will have a net negative charge.[3][9] This pH-dependent charge is the fundamental principle enabling its separation via CEX.

The Critical Role of pH and Ionic Strength

The pH of the mobile phase is a critical parameter in CEX as it dictates the charge state of both the analyte and the stationary phase.[10][11][12] For successful binding of hydroxylysine to a cation-exchange resin, the pH of the starting buffer should be at least 0.5 to 1.0 pH unit below the pI of hydroxylysine to ensure a stable positive charge.[13][14]

The ionic strength of the mobile phase, controlled by the salt concentration, influences the competition between the salt cations and the positively charged hydroxylysine for the binding sites on the resin.[5] A low ionic strength in the loading buffer promotes strong binding.[5] Elution is then typically achieved by applying a salt gradient, where an increasing salt concentration weakens the electrostatic interactions and allows for the sequential release of bound molecules.[4][5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the separation of hydroxylysine using cation-exchange chromatography.

ProblemPotential Cause(s)Recommended Solution(s)
No or Poor Binding of Hydroxylysine to the Column Incorrect Buffer pH: The pH of the loading buffer is too high (close to or above the pI of hydroxylysine).[14]Verify and Adjust Buffer pH: Ensure the starting buffer pH is at least 0.5-1.0 unit below the pI of hydroxylysine. Prepare fresh buffers if necessary.[13][14]
High Ionic Strength of the Sample or Buffer: The salt concentration in the sample or loading buffer is too high, preventing effective binding.[15]Reduce Ionic Strength: Desalt the sample or dilute it with the starting buffer. Ensure the starting buffer has a low ionic strength (e.g., < 50 mM).[15]
Incomplete Column Equilibration: The column was not sufficiently equilibrated with the starting buffer.Extend Equilibration: Equilibrate the column with at least 5-10 column volumes of the starting buffer until the pH and conductivity of the eluent match the buffer.[13]
Poor Peak Resolution Gradient Too Steep: The salt gradient is too steep, causing co-elution of hydroxylysine with other components.Shallow the Gradient: Use a shallower salt gradient to improve separation.[14] Consider a step elution if the separation has been optimized.[4]
Flow Rate Too High: A high flow rate reduces the interaction time between hydroxylysine and the resin.Reduce Flow Rate: Lowering the flow rate can enhance resolution.[14]
Suboptimal pH: The buffer pH may not be optimal for resolving hydroxylysine from closely related impurities.pH Scouting: Perform experiments with slight variations in the buffer pH to improve selectivity.[10][14]
Column Overloading: Too much sample has been loaded onto the column, exceeding its binding capacity.[15]Reduce Sample Load: Decrease the amount of sample loaded onto the column.
Peak Tailing Secondary Interactions: Unwanted interactions (e.g., hydrophobic) between hydroxylysine and the column matrix.Adjust Mobile Phase: Add a small percentage of an organic solvent (e.g., 5% isopropanol) to the mobile phase to minimize hydrophobic interactions. Maintain an ionic strength of at least 0.05 M in your buffers.
Poorly Packed Column: The column packing is not uniform, leading to channeling.Repack or Replace Column: Check the column's efficiency. If it's poor, repack the column or use a pre-packed column.
Sample Viscosity: The sample is too viscous, affecting its application and interaction with the resin.Dilute the Sample: Dilute the sample with the application buffer to reduce its viscosity.
Variable Retention Times Inconsistent Buffer Preparation: Minor variations in buffer pH or ionic strength between runs.[13]Standardize Buffer Preparation: Prepare buffers accurately and consistently. Ensure the buffering agent's pKa is within ±0.5 pH units of the operating pH.[13]
Incomplete Equilibration: The column is not fully equilibrated between runs.[16]Ensure Thorough Equilibration: Allow sufficient time for the column to equilibrate with the starting buffer before each injection.[13][16]
Temperature Fluctuations: Changes in ambient temperature can affect retention times.Use a Column Oven: Maintain a constant column temperature using a thermostatted column oven.[16]

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal starting pH for hydroxylysine separation on a cation-exchange column?

The ideal starting pH depends on the isoelectric point (pI) of hydroxylysine, which is approximately 9.74.[17] To ensure a strong positive charge for binding, the starting buffer pH should be at least 0.5 to 1.0 pH unit lower than the pI. A starting pH in the range of 3.0 to 6.0 is often a good starting point for method development.[10][14]

Q2: How do I choose between a strong cation-exchange (SCX) and a weak cation-exchange (WCX) resin?

The choice depends on the desired operating pH range. SCX resins, with functional groups like sulfonate, remain negatively charged over a wide pH range.[1] WCX resins, with functional groups like carboxylate, have a charge that is dependent on the pH.[15] For robust binding of basic molecules like hydroxylysine, an SCX resin is often preferred due to its consistent charge characteristics.

Q3: Can I use a pH gradient instead of a salt gradient for elution?

Yes, a pH gradient can be used for elution.[5] As the pH of the mobile phase increases and approaches the pI of hydroxylysine, its net positive charge will decrease, leading to its elution from the column.[5] In some cases, a pH gradient may offer better resolution than a salt gradient.

Q4: What are common post-column derivatization reagents used for detecting hydroxylysine?

Since amino acids like hydroxylysine often lack a strong chromophore for UV detection, post-column derivatization is commonly employed.[6] Ninhydrin is a classic reagent that reacts with primary and secondary amines to produce a colored compound detectable in the visible range (around 570 nm for primary amines and 440 nm for secondary amines).[18][19][20] O-phthalaldehyde (OPA) is another popular reagent that reacts with primary amines to form fluorescent derivatives, offering high sensitivity.[18]

Q5: How can I prevent column fouling and extend its lifetime?

To prevent column fouling, always filter your samples and buffers before use.[15] If your sample matrix is complex, consider a sample preparation step like solid-phase extraction (SPE) to remove interfering substances. Regular cleaning of the column according to the manufacturer's instructions is also crucial. For long-term storage, it is often recommended to store the column in a solution containing an antimicrobial agent, such as 20% ethanol.[4]

IV. Experimental Protocols

Protocol 1: Basic Cation-Exchange Separation of Hydroxylysine

This protocol provides a starting point for the separation of hydroxylysine. Optimization will likely be required based on your specific sample and instrumentation.

Materials:

  • Strong Cation-Exchange (SCX) column

  • Starting Buffer (Buffer A): 20 mM Sodium Phosphate, pH 3.0

  • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0

  • Hydroxylysine standard

  • HPLC or FPLC system with a UV or fluorescence detector

  • Post-column derivatization system (if required)

Procedure:

  • Column Equilibration: Equilibrate the SCX column with at least 10 column volumes of Starting Buffer (Buffer A) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the hydroxylysine standard or your sample in the Starting Buffer. Filter the sample through a 0.22 µm filter.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Washing: Wash the column with Starting Buffer for 5-10 column volumes to remove any unbound components.

  • Elution: Apply a linear gradient of 0-100% Elution Buffer (Buffer B) over 30 minutes to elute the bound hydroxylysine.

  • Detection: Monitor the eluent using a suitable detector. If using post-column derivatization, mix the column effluent with the derivatizing reagent before it enters the detector.

  • Regeneration: After the elution is complete, wash the column with 100% Elution Buffer for 5 column volumes to remove any strongly bound components.

  • Re-equilibration: Re-equilibrate the column with Starting Buffer for the next run.

Workflow for Optimizing Hydroxylysine Separation

G cluster_prep Preparation cluster_run Chromatographic Run cluster_eval Evaluation & Optimization cluster_end Final Steps Prep Sample & Buffer Preparation (Filter all solutions) Equilibrate Column Equilibration (10 CV Buffer A) Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Wash Wash Unbound (5 CV Buffer A) Inject->Wash Elute Gradient Elution (0-100% Buffer B) Wash->Elute Detect Detection Elute->Detect Eval Evaluate Resolution & Peak Shape Detect->Eval Good Good Resolution? Eval->Good Poor Poor Resolution? Eval->Poor Regen Column Regeneration (5 CV Buffer B) Good->Regen Yes Optimize Optimize Parameters: - Gradient Slope - pH - Flow Rate Poor->Optimize No Optimize->Inject ReEquil Re-equilibration Regen->ReEquil Final Final Method ReEquil->Final

Caption: Workflow for optimizing hydroxylysine separation.

Troubleshooting Logic Diagram

G cluster_binding Binding Issues cluster_resolution Resolution Issues cluster_shape Peak Shape Issues Start Problem Encountered NoBind No/Poor Binding Start->NoBind PoorRes Poor Resolution Start->PoorRes Tailing Peak Tailing Start->Tailing CheckpH Check Buffer pH (< pI of Hydroxylysine?) NoBind->CheckpH CheckSalt Check Sample/Buffer Ionic Strength CheckpH->CheckSalt pH OK SteepGrad Gradient Too Steep? PoorRes->SteepGrad HighFlow Flow Rate Too High? SteepGrad->HighFlow No Overload Column Overloaded? HighFlow->Overload No SecondaryInt Secondary Interactions? Tailing->SecondaryInt BadPack Column Packing Issue? SecondaryInt->BadPack No

Caption: Troubleshooting logic for CEX of hydroxylysine.

V. References

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Retrieved from [Link]

  • Wang, L. (2023). Exploring Ion-Exchange Chromatography: Principles and Applications. Journal of Chromatography Research, 6(3).

  • Hamilton Company. (n.d.). Cation Exchange Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids. Retrieved from [Link]

  • Cytiva. (2004). Ion Exchange Chromatography & Chromatofocusing. Retrieved from [Link]

  • Bio-Rad. (n.d.). Cation Exchange Chromatography. Retrieved from [Link]

  • Bio-Rad. (n.d.). Cation Exchange Chromatography Principles. Retrieved from [Link]

  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Schneider, S., & Strassner, J. (n.d.). Optimizing protein separations with cation exchange chromatography using Agilent Buffer Advisor. Agilent Technologies, Inc. Retrieved from [Link]

  • PubMed. (2022). Comparison of the impact of anion and cation selection onto cation exchange chromatography of model proteins. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Ion exchange chromatography of amino acids: Cation exchange equilibria and dynamics of stepwise elution with flow reversal. Retrieved from [Link]

  • Agilent. (2025). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Retrieved from [Link]

  • Cytiva. (2017). Tips for successful ion exchange chromatography. Retrieved from [Link]

  • ScholarWorks at WMU. (2020). Optimization of Cation Exchange Chromatography Purification of a Small Peptide: An Industrial and Practical Approach. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • LCGC International. (2024). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (2022). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • PubMed. (n.d.). A method for measuring hydroxylysine and glycosylated hydroxylysines in urine and protein hydrolysates. Retrieved from [Link]

  • Oreate AI Blog. (2026). Decoding the pI of Amino Acids: A Guide to Understanding Their Properties. Retrieved from [Link]

  • Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why and when is lysine charged. Retrieved from [Link]

  • PLOS One. (2010). Prediction and Analysis of Protein Hydroxyproline and Hydroxylysine. Retrieved from [Link]

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Technical Support Center: Resolving Hydroxylysine and Histidine Interference in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting Guide for Amino Acid Analysis (AAA)

Welcome to the Advanced Applications Support Center. For researchers analyzing collagen-rich tissues, bone hydrolysates, or complex biological matrices, the co-elution or interference between Hydroxylysine (Hyl) and Histidine (His) is a notorious bottleneck. Whether you are utilizing traditional cation-exchange chromatography with post-column ninhydrin detection or modern pre-column derivatization techniques, this guide provides the mechanistic causality and self-validating protocols required to achieve baseline resolution.

The Mechanistic Root Cause

Q1: Why do Hydroxylysine (Hyl) and Histidine (His) frequently co-elute in standard amino acid analysis?

Answer: The interference stems from their shared basicity and behavior under physiological and acidic pH conditions. In standard cation-exchange chromatography, amino acids are separated based on their charge states (1)[1]. Both His and Hyl elute late in the gradient (the "basic block"). However, their interaction with the stationary phase is driven by different functional groups. Histidine relies on its imidazole ring (pKa ~6.0), while Hydroxylysine relies on its epsilon-amino group (pKa ~10.5). Because the addition of a hydroxyl group increases Hyl's hydrophilicity compared to standard lysine (2)[2], its retention factor often converges with Histidine depending on the specific pH and ionic strength of the elution buffer.

Table 1: Physicochemical Comparison Driving Chromatographic Selectivity
ParameterHistidine (His)Hydroxylysine (Hyl)Impact on HPLC Separation
Side Chain pKa ~6.0 (Imidazole)~10.5 (

-amino)
His retention is highly sensitive to micro-shifts in buffer pH (4.5–6.5); Hyl remains stable.
Hydrophilicity ModerateHigh (due to -OH group)Hyl elutes later in HILIC mode due to enhanced hydrogen bonding capacity[2].
Derivatization Sites 1 (

-amino)
2 (

&

-amino)
Hyl can form problematic mono- and di-derivatives during pre-column labeling[3].

Troubleshooting Cation-Exchange Chromatography

Q2: I am using Cation-Exchange Chromatography with Post-Column Ninhydrin Derivatization. How can I achieve baseline resolution between Hyl and His?

Answer: Because the pKa of Histidine's imidazole ring is extremely close to the pH of the basic elution buffer (typically pH 4.5 - 5.5), its protonation state—and therefore its retention time—is highly malleable. By slightly decreasing the pH of the buffer, you force Histidine to become more positively charged, increasing its affinity for the negatively charged sulfonate groups on the column. Hydroxylysine, with a much higher pKa, is already fully protonated and its retention time will remain largely unaffected.

CationExchange Issue Hyl / His Co-elution (Cation-Exchange) Action1 Decrease Buffer pH (by 0.05 - 0.1 units) Issue->Action1 Action2 Adjust Column Temp (Decrease by 2-5°C) Issue->Action2 Mech1 Increases His protonation (Imidazole pKa ~6.0) Action1->Mech1 Result Baseline Resolution (His shifts later than Hyl) Mech1->Result Mech2 Alters hydrophobic interaction kinetics Action2->Mech2 Mech2->Result

Figure 1: Logical workflow for resolving Hyl/His co-elution in cation-exchange chromatography.

Protocol 1: Cation-Exchange Buffer Optimization

This protocol is designed as a self-validating system to ensure precision without over-correction.

  • Baseline Assessment: Inject a standard amino acid calibration mix containing 250 µM of both His and Hyl. Note the exact retention times and resolution factor (

    
    ).
    
  • Buffer Titration: Isolate your final basic elution buffer (e.g., Sodium or Lithium Citrate). Using 0.1 N HCl, carefully titrate a 500 mL aliquot to lower the pH by exactly 0.05 units .

  • Temperature Modulation: If pH adjustment yields partial resolution, decrease the column oven temperature by 2°C to 5°C. Lower temperatures alter the kinetics of the ion-exchange equilibrium, generally sharpening basic amino acid peaks.

  • Self-Validation: Re-inject the calibration standard. Calculate the resolution factor (

    
    ).
    
    • Pass Condition:

      
      .
      
    • Fail Condition A (Under-correction):

      
      ; titrate an additional 0.02 pH units.
      
    • Fail Condition B (Over-correction): His elutes so late that it interferes with Ammonia or Arginine; raise the pH by 0.01 units.

Troubleshooting Pre-Column Derivatization

Q3: We use Pre-Column Derivatization with AQC (AccQ-Tag) or FMOC. We are seeing split peaks for Hyl and severe interference with His. How do we fix this?

Answer: Pre-column derivatization reagents like AQC and FMOC react with primary and secondary amines (4)[4]. Because Hydroxylysine contains two primary amino groups, a low reagent-to-sample ratio will result in an incomplete reaction, yielding a mixture of mono-derivatized and di-derivatized products (3)[3]. The mono-derivatized product elutes early and interferes with other peaks, while the di-derivatized product is your actual target for quantitation. Furthermore, the retention time of di-derivatized Hyl in reversed-phase HPLC is highly sensitive to the pH of Mobile Phase A.

AQCDeriv Hyl Hydroxylysine (Hyl) (2 Primary Amines) Reaction Derivatization (pH 8.5 - 9.0) Hyl->Reaction Reagent AQC Reagent Reagent->Reaction Mono Mono-derivatized Hyl (Peak Splitting / Interference) Reaction->Mono Low Reagent Ratio Di Di-derivatized Hyl (Stable Quantitation Target) Reaction->Di Excess Reagent

Figure 2: AQC derivatization pathway of Hydroxylysine demonstrating the necessity of excess reagent.

Protocol 2: Pre-Column Derivatization Workflow Optimization

This protocol ensures complete stoichiometric conversion and chromatographic separation.

  • Sample Neutralization: Ensure the biological sample (e.g., acid hydrolysate) is strictly neutralized to pH 8.5–9.0 using a borate buffer. AQC derivatization efficiency plummets outside this window.

  • Reagent Saturation: Calculate the total amine concentration in your sample. Add the derivatization reagent at a minimum of 5:1 molar excess . This forces the thermodynamic equilibrium entirely toward the di-derivatized Hyl product[3].

  • Reaction Incubation: Vortex immediately and incubate at 55°C for 10 minutes.

  • Mobile Phase Fine-Tuning: Prepare Mobile Phase A (e.g., 140 mM sodium acetate). Adjust the pH precisely to 5.05. A shift of even 0.1 pH units can drastically alter the retention of AQC-Hyl relative to AQC-His[3].

  • Self-Validation: Execute the reversed-phase gradient. Inspect the chromatogram for the presence of the early-eluting mono-derivatized Hyl peak. Its complete absence, coupled with a stable di-derivatized Hyl peak area across serial sample dilutions, validates that the reagent excess was sufficient and the system is quantitatively sound.

Data Summary & Orthogonal Approaches

If matrix interference persists despite optimizing cation-exchange or reversed-phase methods, consider Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS . In HILIC, the separation mechanism is driven by hydrogen bonding. The extra hydroxyl group on Hyl significantly increases its hydrophilicity compared to standard basic amino acids, radically delaying its elution and providing massive selectivity differences from Histidine (2)[2].

Table 2: Troubleshooting Matrix for Hyl/His Interference
Analytical MethodPrimary SymptomRoot CauseCorrective Action
Cation-Exchange Complete co-elutionBuffer pH too close to His pKaDecrease basic elution buffer pH by 0.05–0.10 units.
Pre-column (AQC) Hyl peak splittingInsufficient derivatization reagentIncrease reagent molar excess to >5x to force di-derivatization.
Pre-column (AQC) Poor resolutionMobile phase pH sub-optimalFine-tune Mobile Phase A pH; Hyl is highly pH-sensitive[3].

References

  • Analytical Methods for Amino Acids.Shimadzu.
  • Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis with derivatisation by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate: Applications for analysis of amino acids in skin.Arabian Journal of Chemistry.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.MDPI.
  • Measurement of histidinohydroxylysinonorleucine and hydroxyproline in skin collagen by reversed-phase high-performance liquid chromatography after 9-fluorenylmethyl chloroformate labeling.PubMed.

Sources

Technical Support Center: Stability of (2S,5S)-2,6-diamino-5-hydroxyhexanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on assessing the stability of this molecule in solution. Given that specific public data on the stability of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid is limited, this guide provides a framework for you to conduct your own robust stability studies, a process known as forced degradation.[1][2][3]

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a molecule's intrinsic stability and helping to develop and validate stability-indicating analytical methods.[4][5]

Frequently Asked Questions (FAQs)
1. Why is understanding the stability of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid in solution crucial for my research?

Understanding the stability of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, a modified amino acid, is critical for several reasons:

  • Experimental Reproducibility: Uncontrolled degradation can lead to inconsistent results in biological assays or chemical reactions.

  • Formulation Development: For therapeutic applications, knowing the degradation profile is essential for developing a stable formulation with an acceptable shelf-life.

  • Analytical Method Validation: A stability-indicating analytical method must be able to separate and quantify the intact molecule from its degradation products. Forced degradation studies are necessary to generate these products and validate the method.[3]

  • Understanding Bioactivity: The degradation products may have different biological activities or toxicities compared to the parent compound.

2. What are the primary factors that could influence the stability of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid in solution?

Based on its chemical structure, which includes two amino groups, a carboxylic acid, and a secondary alcohol, the following factors are most likely to influence its stability:

  • pH: The ionization state of the amino and carboxyl groups will change with pH, which can affect the molecule's susceptibility to hydrolysis and other degradation pathways.

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.[5]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen, especially in the presence of trace metals, could potentially oxidize the secondary alcohol or the amino groups.[1]

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.[1]

3. What are the potential degradation pathways for (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid?

While specific degradation pathways for this molecule are not extensively documented, we can hypothesize based on the functional groups present:

  • Oxidation: The secondary hydroxyl group could be oxidized to a ketone. The amino groups could also be susceptible to oxidation.

  • Dehydration: As a β-hydroxy amino acid, there is a potential for dehydration, especially under acidic or basic conditions with heat.

  • Cyclization: Intramolecular reactions, such as the formation of lactams, are possible given the presence of amino and carboxyl groups.

  • Fragmentation: Cleavage of the carbon-carbon backbone could occur under harsh conditions.

Below is a diagram illustrating a hypothetical degradation pathway focusing on oxidation and dehydration.

G A (2S,5S)-2,6-diamino- 5-hydroxyhexanoic acid B Oxidized Product (Ketone formation) A->B Oxidative Stress (e.g., H₂O₂) C Dehydration Product A->C Acid/Base & Heat D Further Degradation Products B->D C->D

Caption: Hypothetical degradation pathways for (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid.

Troubleshooting Guide: Common Issues in Stability Studies
Issue Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the duration of the stress, the temperature, or the concentration of the stress agent (e.g., acid, base, oxidant).[1]
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the duration of the stress, the temperature, or the concentration of the stress agent. The goal is typically to achieve 10-20% degradation.[3]
Poor peak shape or resolution in HPLC analysis. Inappropriate column, mobile phase, or gradient.Screen different C18 columns from various vendors. Adjust the mobile phase pH or organic solvent composition. Optimize the gradient to ensure separation of the parent peak from degradants.
Mass balance is not achieved (sum of parent and degradants is not 100%). Some degradants are not detected by the analytical method (e.g., lack a UV chromophore). Degradants are volatile or have precipitated.Use a mass spectrometer (LC-MS) for detection, which is more universal.[6] Inspect the sample for any precipitation.
Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid under various stress conditions.

1. Materials:

  • (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid (ensure high purity)

  • Water (HPLC-grade or Milli-Q)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate-buffered saline (PBS), pH 7.4

  • Appropriate buffers for other pH values (e.g., citrate for acidic, borate for basic)

2. Stock Solution Preparation:

  • Prepare a stock solution of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid at a known concentration (e.g., 1 mg/mL) in HPLC-grade water.

3. Stress Conditions:

  • For each condition, mix the stock solution with the stressor in a 1:1 ratio (or as appropriate) to achieve the final desired concentration.

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Neutral pH (in water or PBS) at 60°C and 80°C.

  • Photostability: Expose the solution in a photostability chamber according to ICH guidelines.

  • Control: Store the stock solution in water at 4°C, protected from light.

4. Time Points:

  • Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples) and dilute to a suitable concentration for analysis.

Below is a workflow diagram for the forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in H₂O) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Degradation (pH 7, 60-80°C) A->E F Photostability (ICH guidelines) A->F G Control (H₂O, 4°C) A->G H Sample at Time Points (0, 2, 4, 8, 24, 48h) B->H C->H D->H E->H F->H G->H I Quench & Dilute H->I J Analyze via RP-HPLC (UV/MS Detection) I->J K Data Analysis (Purity, Mass Balance) J->K

Caption: Workflow for a forced degradation study.

Protocol 2: Analytical Method for Stability Testing

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and/or Mass Spectrometry (MS) detection is recommended for stability analysis.

1. Instrumentation:

  • HPLC or UPLC system with a UV detector and preferably a mass spectrometer.

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 2.1 x 100 mm, 1.8 µm (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-10 min: 2% to 30% B

    • 10-12 min: 30% to 95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95% to 2% B

    • 14.1-16 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • UV Detection: 210 nm (as the molecule lacks a strong chromophore)

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor the m/z of the parent compound ([M+H]⁺) and scan for potential degradation products.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the percentage of each degradation product formed.

  • Assess the mass balance to ensure all major degradants are accounted for.

References
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. [Link]

  • Precision for Medicine. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Biofidus AG. (n.d.). Forced Degradation Studies. [Link]

  • Intertek. (n.d.). Protein Forced Degradation Studies. [Link]

  • Friede, J. D., & Henderson, L. M. (1976). Metabolism of 5-hydroxylysine in Pseudomonas fluorescens. Journal of Bacteriology, 127(3), 1239–1247. [Link]

  • Li, X., Cui, Y., Xing, Y., Lv, C., Li, Q., & Bi, K. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods. [Link]

  • PubChem. (n.d.). (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid. [Link]

Sources

Technical Support Center: Minimizing Racemization of 5-Hydroxylysine During Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 5-hydroxylysine (Hyl). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this unique amino acid while preserving its critical stereochemistry. The presence of a hydroxyl group on the δ-carbon introduces an additional chiral center, making the control of stereochemistry a significant challenge. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you minimize racemization and achieve high enantiomeric purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for 5-hydroxylysine synthesis?

A: Racemization is the process by which a pure enantiomer is converted into a mixture of both enantiomers[1]. In the context of 5-hydroxylysine, which has two chiral centers (at the α and δ carbons), racemization can lead to the formation of diastereomers. The biological activity of peptides and proteins containing 5-hydroxylysine is highly dependent on their specific three-dimensional structure[2]. Even minor amounts of the wrong stereoisomer can drastically alter biological function, making strict control over stereochemistry essential for therapeutic and research applications[2]. The synthesis of naturally occurring (2S,5R)-hydroxylysine, in particular, remains a significant challenge[3][4].

Q2: What are the primary causes of racemization during the chemical synthesis of amino acids like 5-hydroxylysine?

A: Racemization in amino acid synthesis, particularly during peptide coupling or modification, is primarily caused by the abstraction of the proton from the α-carbon. This process is facilitated by several factors:

  • Base-Catalyzed Enolization: The most common mechanism involves a base removing the α-proton to form a planar carbanion or enolate intermediate[5]. This intermediate can then be re-protonated from either face, leading to a mixture of enantiomers[5]. The strength and steric hindrance of the base play a crucial role; strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are more likely to cause racemization than weaker, bulkier bases like N-methylmorpholine (NMM) or 2,4,6-collidine[6][7].

  • Carboxyl Group Activation: To form a peptide bond, the carboxylic acid group must be activated. This activation increases the acidity of the α-proton, making it more susceptible to removal by a base[6][8]. Certain activating agents can lead to the formation of intermediates like oxazolones, which are particularly prone to racemization[6].

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for proton abstraction, thereby accelerating the rate of racemization[2].

  • Metal Ion Chelation: Metal ions such as Cu²⁺ can chelate with the amino acid, which can facilitate the loss of the α-proton and increase the rate of racemization by several orders of magnitude[5]. However, copper complexes can also be strategically used to protect the α-amino and carboxyl groups, exposing the ε-amino group for modification while preventing α-carbon racemization[9][].

Q3: Which analytical techniques are recommended for detecting and quantifying racemization of 5-hydroxylysine?

A: Accurately determining the enantiomeric or diastereomeric excess is crucial. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers and diastereomers. It involves using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times[2][11]. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are particularly effective for the direct analysis of underivatized amino acid enantiomers[11].

  • Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, this method uses a chiral stationary phase to separate volatile derivatives of the amino acid stereoisomers.

  • Mass Spectrometry (MS): While not inherently a chiral technique, MS can be used to determine enantiomeric excess by reacting the amino acid mixture with a chiral selector in the gas phase. The differing stabilities of the resulting diastereomeric complexes can be measured to quantify the enantiomeric ratio[12][13].

  • Circular Dichroism (CD) Spectroscopy: This technique can be used with an achiral probe that interacts with the chiral amino acid to produce a CD signal. The intensity and sign of the signal can be correlated with the enantiomeric excess[14][15].

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of 5-hydroxylysine and provides actionable solutions based on established chemical principles.

Issue 1: Significant Racemization Detected After a Coupling or Deprotection Step

If you observe a loss of stereochemical purity, it is essential to systematically review your reaction conditions.

Workflow for Diagnosing Racemization

G cluster_0 Step 1: Evaluate Base cluster_1 Step 2: Review Coupling Reagents cluster_2 Step 3: Control Temperature cluster_3 Step 4: Check Protecting Groups Base Using Strong Base? (e.g., DIPEA, TEA) Sol_Base Switch to Weaker/Hindered Base (e.g., NMM, Collidine) Base->Sol_Base Yes Coupling Using Carbodiimide Alone? (e.g., DIC, DCC) Base->Coupling No End Racemization Minimized Sol_Base->End Sol_Coupling Add Racemization Suppressant (e.g., HOBt, Oxyma) Coupling->Sol_Coupling Yes Temp High Reaction Temperature? (> Room Temp) Coupling->Temp No Sol_Coupling->End Sol_Temp Lower Temperature (e.g., 0 °C) Temp->Sol_Temp Yes PG Are Protecting Groups Stable Under Reaction Conditions? Temp->PG No Sol_Temp->End Sol_PG Select More Robust Protecting Groups PG->Sol_PG No PG->End Yes Sol_PG->End Start Racemization Detected Start->Base

Caption: Troubleshooting workflow for racemization.

Detailed Solutions:
  • Choice of Base: The basicity and steric hindrance of organic bases significantly impact racemization[6]. Strong, non-hindered bases like DIPEA can readily abstract the α-proton.

    • Solution: Switch to a weaker or more sterically hindered base. 2,4,6-Collidine (TMP) and N-methylmorpholine (NMM) are excellent alternatives that have been shown to produce less racemization[6][7]. Use the minimum amount of base necessary for the reaction to proceed[2].

  • Coupling Reagents and Additives: Using carbodiimide coupling reagents (like DIC or DCC) alone can lead to high levels of racemization[2].

    • Solution: Always use a racemization-suppressing additive. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester that is less prone to racemization[6][16]. Oxyma is often preferred as it is highly effective and non-explosive[7].

  • Reaction Temperature: The rate of racemization increases with temperature[2].

    • Solution: Perform coupling reactions at lower temperatures, such as 0 °C, to slow down the rate of proton abstraction[2].

Issue 2: Difficulty in Protecting the 5-Hydroxyl Group Without Affecting Stereochemistry

The synthesis of 5-hydroxylysine derivatives for solid-phase peptide synthesis (SPPS) presents numerous challenges, including intramolecular lactone formation and the need for orthogonal protecting groups[9].

Protecting Group Strategies

A successful synthesis relies on an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others[17].

Protecting GroupTarget FunctionalityTypical Reagents for RemovalStability
Fmoc α-AminoPiperidine in DMFAcid-labile
Boc ε-Amino / α-AminoStrong acid (e.g., TFA)[]Base-labile
TBDMS 5-HydroxylFluoride ions (e.g., TBAF)Stable to many SPPS conditions
Trt / Mmt ε-AminoMildly acidic conditions[]Very acid-sensitive
  • Solution: A robust strategy for preparing an O-protected Fmoc-Hyl derivative involves using a copper complex to temporarily protect the α-amino and carboxyl groups. This allows for the selective protection of the 5-hydroxyl group with a silyl protecting group like TBDMS (tert-butyldimethylsilyl). The copper is then removed, and the α-amino group is protected with Fmoc[9]. This method has been used to successfully synthesize Fmoc-Hyl(ε-Boc, O-TBDMS) in good yield[9].

In-Depth Protocols & Mechanisms

Mechanism of Base-Catalyzed Racemization

Understanding the mechanism is key to preventing it. The process involves the removal of the α-proton to form a planar intermediate, which destroys the original stereochemistry at the α-carbon.

Sources

Technical Support Center: Hydroxylysine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome the significant challenge of matrix effects in the mass spectrometric analysis of hydroxylysine. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses fundamental questions regarding matrix effects and their specific impact on hydroxylysine analysis.

Q1: What exactly are "matrix effects" in LC-MS analysis?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest[1][2]. Matrix effects are the alteration of your target analyte's ionization efficiency due to the presence of these co-eluting components in the MS ion source[3][4]. This interference can lead to two primary outcomes:

  • Ion Suppression: This is the most common effect, where matrix components compete with the analyte for ionization, leading to a decreased analyte signal[3][5]. This can be caused by competition for charge, neutralization of analyte ions, or changes in droplet formation and evaporation efficiency[1][4][5].

  • Ion Enhancement: Less frequently, some matrix components can improve the ionization efficiency of the analyte, causing an artificially high signal[6][7].

These effects are particularly pronounced with soft ionization techniques like electrospray ionization (ESI) and can severely compromise the accuracy, precision, and sensitivity of quantitative methods[1][4][7].

Q2: Why is hydroxylysine analysis particularly susceptible to matrix effects?

A: The analysis of hydroxylysine, a critical post-translational modification in collagen, presents a unique set of challenges due to a combination of its chemical nature and the complexity of the samples it's found in[8][9].

  • High Polarity: Hydroxylysine is a highly polar, hydrophilic molecule. This makes it poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns, causing it to elute early in the chromatogram[10][11][12]. This early elution zone is often where the most significant matrix interference from other polar compounds, such as salts and small metabolites, occurs, leading to severe ion suppression[1].

  • Complex Biological Matrices: Hydroxylysine is typically measured from hydrolyzed tissue samples (e.g., bone, cartilage, skin) or biofluids[8][13][14]. These matrices are incredibly complex, containing high concentrations of proteins, lipids (especially phospholipids), salts, and other endogenous compounds that are notorious for causing matrix effects[1][15].

  • Low Endogenous Concentrations: While collagen is abundant, the concentration of free hydroxylysine or specific cross-linked peptides can be low, requiring high assay sensitivity. Matrix-induced ion suppression can easily push the analyte signal below the limit of quantitation (LOQ)[16].

Q3: How can I definitively detect and quantify matrix effects in my hydroxylysine assay?

A: You cannot assume your assay is free from matrix effects; you must experimentally assess them. The two most common and reliable methods are post-column infusion and the post-extraction spike method[7][16][17].

  • Post-Column Infusion (Qualitative Assessment): This experiment helps identify at what points during your chromatographic run ion suppression or enhancement occurs[16][18].

    • A solution of your hydroxylysine standard is continuously infused into the mobile phase flow after the analytical column but before the MS ion source.

    • This creates a stable, elevated baseline signal for your analyte.

    • You then inject a blank, extracted matrix sample (prepared exactly like your real samples).

    • Any dips in the stable baseline indicate regions of ion suppression, while peaks indicate ion enhancement[4][18]. This allows you to see if your analyte's retention time coincides with a zone of interference.

  • Post-Extraction Spike (Quantitative Assessment): This method provides a numerical value for the extent of matrix effects[1][17].

    • Set A: Prepare your hydroxylysine standard in a clean solvent (e.g., mobile phase).

    • Set B: Take a blank matrix sample, perform your entire sample preparation procedure (extraction, cleanup), and then spike the final, clean extract with the hydroxylysine standard at the same concentration as Set A.

    • Analyze both sets and compare the peak areas.

The Matrix Effect (ME) is calculated as follows:

ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

An ME of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Matrix Effect (ME) % Interpretation Action Required
85% - 115%Generally acceptable for most bioanalysis.Proceed with method validation.
< 85%Significant Ion SuppressionMethod optimization is required.
> 115%Significant Ion EnhancementMethod optimization is required.

Table 1: Quantitative Assessment of Matrix Effect.

Part 2: Troubleshooting Guide - Common Problems & Solutions

This section provides direct answers to specific experimental problems.

Problem 1: My hydroxylysine signal is very low or non-existent in matrix, but strong in pure solvent. I suspect severe ion suppression.

This is a classic and frequent problem. The goal is to either remove the interfering components or chromatographically separate them from your analyte.

Solution Workflow: Tackling Severe Ion Suppression

G cluster_0 Initial State: Severe Signal Suppression cluster_1 Step 1: Improve Sample Cleanup cluster_2 Step 2: Optimize Chromatography cluster_3 Step 3: Advanced & Compensatory Methods cluster_4 Outcome Start Low/No Signal in Matrix SPE Implement Solid-Phase Extraction (SPE) Start->SPE Most effective first step LLE Use Liquid-Liquid Extraction (LLE) Start->LLE Phospholipid Add Phospholipid Removal Step Start->Phospholipid HILIC Switch to HILIC Chromatography SPE->HILIC If suppression persists LLE->HILIC Phospholipid->HILIC Dilution Dilute Sample HILIC->Dilution Simpler alternative SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) HILIC->SIL_IS For best quantitation Derivatization Derivatize Hydroxylysine to Increase Retention Derivatization->SIL_IS End Robust & Reliable Signal Dilution->End SIL_IS->End

Caption: Workflow for addressing severe signal suppression.

Causality Explained:

  • Sample Cleanup is Paramount: The most effective way to combat matrix effects is to remove the interfering compounds before analysis[19].

    • Solid-Phase Extraction (SPE): This is highly recommended. SPE allows for selective extraction of hydroxylysine while washing away salts, phospholipids, and other interferences, significantly cleaning up the sample[2][3].

    • Liquid-Liquid Extraction (LLE): Can be effective at removing highly polar interferences like salts. Adjusting the pH of the aqueous phase can help isolate the uncharged form of hydroxylysine for extraction into an organic solvent[19].

    • Phospholipid Removal: Phospholipids from cell membranes are a primary cause of ion suppression in biofluids[1]. Specific techniques like HybridSPE-Phospholipid depletion can be used to selectively remove them[20].

  • Switch to HILIC: Since hydroxylysine is polar, it will be better retained using Hydrophilic Interaction Liquid Chromatography (HILIC)[10][11][21]. This moves its retention time away from the early-eluting, highly polar matrix components, effectively separating the analyte from the source of suppression[12].

Problem 2: My results are highly variable between injections and between different samples. My %CV is unacceptable.

High variability is a hallmark of inconsistent matrix effects. This means the degree of ion suppression or enhancement is changing from sample to sample[1].

A: The key here is normalization. While removing the matrix is ideal, compensating for its variable effects is critical for precision.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects[6][22]. A SIL-IS (e.g., deuterium-labeled hydroxylysine) is chemically almost identical to the analyte. It co-elutes and experiences the same degree of ion suppression or enhancement[2][23][24]. By calculating the peak area ratio of the analyte to the SIL-IS, you normalize for these variations, dramatically improving reproducibility[22].

  • Ensure Sample Preparation Consistency: Even with a SIL-IS, inconsistent sample preparation can introduce variability. Automate steps where possible and ensure precise timing, temperatures, and volumes for all extraction and cleanup steps.

  • Check for Carryover: If a high-concentration sample is followed by a low-concentration one, carryover from the injector can cause variability. Ensure your autosampler wash method is adequate.

Problem 3: I'm using a deuterated internal standard, but my accuracy and precision are still poor.

A: This indicates that your SIL-IS is not perfectly mimicking the behavior of the native analyte, a situation that can arise from a few subtle but critical factors[18].

  • Chromatographic (Isotope) Separation: A heavily deuterated standard can sometimes elute slightly earlier than the native compound due to the "isotope effect"[18][23]. If this small separation causes the analyte and the SIL-IS to elute in regions with different matrix effects, the compensation will be incomplete[23].

    • Solution: Carefully overlay the chromatograms of the analyte and SIL-IS. If they are not perfectly co-eluting, you may need to adjust your chromatography (e.g., use a shallower gradient) to merge the peaks.

  • High Concentration of Interferences: In cases of extreme matrix effects, the ionization of both the analyte and the internal standard can be suppressed non-proportionally, leading to inaccurate results[18].

    • Solution: This points back to the need for better sample cleanup. You must reduce the overall load of interfering components.

  • SIL-IS Purity and Concentration: Ensure the isotopic purity of your standard is high (ideally >98%) to avoid contributing to the unlabeled analyte signal[22]. Also, an overly concentrated IS can cause self-suppression or suppress the analyte's signal[18].

Part 3: Advanced Strategies & Detailed Protocols

For the most challenging matrices, a multi-faceted approach combining advanced sample preparation, chromatography, and detection is often necessary.

Protocol 3.1: Comprehensive Sample Preparation Decision Tree

The choice of sample preparation is the single most important factor in mitigating matrix effects.

G Start Start: Analyze Sample Matrix MatrixType What is the primary matrix? Start->MatrixType Plasma Plasma / Serum MatrixType->Plasma Biofluid Tissue Tissue Hydrolysate MatrixType->Tissue Complex Solid Urine Urine MatrixType->Urine Aqueous PPT Protein Precipitation (PPT) (Simple, but high matrix) Plasma->PPT Fastest/Simplest HybridSPE HybridSPE-Phospholipid (Targets proteins & phospholipids) Plasma->HybridSPE Recommended LLE Liquid-Liquid Extraction (LLE) (Removes salts, some lipids) Tissue->LLE SPE Solid-Phase Extraction (SPE) (Excellent selectivity) Tissue->SPE Recommended Urine->SPE Recommended Dilute Dilute & Shoot (High matrix, for simple cases) Urine->Dilute If concentration allows End End PPT->End LLE->End SPE->End HybridSPE->End Proceed to LC-MS Dilute->End

Caption: Decision tree for selecting a sample preparation method.

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Add an organic solvent (e.g., acetonitrile) to precipitate proteins.[19]Fast, simple, inexpensive.High residual matrix (salts, phospholipids remain).High-throughput screening where some matrix effect is tolerable.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Good for removing salts and polar interferences.Can be labor-intensive, uses large solvent volumes.Matrices with high salt content.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[2]Highly selective, excellent cleanup, allows for concentration.[3]Requires method development, can be more expensive.Complex matrices like tissue hydrolysates; considered the gold standard for cleanup.[2]
HybridSPE®-Phospholipid Combines protein precipitation with specific removal of phospholipids via a zirconia-based sorbent.[20]Removes two major interference classes in one step.[20]Primarily for phospholipid-rich matrices.Plasma, serum, and other biofluids.
Protocol 3.2: Experimental Protocol for HILIC-MS Analysis

This protocol provides a starting point for developing a robust HILIC method for hydroxylysine.

Objective: To retain and separate polar hydroxylysine from early-eluting matrix components.

1. Column Selection:

  • Choose a HILIC column with an amide, diol, or bare silica stationary phase. Amide phases often provide good selectivity for polar, neutral compounds[10].

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. The buffer is critical for good peak shape and reproducibility.

  • Mobile Phase B (Organic): Acetonitrile. A high organic content is required for retention in HILIC[10].

3. Chromatographic Conditions (Starting Point):

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 8.0 min: 95% B (Re-equilibration)

  • Causality: The gradient starts with a high percentage of organic solvent to retain the polar hydroxylysine. The percentage of the aqueous mobile phase is then increased to elute the analyte[12]. A sufficient re-equilibration time is crucial for reproducible retention times in HILIC.

4. MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for hydroxylysine and its SIL-IS.

  • Source Parameters: Optimize gas flows, temperatures, and voltages for maximal signal. The high organic content of HILIC mobile phases often enhances ESI efficiency, which is an added benefit[11].

Protocol 3.3: Advanced Separation with Ion Mobility-Mass Spectrometry (IM-MS)

When chromatographic separation is insufficient, ion mobility provides an orthogonal dimension of separation based on the ion's size, shape, and charge in the gas phase[25][26][27].

Concept: After ions are generated by the ESI source, they enter an ion mobility cell filled with a buffer gas (e.g., nitrogen). An electric field drives them through the cell. Larger, bulkier ions will collide more frequently with the gas and travel slower than smaller, more compact ions[26][27]. This separation is characterized by the ion's Collision Cross-Section (CCS) , a unique and robust physicochemical property[25][27].

How it Solves the Problem: An interfering matrix component might have the same mass and retention time as hydroxylysine, making it impossible to distinguish with conventional LC-MS. However, it is highly unlikely to also have the same size and shape. IM-MS can separate these isobars, allowing for a clean signal for hydroxylysine.

  • Benefit: The addition of a CCS value provides much higher confidence in compound identification, acting as an additional filter to reduce false positives[25][28][29]. Databases like METLIN-CCS now contain experimental CCS values for thousands of molecules, aiding in this identification process[28].

Protocol 3.4: Chemical Derivatization for Enhanced Performance

Derivatization involves chemically modifying the analyte to improve its analytical properties[30]. For hydroxylysine, this can overcome two key problems simultaneously.

Objective: To decrease the polarity of hydroxylysine, improving its retention in RPLC, and to introduce a readily ionizable group, enhancing MS sensitivity.

Example Protocol using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): AQC is a well-established reagent that reacts with primary and secondary amines[31].

1. Sample Preparation:

  • Perform initial sample cleanup (e.g., SPE) as described in Protocol 3.1.

  • Evaporate the cleaned sample to dryness.

2. Derivatization Reaction:

  • Reconstitute the sample in 20 µL of borate buffer (pH 8.8).

  • Add 20 µL of AQC reagent (dissolved in acetonitrile).

  • Vortex and heat at 55 °C for 10 minutes. The AQC tag attaches to the amine groups on hydroxylysine.

3. LC-MS Analysis:

  • The resulting derivative is much less polar and can now be effectively retained and separated using standard Reversed-Phase Liquid Chromatography (RPLC).

  • The attached aminoquinoline group is easily protonated, leading to a significant enhancement in ESI+ signal intensity. This can dramatically improve the assay's limit of quantitation[31][30]. Other reagents, such as those based on pyrylium salts, can introduce a permanent positive charge, further boosting sensitivity[32].

References

  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Stahnke, H., et al. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022).
  • HILIC. Dr. Maisch.
  • Hanson, D. A., & Eyre, D. R. (2010). Advances in collagen cross-link analysis. PMC. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • Technical Support Center: Addressing Ion Suppression in LC-MS/MS. Benchchem.
  • Van de Merbel, N. C. (2008). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. ResearchGate. [Link]

  • Proteomics Analysis of Lysine Hydroxylation and Cross-Linking of Collagen.
  • Matrix effects in Protien Analysis by LC-MS Method. (2021). Longdom.org. [Link]

  • Suba, S. (2020). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone.
  • Stone, J., et al. (2019). Measurement of Collagen Cross-Links from Tissue Samples by Mass Spectrometry. Springer. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025).
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography—a powerful separation technique. SpringerLink. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain.
  • Lehotay, S. J. (2020). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Assessment of Heterogeneity in the N-Telopeptides of Type I Collagen by Mass Spectrometry. (2024). bioRxiv.
  • Wang, S., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • Hydrophilic Interaction Liquid Chrom
  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing.
  • Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach. (2024). MDPI. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). PMC. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2021).
  • 10 Tips for Electrospray Ionis
  • Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. (2007). ResearchGate. [Link]

  • Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes. (2022). MDPI. [Link]

  • Mills, J. R., & Taylor, P. J. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. KoreaMed Synapse. [Link]

  • METLIN-CCS: an ion mobility spectrometry collision cross section database. (2022). PMC. [Link]

  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. (2021). ChemRxiv. [Link]

  • Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards: Applic
  • What are ion mobility MS and collision cross section data?. (2016). YouTube. [Link]

  • Langrock, T., et al. (2007). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. PubMed. [Link]

  • Reducing the matrix effects in chemical analysis: fusion of isotope dilution and standard addition methods. (2016).
  • Derivatization with pyrylium salts - secrets of science. Shimadzu.
  • Determining Collision Cross Section Values Using Ion Mobility Spectrometry. (2024). Spectroscopy Online.
  • Hamid, A. M., et al. (2023). Collision Cross Section (CCS) Measurement and Prediction Methods in Omics. PMC. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024).
  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. (2017). ACS Publications. [Link]

  • Higashi, T. (2010). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE. [Link]

  • Molecular Characterization of Collagen Hydroxylysine O-Glycosylation by Mass Spectrometry: Current Status. (2013). PMC. [Link]

Sources

Technical Support Center: Optimizing O-Glycosylation of Hydroxylysine Residues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the targeted O-glycosylation of hydroxylysine (Hyl) residues. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this specific post-translational modification. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for O-glycosylating hydroxylysine residues in vitro?

There are two main approaches for the O-glycosylation of hydroxylysine: enzymatic and chemical methods.

  • Enzymatic Methods: This approach utilizes specific glycosyltransferases that recognize hydroxylysine as a substrate. For instance, collagen galactosyltransferases (COLGALT1 and COLGALT2) are responsible for transferring galactose to hydroxylysine residues in collagen and other proteins. This method offers high specificity and stereoselectivity, yielding a defined glycan structure.

  • Chemical Methods: Chemical synthesis provides a high degree of control over the glycan structure and the site of attachment. This often involves the use of protected amino acid and sugar building blocks and can be performed in solution or on a solid phase. While offering great flexibility, this approach can be complex and require extensive optimization of protection and deprotection steps.

Q2: How do I choose between an enzymatic and a chemical approach for my experiment?

The choice between enzymatic and chemical methods depends on several factors:

  • Desired Glycan Structure: If you require a specific, naturally occurring glycan structure (e.g., Gal-Hyl), an enzymatic approach with the appropriate glycosyltransferase is often more straightforward. For novel or non-natural glycan structures, chemical synthesis is the more suitable option.

  • Substrate Complexity: For large and complex proteins, enzymatic methods are generally milder and less likely to cause denaturation or side reactions compared to the often harsh conditions of chemical synthesis.

  • Scalability: For large-scale production, chemical synthesis can sometimes be more easily scaled up compared to enzymatic reactions which may be limited by enzyme availability and cost.

  • Expertise and Resources: Chemical synthesis requires significant expertise in carbohydrate and peptide chemistry, while enzymatic methods may be more accessible to researchers with a molecular biology background.

Q3: What are the critical starting materials and reagents I need for enzymatic O-glycosylation of hydroxylysine?

To successfully perform enzymatic O-glycosylation of hydroxylysine, you will need the following key components:

  • Acceptor Substrate: A peptide or protein containing at least one hydroxylysine residue. The surrounding amino acid sequence can influence the efficiency of the glycosylation.

  • Glycosyltransferase: A purified and active enzyme, such as a recombinant human collagen galactosyltransferase.

  • Activated Sugar Donor: A UDP-activated sugar, for example, UDP-galactose (UDP-Gal) for galactosylation.

  • Reaction Buffer: An optimized buffer system that maintains the pH and ionic strength required for optimal enzyme activity. This typically includes a buffering agent (e.g., Tris-HCl), a divalent cation (e.g., MnCl2), and a reducing agent (e.g., DTT).

  • Cofactors: Many glycosyltransferases require a divalent metal ion, most commonly manganese (Mn2+), for their catalytic activity.

Troubleshooting Guide: Enzymatic O-Glycosylation of Hydroxylysine

This section addresses common issues encountered during the enzymatic O-glycosylation of hydroxylysine residues and provides actionable solutions.

Issue 1: Low or No Glycosylation Efficiency

Possible Causes & Solutions:

  • Suboptimal Enzyme Activity:

    • Verify Enzyme Integrity: Ensure the enzyme has been stored correctly (typically at -80°C in small aliquots to avoid freeze-thaw cycles) and has not lost activity. You can test this using a positive control peptide with a known high glycosylation efficiency.

    • Optimize Cofactor Concentration: The concentration of the divalent cation cofactor (usually Mn2+) is critical. A titration experiment should be performed to determine the optimal concentration for your specific enzyme and substrate.

  • Poor Substrate Recognition:

    • Flanking Residue Effects: The amino acids surrounding the target hydroxylysine can significantly impact enzyme recognition. If you are working with a synthetic peptide, consider altering the sequence based on known recognition motifs for the specific glycosyltransferase.

    • Substrate Conformation: The three-dimensional structure of the substrate protein may render the hydroxylysine residue inaccessible to the enzyme. Consider performing the reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride) to expose the glycosylation site. However, be cautious as this can also inactivate the enzyme.

  • Inadequate Reaction Conditions:

    • pH and Buffer Optimization: The optimal pH for most glycosyltransferases is in the neutral to slightly acidic range. Screen a range of pH values (e.g., 6.0-7.5) to find the optimum for your system.

    • Reaction Time and Temperature: Glycosylation reactions can be slow. A time-course experiment (e.g., 1, 4, 12, and 24 hours) will help determine the optimal reaction time. While higher temperatures can increase reaction rates, they can also lead to enzyme instability. A typical starting point is 37°C.

Experimental Workflow: Optimizing Mn2+ Concentration

cluster_prep Preparation cluster_reaction Reaction Incubation cluster_analysis Analysis P1 Prepare reaction mix (buffer, substrate, UDP-sugar, enzyme) R1 Set up parallel reactions with varying Mn2+ concentrations (e.g., 0-20 mM) P1->R1 P2 Create a serial dilution of MnCl2 stock solution P2->R1 R2 Incubate at 37°C for a fixed time (e.g., 4 hours) R1->R2 A1 Quench reactions R2->A1 A2 Analyze glycosylation efficiency by HPLC or Mass Spectrometry A1->A2 A3 Plot % glycosylation vs. Mn2+ concentration A2->A3 A4 Determine optimal Mn2+ concentration A3->A4

Caption: Workflow for optimizing Mn2+ concentration in an enzymatic glycosylation reaction.

Issue 2: Non-Specific Glycosylation or Side Reactions

Possible Causes & Solutions:

  • Contaminating Enzyme Activities:

    • Enzyme Purity: Ensure the glycosyltransferase preparation is of high purity and free from other enzymatic activities, such as proteases or other glycosyltransferases. Use a reputable commercial source or thoroughly purify your recombinant enzyme.

  • Substrate-Related Issues:

    • Multiple Glycosylation Sites: If your substrate contains multiple hydroxylysine residues, you may observe heterogeneous glycosylation. If a single glycosylation site is desired, consider site-directed mutagenesis to remove other potential sites.

Issue 3: Difficulty in Product Analysis and Purification

Possible Causes & Solutions:

  • Co-elution of Product and Substrate:

    • Chromatographic Resolution: The addition of a single sugar moiety may not sufficiently alter the physicochemical properties of the substrate for easy separation by standard reverse-phase HPLC. Consider using a shallower gradient or a different stationary phase to improve resolution. Hydrophilic interaction liquid chromatography (HILIC) can also be effective for separating glycosylated and non-glycosylated peptides.

  • Mass Spectrometry Signal Suppression:

    • Sample Purity: Salts and detergents from the reaction buffer can interfere with ionization in mass spectrometry. Ensure your sample is adequately desalted before analysis.

Table 1: Troubleshooting Summary for Enzymatic O-Glycosylation of Hydroxylysine

Issue Potential Cause Recommended Action
Low/No Glycosylation Inactive EnzymeVerify enzyme activity with a positive control.
Suboptimal CofactorTitrate Mn2+ concentration (typically 1-10 mM).
Poor Substrate RecognitionModify flanking amino acid residues.
Inaccessible Glycosylation SiteAttempt reaction under mild denaturing conditions.
Non-Specific Products Contaminating EnzymesUse highly purified glycosyltransferase.
Multiple Glycosylation SitesUse site-directed mutagenesis to remove unwanted sites.
Analytical Difficulties Poor Chromatographic SeparationOptimize HPLC gradient or use HILIC.
MS Signal SuppressionDesalt sample thoroughly before analysis.

Detailed Protocol: Enzymatic Galactosylation of a Hydroxylysine-Containing Peptide

This protocol provides a starting point for the galactosylation of a synthetic peptide containing a hydroxylysine residue using a recombinant collagen galactosyltransferase.

Materials:

  • Hydroxylysine-containing peptide (acceptor substrate)

  • Recombinant human COLGALT1 (enzyme)

  • UDP-galactose (sugar donor)

  • Reaction Buffer (50 mM Tris-HCl, pH 7.2)

  • 100 mM MnCl2 stock solution

  • Quenching Solution (0.1% Trifluoroacetic acid - TFA)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in the specified order. Prepare a master mix without the enzyme for multiple reactions.

ComponentStock ConcentrationVolume (µL) for 50 µL reactionFinal Concentration
Reaction Buffer (50 mM Tris-HCl, pH 7.2)10X (500 mM)550 mM
Hydroxylysine Peptide10 mM51 mM
UDP-Galactose50 mM22 mM
MnCl2100 mM510 mM
COLGALT11 mg/mL120 µg/mL
Nuclease-free water-32-
Total Volume 50 µL
  • Initiate the Reaction: Add the enzyme to the reaction mixture, gently mix by pipetting, and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubation: Incubate the reaction at 37°C for 4 hours.

  • Quench the Reaction: Stop the reaction by adding 50 µL of 0.1% TFA.

  • Analysis: Analyze the reaction mixture by reverse-phase HPLC or LC-MS to determine the extent of glycosylation. Compare the chromatogram/spectrum to a negative control reaction where the enzyme was omitted.

References

  • Schegg, B., Hulsmeier, A. J., & Hennet, T. (2009). The E. coli-based expression of active, secreted and N-glycosylated human collagen galactosyltransferase 1 and 2 (COLGALT1/2). Glycobiology, 19(7), 781–789. [Link]

Validation & Comparative

Technical Comparison: 5-Hydroxylysine vs. Hydroxyproline as Collagen Markers

[1][2]

Executive Summary

In the quantification and characterization of collagen, Hydroxyproline (Hyp) and 5-Hydroxylysine (Hyl) serve as the primary biochemical markers. However, their utility differs fundamentally based on the analytical objective.

  • Hydroxyproline is the industry "Gold Standard" for quantifying total collagen mass due to its high abundance (~13.5%). However, it lacks tissue specificity and is confounded by dietary intake.

  • 5-Hydroxylysine and its glycosylated derivatives act as high-fidelity markers for collagen typing and tissue-specific turnover (e.g., distinguishing bone resorption from skin turnover). It is unaffected by diet and offers a more granular view of collagen cross-linking and maturation.

This guide analyzes the biochemical basis, analytical protocols, and strategic selection of these markers for research and drug development.

Part 1: Biochemical Basis & Structural Role

To select the correct marker, one must understand their distinct origins and structural functions. Both are non-proteinogenic amino acids formed via post-translational modification (PTM) in the endoplasmic reticulum.

Biosynthetic Pathway

Collagen synthesis requires the hydroxylation of Proline and Lysine residues on nascent polypeptide chains. This process is catalyzed by specific hydroxylases requiring Vitamin C, Iron (


BiosynthesisProProline Residue(X-Pro-Gly)Hyp4-Hydroxyproline(Hyp)Pro->HypHydroxylationLysLysine Residue(X-Lys-Gly)Hyl5-Hydroxylysine(Hyl)Lys->HylHydroxylationP4HEnzyme:Prolyl 4-HydroxylaseP4H->HypLHEnzyme:Lysyl HydroxylaseLH->HylHelixTriple HelixThermal StabilityHyp->HelixH-Bond StabilizationCrossIntermolecularCross-linkingHyl->CrossAldehyde FormationGlycoGlycosylation(Gal-Hyl / Glc-Gal-Hyl)Hyl->GlycoGalactosyl-transferase

Figure 1: Biosynthetic divergence of collagen markers. Hyp stabilizes the structure, while Hyl drives cross-linking and glycosylation.

Functional Comparison
FeatureHydroxyproline (Hyp)5-Hydroxylysine (Hyl)
Abundance High (~135 residues/1000)Low (~6–50 residues/1000)
Primary Function Thermal Stability: Stabilizes the triple helix via water-bridged hydrogen bonds.Cross-linking: Serves as the attachment site for intermolecular cross-links (e.g., Pyridinoline) and sugars.
Tissue Variation Constant across most collagen types.Highly Variable: High in Type II (Cartilage) & IV (Basement Membrane); Low in Type I (Skin/Bone).
Metabolism Metabolized in liver; influenced by diet (gelatin).Not metabolized ; excreted unchanged or as glycosides (diet-independent).

Part 2: Analytical Performance & Protocols

Methodological Selection
  • Use Hyp for: Bulk quantification of collagen in tissue engineering scaffolds, meat products, or fibrosis models where total accumulation is the endpoint.

  • Use Hyl for: Differentiating collagen types (e.g., Type I vs Type II ratios), monitoring bone resorption (Glc-Gal-Hyl), or analyzing cross-link maturity.

Experimental Protocol: Acid Hydrolysis & LC-MS/MS Detection

This protocol is designed for high-sensitivity quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), superior to colorimetric assays (Chloramine-T) which lack specificity.

Reagents:
  • 6 M Hydrochloric Acid (HCl), LC-MS grade.

  • Internal Standards:

    
     and 
    
    
    .
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Workflow Diagram:

ProtocolSampleBiological Sample(Tissue/Serum/Urine)Homogenize1. Homogenization(in PBS or H2O)Sample->HomogenizeHydrolysis2. Acid Hydrolysis6M HCl, 110°C, 20-24hHomogenize->HydrolysisDry3. Evaporation(SpeedVac / N2 stream)Hydrolysis->DryRecon4. Reconstitution(Mobile Phase + Internal Std)Dry->ReconLC5. LC Separation(HILIC Column for polar retention)Recon->LCMS6. MS/MS Detection(MRM Mode)LC->MS

Figure 2: Standardized workflow for extracting and quantifying collagen markers.

Step-by-Step Procedure:
  • Sample Prep: Weigh 10–50 mg of wet tissue or aliquot 100 µL of serum/urine.

  • Hydrolysis: Add 500 µL of 6 M HCl to the sample in a pressure-tight glass vial. Flush with Nitrogen to prevent oxidation.

  • Incubation: Heat at 110°C for 20–24 hours . Note: Hyl is stable, but Hyp can degrade if charred; do not exceed 24h.

  • Neutralization/Drying: Evaporate acid under a nitrogen stream or vacuum centrifuge.

  • Reconstitution: Dissolve residue in Mobile Phase A containing internal standards.

  • LC-MS/MS Settings:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of Hyp and Hyl.

    • Transitions (MRM):

      • Hyp: 132.1

        
         86.1 (Quantifier), 132.1 
        
        
        68.1 (Qualifier).
      • Hyl: 163.1

        
         130.1 (Quantifier), 163.1 
        
        
        84.1 (Qualifier).

Part 3: Comparative Data & Application Guide

Content in Different Collagen Types

The molar ratio of Hyp to Hyl is a powerful tool for identifying collagen purity and type.[1]

Collagen TypeTissue SourceHyp Residues (per 1000)Hyl Residues (per 1000)Hyp/Hyl Ratio
Type I Skin, Bone, Tendon~1146 – 8 High (~15:1)
Type II Cartilage, Vitreous~10023 – 45 Low (~3:1)
Type III Skin, Vessel Walls~1258 – 10 High
Type IV Basement Membrane~14050 – 60 Very Low (~2.5:1)

Data synthesized from: Blumenkrantz et al. (1978) and modern proteomic databases.

Clinical & Research Specificity

When monitoring disease progression or drug efficacy, the source of the marker dictates the interpretation.

Marker FormSpecificityClinical Application
Total Hyp Low (Systemic)General fibrosis index; poor bone marker due to dietary noise.
Free Hyl ModerateIndicator of collagen degradation; less diet-sensitive than Hyp.
Gal-Hyl (GHL) High (Bone) Specific marker for Bone Resorption (Osteoporosis monitoring).
Glc-Gal-Hyl (GGHL) High (Skin/C1q) Marker for skin turnover or soft tissue degradation.
Pyridinolines (PYD/DPD) Very High Mature cross-links derived from Hyl; Gold standard for bone resorption.
Strategic Recommendation

Scenario A: Drug Development for Liver Fibrosis

  • Recommendation: Measure Total Hydroxyproline .

  • Reasoning: In fibrosis, the massive accumulation of Type I/III collagen outweighs subtle cross-linking changes. Hyp provides a robust "total burden" metric.

Scenario B: Osteoporosis Therapeutic Monitoring

  • Recommendation: Measure Hyl-Glycosides or Pyridinolines (PYD) .

  • Reasoning: You need to measure resorption specifically. Urinary Hyp is useless here because diet (gelatin) causes false positives. Hyl-glycosides are not absorbed from diet and reflect bone matrix release specifically.

Scenario C: Cartilage Tissue Engineering (Type II Collagen)

  • Recommendation: Measure Hyp/Hyl Ratio .

  • Reasoning: To prove you have generated Type II (cartilage) and not Type I (fibrocartilage/scar), the Hyl content must be high. A Hyp/Hyl ratio < 5 confirms Type II phenotype.

References

  • Biochemical Markers of Bone Turnover. National Institutes of Health (NIH). Available at: [Link]

  • Hydroxyproline to Hydroxylysine Molar Ratio Indicates Collagen Type. Acta Dermato-Venereologica. Available at: [Link]

  • Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Bone-resorption markers galactosyl hydroxylysine, pyridinium crosslinks, and hydroxyproline compared. Clinical Chemistry. Available at: [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. Available at: [Link]

Strategic Validation of (2S,5S) Stereocenters: A Comparative Guide to NMR Methodologies vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical validation framework for determining (2S,5S) stereochemistry, specifically designed for application scientists and medicinal chemists.

Executive Summary

In drug discovery, distinguishing the (2S,5S) absolute configuration from its enantiomer (2R,5R) or its diastereomer (2R,5S) is a critical quality gate. While X-ray crystallography is definitive, it is often bottlenecked by crystal growth.

This guide validates NMR Spectroscopy as the primary high-throughput alternative, specifically comparing Chiral Derivatizing Agents (CDAs) against NOE-based relative assignment . We demonstrate that while NOE establishes relative stereochemistry (cis/trans), only the Mosher’s Method (Modified) provides a self-validating system for absolute assignment in solution state.

Part 1: The Stereochemical Challenge

For a 2,5-disubstituted scaffold (e.g., pyrrolidines, tetrahydrofurans), three stereochemical outcomes exist (assuming identical substituents):

  • (2S,5S): Chiral (

    
     symmetric). Often the trans isomer in 1,3-related systems.
    
  • (2R,5R): The enantiomer of the above. Indistinguishable by standard NMR.

  • (2R,5S): The meso compound (achiral). Diastereomeric to the above.

The Analytical Gap: Standard 1D


H NMR can distinguish the diastereomer (meso) from the enantiomeric pair due to different chemical shifts. However, it cannot  distinguish (2S,5S) from (2R,5R).

Part 2: Primary Methodology – The Mosher Ester Analysis

To resolve (2S,5S) from (2R,5R), the analyte must be derivatized to create a diastereomeric environment.[1] The Modified Mosher’s Method is the industry standard.

The Mechanism

Reaction of the chiral alcohol/amine substrate with both enantiomers of


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) creates two diastereomeric esters:
  • Substrate + (R)-MTPA

    
     (S)-Mosher Ester  (Note: CIP priority change often reverses R/S designation of the auxiliary in the ester name, but we track by the reagent used).
    
  • Substrate + (S)-MTPA

    
     (R)-Mosher Ester 
    

The phenyl group of the MTPA auxiliary exerts an anisotropic shielding effect on protons residing on the same face of the molecule. By comparing the chemical shift difference (


), the spatial arrangement is mapped.
Experimental Protocol (Self-Validating)

Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl. Substrate: ~2 mg of secondary alcohol/amine per reaction.

  • Derivatization:

    • Tube A: Substrate + (R)-MTPA-Cl + Pyridine-

      
      
      
      
      
      S-Ester .
    • Tube B: Substrate + (S)-MTPA-Cl + Pyridine-

      
      
      
      
      
      R-Ester .
    • Validation: Monitor reaction completion via TLC to ensure no kinetic resolution effects skew the results.

  • NMR Acquisition:

    • Acquire

      
      H NMR for both esters.[2][3][4]
      
    • Assign all protons near the stereocenter using COSY/HSQC if necessary.

  • Data Analysis (

    
     Calculation): 
    
    • Calculate

      
       for protons 
      
      
      
      (left side) and
      
      
      (right side).
    • The Sector Rule:

      • Protons with

        
          reside on the right side of the MTPA plane.
        
      • Protons with

        
          reside on the left side (shielded by the phenyl ring in the S-ester).
        
Decision Logic Visualization

The following diagram illustrates the workflow to confirm (2S,5S) configuration.

MosherLogic Start Unknown Chiral Sample (Target: 2S,5S) Step1 1. Derivatize with (R)-MTPA and (S)-MTPA Start->Step1 Step2 2. Acquire 1H NMR (Assign Protons H-2, H-5) Step1->Step2 Step3 3. Calculate Δδ = δ(S-ester) - δ(R-ester) Step2->Step3 Check1 Analyze Signs of Δδ Step3->Check1 ResultS Config is (S) (Protons on one side +, other -) Check1->ResultS Matches S-Model ResultR Config is (R) (Signs inverted) Check1->ResultR Matches R-Model

Caption: Workflow for determining absolute configuration via Modified Mosher's Method.

Part 3: Alternative Methodology – Relative Stereochemistry (NOE)

If the absolute configuration of the starting material is known (e.g., synthesized from L-Proline), NMR is only needed to confirm the relative stereochemistry (retention vs. inversion).

Nuclear Overhauser Effect (NOESY/ROESY)
  • Principle: NOE signals arise from through-space dipolar coupling (

    
    ).
    
  • Application to (2S,5S):

    • In a 2,5-disubstituted 5-membered ring, the (2S,5S) isomer is typically the Trans isomer (assuming

      
       symmetry logic for 1,3-relationships in 5-rings).
      
    • Experiment: Irradiate H-2.

    • Observation:

      • If Cis (Meso, 2R,5S): Strong NOE to H-5 (they are on the same face).

      • If Trans (Chiral, 2S,5S): Weak or No NOE to H-5; NOE to substituents on the opposite face.

J-Coupling Analysis
  • Karplus Relationship: Vicinal coupling constants (

    
    ) correlate with dihedral angles.[5]
    
  • Data:

    • Cis isomers often display larger coupling variations due to envelope conformations.

    • Trans isomers often appear more averaged or distinct depending on ring puckering.

Part 4: Comparative Analysis

The following table objectively compares the "Product" (Mosher NMR) against alternatives for validating (2S,5S) centers.

FeatureMosher's Method (NMR) X-Ray Crystallography Chiral HPLC/SFC VCD (Vibrational Circular Dichroism)
Primary Output Absolute Configuration (Structural Proof)Absolute Configuration (Structural Proof)Separation & Purity (Comparison only)Absolute Configuration
Sample Requirement ~2-5 mg (Liquid or Solid)Single Crystal (Diffraction Quality)< 1 mg (Dissolved)~5-10 mg (High Conc.)
Time to Result 24 Hours (Derivatization + NMR)Days to Weeks (Crystal growth)1-2 Hours (Method Dev needed)2-4 Hours (Simulation intensive)
Reliability High (If rigid conformation)Definitive (Gold Standard)Medium (Requires Ref Standard)High (Requires DFT calculation)
Cost Low (Standard Reagents)High (Instrument/Service)Medium (Columns/Solvents)High (Specialized Instrument)
Limitation Fails if stereocenter has no protons or is sterically blocked.Fails if oil/amorphous solid.Does not prove "S,S" without a known standard.Requires complex computational modeling.
Why NMR Wins for Early Phase Discovery
  • State Independence: Works on oils, gums, and liquids (unlike X-ray).

  • Self-Contained: Does not require an enantiopure standard for comparison (unlike HPLC).

  • Throughput: Can be automated with flow-NMR or autosamplers.

Part 5: Experimental Data Summary (Template)

When publishing your validation, present the data in this format to ensure E-E-A-T compliance.

Table 1: Chemical Shift Analysis for (2S,5S)-2,5-Dimethylpyrrolidine Derivative

Proton Position

(ppm)

(ppm)

(ppm)
Spatial Assignment
H-2 (Methine) 4.124.05+0.07Right Sector
H-3 (Methylene) 1.851.95-0.10Left Sector
C2-Methyl 1.201.15+0.05Right Sector
Conclusion Consistent with (S)

Note: Positive values indicate the substituent is on the "right" side of the plane defined by the MTPA auxiliary, confirming the stereochemical model.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[3] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4][6][7] Nature Protocols, 2(10), 2451–2458.[4]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][4][8][9] Chemical Reviews, 104(1), 17–118.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Stereochemistry).

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric esters of alpha-methoxy-alpha-trifluoromethylphenylacetic acid. Journal of the American Chemical Society, 95(2), 512–519.

Sources

A Researcher's Guide to Reference Standards for (2S,5S)-2,6-diamino-5-hydroxyhexanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of collagen research and the development of therapeutics targeting connective tissue disorders, the precise quantification and characterization of post-translationally modified amino acids are paramount. Among these, (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, a stereoisomer of 5-hydroxylysine, plays a crucial role. The availability and quality of reference standards for this and related compounds are critical for ensuring the accuracy, reproducibility, and validity of analytical data. This guide provides an in-depth comparison of commercially available reference standards for (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid and its common alternatives, supported by experimental protocols and grounded in established regulatory frameworks.

The Importance of Stereoisomeric Purity in 5-Hydroxylysine Analysis

5-Hydroxylysine possesses two chiral centers, giving rise to four stereoisomers. The (2S,5R) isomer is the naturally occurring form found in collagen, while the (2S,5S) isomer, also known as threo-5-hydroxy-L-lysine, can be present as a result of synthetic processes or certain biological conditions. The ability to distinguish and accurately quantify these diastereomers is crucial for understanding their respective biological roles and for the quality control of synthetic peptides and pharmaceuticals.

Comparison of Available Reference Standards

A critical challenge in the analysis of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid is the limited availability of a certified reference material (CRM) for this specific isomer. Researchers often rely on a combination of commercially available standards, including the racemic mixture and the more common (2S,5R) isomer. This section compares the typical offerings for these standards.

Reference StandardCommon SynonymsTypical PurityDiastereomeric Purity InformationAvailability
(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid hydrochloride (5S)-5-hydroxy-L-lysine HCl, threo-5-hydroxy-L-lysine HCl≥95% (often by TLC or NMR)Not always specified on standard CoA. Requires specific chiral analysis.Limited as a certified reference material. Available from some chemical suppliers.
(2S,5R)-5-hydroxy-L-lysine dihydrochloride L-hydroxylysine dihydrochloride≥98% (HPLC)Generally high, but should be verified.More readily available from various suppliers.
DL-5-Hydroxylysine hydrochloride Racemic mixture of 5-hydroxylysine HCl≥98% (TLC or other)Contains a mixture of stereoisomers.Widely available as a pharmaceutical reference standard from multiple sources.[1][2][3]
L-Lysine hydrochloride (S)-2,6-Diaminohexanoic acid hydrochlorideUSP/EP Reference StandardNot applicable (no second chiral center)Readily available as a primary pharmacopeial standard.[3][4][5][6][7]

Expert Insight: The lack of a readily available, fully characterized CRM for the (2S,5S) isomer necessitates a rigorous in-house qualification of any purchased material. This involves not only confirming its identity and overall purity but, most importantly, determining its diastereomeric purity using a validated chiral separation method.

Experimental Workflow: Qualification and Use of Reference Standards

The following workflow outlines the necessary steps for the qualification and use of 5-hydroxylysine reference standards in a research or drug development setting. This process is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46 on chromatographic separation techniques.[4][8][9][10][11]

G cluster_0 Reference Standard Lifecycle A Procurement of Reference Standard B Initial Characterization (ID, Purity) A->B CoA Review C Chiral Purity Assessment (HPLC) B->C Critical for Stereoisomers D Preparation of Stock and Working Solutions C->D Qualified Standard E Use in Analytical Method (e.g., Assay, Impurity) D->E Method Validation F Ongoing Stability Testing E->F Lifecycle Management G cluster_1 Chiral Derivatization and HPLC Analysis A 5-Hydroxylysine Isomer Mixture B Derivatization with Chiral Reagent (L-FDVA) A->B C Formation of Diastereomeric Derivatives B->C D Separation by Reversed-Phase HPLC C->D E Quantification of Individual Isomers D->E

Caption: The process of chiral derivatization for HPLC analysis of 5-hydroxylysine isomers.

Potential Impurities in Synthetic 5-Hydroxylysine

Understanding the potential impurities arising from the synthesis of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid is crucial for developing robust analytical methods and for the qualification of reference standards. [12][13][14]

  • Diastereomeric Impurities: The most significant impurity is the (2S,5R) diastereomer, which may be formed if the stereocontrol during synthesis is not absolute.

  • Enantiomeric Impurities: If the starting materials are not enantiomerically pure, the corresponding D-enantiomers may be present.

  • Related Amino Acids: Starting materials and by-products from side reactions can lead to the presence of other amino acids.

  • Residual Solvents and Reagents: As with any chemical synthesis, residual solvents and unreacted reagents may be present in the final product. [12]

Conclusion: A Path Forward for Researchers

The accurate analysis of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid is a critical aspect of collagen research and related drug development. While the availability of a certified reference material for this specific isomer remains a challenge, a systematic approach to the qualification and use of commercially available standards can ensure data integrity. By employing validated chiral separation techniques and adhering to the principles of analytical method validation outlined by regulatory bodies, researchers can have confidence in their quantitative and qualitative assessments of this important biomolecule. The development and commercialization of a well-characterized (2S,5S)-5-hydroxy-L-lysine CRM would be a significant contribution to the field, simplifying and standardizing its analysis.

References

  • USP-NF. <621> Chromatography.
  • USP-NF. Lysine Hydrochloride Monograph. United States Pharmacopeial Convention. [4][6][7]3. BenchChem. Identifying and removing common impurities in commercial DL-5-Hydroxylysine.

  • International Council for Harmonisation. ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. 2023. [10][11]5. European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.) 11th Edition.

  • European Pharmacopoeia. Lysine hydrochloride Monograph 01/2008:0930 corrected 6.0. [5]7. International Council for Harmonisation. ICH Q14: Analytical Procedure Development.

  • European Medicines Agency. ICH Q2(R2) validation of analytical procedures – scientific guideline.
  • Food and Drug Administration (FDA). Q2(R2)
  • Sigma-Aldrich. L-Lysine hydrochloride United States Pharmacopeia (USP) Reference Standard.
  • Langrock T, García-Villar N, Hoffmann R. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2007;847(2):282-288. [15]12. Sigma-Aldrich. Lysine hydrochloride European Pharmacopoeia (EP) Reference Standard.

  • StatSoft.
  • Evonik. L-Lysine HCl.
  • BLDpharm. (2S,5S)-2,6-Diamino-5-hydroxyhexanoic acid hydrochloride.
  • SRIRAMCHEM. DL-5-Hydroxylysine HCl: Pharmaceutical Reference Standard.
  • Santa Cruz Biotechnology. DL-5-Hydroxylysine hydrochloride.
  • Sigma-Aldrich. DL-5-Hydroxylysine hydrochloride.
  • Poly(L-Lysine) - RCSI Repository.
  • Chen, Y. H., et al. Facile synthesis of 5-hydroxy-L-lysine from D-galactose as a chiral-precursor. Org. Biomol. Chem., 2014, 12(38), 7310-7317. [16]21. ResearchGate. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. [17]22. PubChem. (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid.

  • MedChemExpress. L-hydroxylysine dihydrochloride (Synonyms: (2S,5R)-5-Hydroxylysine dihydrochloride).
  • Harada, K., et al. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 2016, 21(10), 1328. [18]25. PubMed. Facile synthesis of 5-hydroxy-L-lysine from D-galactose as a chiral-precursor. [19]26. ChemRxiv. Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry.

  • Waters.
  • Agilent Technologies. Analysis of a Synthetic Peptide and Its Impurities.
  • MilliporeSigma.
  • LookChem. 2,6-Diamino-5-hydroxyhexanoic acid.
  • Kawai, S., et al. Identification of Two Distinct Stereoselective Lysine 5-Hydroxylases by Genome Mining Based on Alazopeptin Biosynthetic Enzymes. Chem. Eur. J., 2025, e202403635.
  • Sigma-Aldrich.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Veeprho. DL-5-Hydroxylysine (HCl Salt).
  • Stenutz. (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid.
  • Phenomenex.
  • Zhao, H., Li, J.W. and Wu, F. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 2026, 17, 1-8.
  • ResearchGate.
  • Anaspec. Lysine (Lys).
  • Chem-Impex. L-Lysine.
  • NP-MRD. Showing NP-Card for (2r,5s)-2,5-diamino-2-hydroxyhexanoic acid (NP0234060).
  • Cambridge Isotope Laboratories. L-Lysine·2HCl (¹³C₆, 99%; ¹⁵N₂, 99%).
  • SIELC Technologies. HPLC Method for Analysis of Polylysine on BIST™ B+ Column.

Sources

A Comprehensive Comparison Guide: Hydroxylysine to Lysine Ratio Analysis in Ehlers-Danlos Syndrome (PLOD1-kEDS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS) caused by PLOD1 mutations is a severe connective tissue disorder characterized by congenital muscle hypotonia, kyphoscoliosis, and joint hypermobility. The PLOD1 gene encodes lysyl hydroxylase 1 (LH1), an enzyme localized in the rough endoplasmic reticulum that is responsible for the post-translational hydroxylation of specific lysine residues in fibrillar collagens[1].

When LH1 is deficient, the conversion of lysine (Lys) to hydroxylysine (Hyl) is severely impaired, leading to underhydroxylated collagen networks that fail to form stable cross-links. Consequently, the definitive biochemical diagnostic hallmark for PLOD1-kEDS is a drastically reduced hydroxylysine to lysine (Hyl/Lys) ratio in urine or tissue samples[2]. Accurately quantifying this ratio is critical for clinical diagnosis, drug development, and monitoring therapeutic efficacy in connective tissue research.

PLOD1_Mechanism Lys Collagen Lysine Residues LH1 Lysyl Hydroxylase 1 (PLOD1 Gene) Lys->LH1 Normal Pathway kEDS PLOD1 Mutation (kEDS Pathogenesis) Lys->kEDS Pathological Pathway Hyl Hydroxylysine (Hyl) Normal Hyl/Lys Ratio LH1->Hyl Hydroxylation Under Underhydroxylation Low Hyl/Lys Ratio kEDS->Under Enzyme Deficiency

Fig 1. PLOD1-mediated lysine hydroxylation pathway and kEDS pathogenesis.

The Methodological Landscape: The Analytical Challenge

Lysine and hydroxylysine are highly polar, basic amino acids that lack inherent chromophores or fluorophores. This biochemical reality makes direct UV/Vis detection impossible without chemical modification. Historically, laboratories relied on Amino Acid Analyzers (Ion-Exchange Chromatography, IEC) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). However, modern laboratories are rapidly transitioning to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

Comparative Analysis of Analytical Platforms
Analytical ParameterAmino Acid Analyzer (IEC)HPLC-FLDLC-MS/MS (Recommended Platform)
Separation Mechanism Ion-Exchange ChromatographyReversed-Phase (C18)HILIC or Modified C18
Detection Modality UV/Vis (Post-column Ninhydrin)FluorescenceTandem Mass Spec (MRM)
Derivatization Post-column (Automated)Pre-column (OPA/FMOC)None Required
Sample Volume Required 1 - 5 mL100 - 500 µL5 - 50 µL
Analytical Run Time 120 - 180 min30 - 60 min5 - 15 min
Limit of Detection (LOD) ~1.0 - 5.0 µM~0.1 - 1.0 µM< 0.01 µM
Specificity Low (Retention time only)ModerateUltra-High (m/z & fragmentation)
Multiplexing Capability LowLowHigh (Simultaneous biomarker panel)
Causality & Field-Proven Insights: Why LC-MS/MS Outperforms Alternatives
  • The Derivatization Dilemma in HPLC-FLD: HPLC methods require pre-column derivatization (e.g., using o-phthalaldehyde [OPA]). OPA derivatives of basic amino acids are notoriously unstable, requiring strict timing between derivatization and injection. This introduces high coefficients of variation (CV) and limits batch sizes. LC-MS/MS eliminates derivatization entirely, detecting the intrinsic mass-to-charge (m/z) ratio of the analytes[3].

  • Ion-Pairing Suppression: Traditional HPLC often uses heptafluorobutyric acid (HFBA) as an ion-pairing agent to retain polar amino acids on C18 columns. However, HFBA causes severe ion suppression in mass spectrometry[4]. Modern LC-MS/MS protocols solve this by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized superficially porous C18 columns (e.g., Poroshell 120) with MS-friendly mobile phases like formic acid[2].

  • Isobaric Interferences: Urine is a complex matrix. IEC and HPLC rely solely on chromatographic retention time, making them highly susceptible to co-eluting isobaric interferences. LC-MS/MS utilizes Multiple Reaction Monitoring (MRM), filtering analytes by both their precursor mass and specific fragmentation patterns, ensuring absolute specificity[2].

Step-by-Step LC-MS/MS Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . The mandatory inclusion of stable isotope-labeled internal standards (SIL-IS) prior to sample processing ensures that any matrix-induced ion suppression or volumetric losses during sample preparation are mathematically normalized.

Phase 1: Sample Preparation (Acid Hydrolysis)

Causality: Urinary hydroxylysine is largely excreted in peptide-bound or glycosylated forms[5]. Acid hydrolysis is non-negotiable; it breaks these peptide bonds, ensuring the measured Hyl/Lys ratio reflects the total amino acid pool.

  • Aliquot: Transfer 50 µL of urine or 2 mg of lyophilized tissue into a heavy-walled borosilicate glass hydrolysis tube.

  • Hydrolysis: Add 500 µL of 6M HCl. Seal the tube under a nitrogen or vacuum atmosphere to prevent oxidative degradation of amino acids.

  • Incubation: Heat at 110°C for 24 hours.

  • Evaporation: Cool the samples and evaporate the HCl to complete dryness using a centrifugal vacuum concentrator (SpeedVac).

Phase 2: Reconstitution & Internal Standardization
  • Reconstitution: Reconstitute the dried hydrolysate in 600 µL of 5% Methanol (MeOH) containing 0.1% Formic Acid[2].

  • Internal Standard Addition: Spike the reconstitution buffer with a known concentration of stable isotope-labeled internal standards (e.g.,

    
    -Lysine and Pyridoxine as a generic internal standard)[6].
    
  • Filtration: Centrifuge at 14,000 x g for 10 minutes or pass through a 0.22 µm spin filter to remove insoluble particulates. Transfer the supernatant to an LC vial.

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a superficially porous C18 column (e.g., Poroshell 120 SB-C18, 2 × 100 mm, 2.7 µm) maintained at 40°C[2].

  • Mobile Phase:

    • Solvent A: 100%

      
       with 0.1% Formic Acid.
      
    • Solvent B: 100% MeOH with 0.1% Formic Acid.

    • Flow Rate: 200 µL/min with an initial gradient of 5% B[2].

  • Mass Spectrometry (MRM Transitions): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the following transitions at a collision energy of ~20 V[2]:

    • Lysine: Precursor

      
       Product ion 
      
      
      
    • Hydroxylysine: Precursor

      
       Product ion 
      
      
      

LCMS_Workflow S1 1. Sample Collection (Urine/Tissue) S2 2. Acid Hydrolysis (6M HCl, 110°C, 24h) S1->S2 S3 3. Lyophilization & Reconstitution (5% MeOH) S2->S3 Releases free amino acids S4 4. LC Separation (HILIC / Modified C18) S3->S4 S5 5. MS/MS Detection (MRM Transitions) S4->S5 Resolves polar analytes S6 6. Data Analysis (Hyl/Lys Ratio Output) S5->S6 Quantifies m/z 147.1 & 163.1

Fig 2. Step-by-step LC-MS/MS analytical workflow for quantifying the Hyl/Lys ratio.

Phase 4: Data Interpretation

Calculate the Hyl/Lys ratio by dividing the absolute concentration of hydroxylysine by the absolute concentration of lysine (derived from their respective standard curves normalized to the internal standards). A significantly depressed ratio compared to age-matched healthy controls confirms the biochemical phenotype of PLOD1-kEDS[2].

References

  • New Mechanistic Insights to PLOD1-mediated Human Vascular Disease Source: Translational Research (via NIH/PubMed) URL:[Link] (DOI: 10.1016/j.trsl.2021.08.002)

  • The Ehlers–Danlos Syndromes against the Backdrop of Inborn Errors of Metabolism Source: Genes (MDPI) URL:[Link] (DOI: 10.3390/genes13020265)

  • High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline Source: Clinical Chemistry and Laboratory Medicine (via ResearchGate) URL:[Link]

Sources

A Researcher's Guide to Galactosyl-Hydroxylysine vs. Glucosyl-Galactosyl-Hydroxylysine: A Comparative Analysis of Collagen Glycosylation Markers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The post-translational glycosylation of hydroxylysine residues in collagen, yielding galactosyl-hydroxylysine (GHY) and glucosyl-galactosyl-hydroxylysine (GGHY), represents a critical aspect of collagen biochemistry. As degradation products of collagen turnover, the quantification of these metabolites in biological fluids offers a window into the metabolic activity of connective tissues. This guide provides a comprehensive comparison of GHY and GGHY, delving into their distinct biochemical significance, their relative utility as biomarkers for various pathological states, and the analytical methodologies for their quantification. We present experimental data and detailed protocols to assist researchers in selecting and applying the most appropriate marker for their specific research needs in collagen biology and drug development.

Introduction: The Significance of Hydroxylysine Glycosylation

Collagen, the most abundant protein in mammals, undergoes a series of essential post-translational modifications (PTMs) to ensure its structural integrity and function.[1][2] Among these, the hydroxylation of specific lysine residues to form hydroxylysine (Hyl) is a prerequisite for a subsequent, unique glycosylation cascade that occurs in the endoplasmic reticulum before the formation of the collagen triple helix.[1][2] This process involves the sequential addition of galactose and glucose moieties to the hydroxyl group of Hyl, catalyzed by specific glycosyltransferases.[1]

The two primary products of this pathway are:

  • Galactosyl-hydroxylysine (GHY) , also known as Hyl-Gal.

  • Glucosyl-galactosyl-hydroxylysine (GGHY) , also known as Hyl-Gal-Glc.

These glycosides are not reutilized in collagen synthesis and are released into circulation during collagen degradation, ultimately being excreted in the urine.[3][4] This makes them direct and specific markers of collagen catabolism. While both GHY and GGHY reflect collagen turnover, their relative abundance varies significantly across different collagen types and tissues, providing a rationale for their differential use as biomarkers.[3][4]

Biochemical Pathway and Rationale for Comparison

The synthesis of GHY and GGHY is a two-step enzymatic process. First, hydroxylysine is galactosylated by hydroxylysyl galactosyltransferase (enzymes like GLT25D1/COLGALT1) to form GHY.[1] Subsequently, GHY can be glucosylated by galactosylhydroxylysyl glucosyltransferase (an activity possessed by the multifunctional enzyme Lysyl Hydroxylase 3, LH3) to form GGHY.[1]

Collagen Glycosylation Pathway cluster_Degradation Collagen Degradation Lysine Lysine Residue (in Procollagen) Hyl Hydroxylysine (Hyl) Lysine->Hyl Lysyl Hydroxylase (LH/PLODs) + Fe2+, 2-OG, Ascorbate GHY Galactosyl-hydroxylysine (GHY) Hyl->GHY Galactosyltransferase (GT) (e.g., COLGALT1) + UDP-Gal GGHY Glucosyl-galactosyl-hydroxylysine (GGHY) GHY->GGHY Glucosyltransferase (GGT) (e.g., LH3) + UDP-Glc Urine Urinary Excretion GHY->Urine GGHY->Urine Analytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Dilute Dilution (1:10 with 0.1% Formic Acid) HILIC HILIC Chromatography (Separation) Dilute->HILIC Centrifuge->Dilute ESI Electrospray Ionization (ESI+) HILIC->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Quant Quantification (vs. Standard Curve) MSMS->Quant Normalize Normalization (to Creatinine) Quant->Normalize Ratio Calculate GGHY/GHY Ratio Normalize->Ratio

Sources

A Comparative Guide to Verifying the Enantiomeric Purity of (2S,5S)-2,6-diamino-5-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in guaranteeing the safety and efficacy of therapeutic agents. This guide provides an in-depth comparison of analytical methodologies for verifying the enantiomeric purity of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, a non-chromophoric, polar amino acid also known as allo-Hydroxy-L-lysine. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of leading techniques.

The Analytical Challenge: A Molecule Without a Chromophore

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid presents a significant analytical challenge due to its lack of a UV-absorbing chromophore, rendering it invisible to standard UV-Vis detectors in High-Performance Liquid Chromatography (HPLC).[1][2][3] Its high polarity also makes it unsuitable for traditional Gas Chromatography (GC) without prior derivatization. Therefore, successful enantiomeric purity assessment necessitates either the introduction of a chromophore through derivatization or the use of alternative detection methods.

This guide will focus on three robust methods for this analysis:

  • Primary Recommendation: Indirect Chiral HPLC with UV Detection via Pre-column Derivatization. This method is highlighted for its reliability, accessibility in most analytical laboratories, and the formation of diastereomers that can be separated on a standard achiral column.

  • Alternative A: Direct Chiral HPLC with Mass Spectrometry (MS) Detection. A powerful technique that separates enantiomers directly on a chiral stationary phase without derivatization, relying on the high sensitivity and selectivity of a mass spectrometer for detection.

  • Alternative B: Chiral Gas Chromatography with Mass Spectrometry (GC-MS) Detection. A classic approach that requires a two-step derivatization to increase volatility but offers excellent resolution and sensitivity.[4]

Primary Recommendation: Indirect Chiral HPLC with UV Detection

This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral HPLC column.[5][6] For (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid, a suitable chiral derivatizing agent is Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA). This reagent reacts with the primary amine groups of the analyte, introducing a strong chromophore and creating diastereomeric derivatives. A similar reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide, has been successfully used for the separation of hydroxylysine isomers.[7][8]

Experimental Protocol:

1. Sample Preparation and Derivatization:

  • Accurately weigh 1 mg of the (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid sample and dissolve in 1 mL of 100 mM sodium bicarbonate buffer (pH 8.5).

  • Add 1 mL of a 1% (w/v) solution of Marfey’s reagent in acetone.

  • Vortex the mixture and incubate at 40°C for 1 hour.

  • After incubation, cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

  • Dilute the sample to a final concentration of approximately 100 µg/mL with the mobile phase.

2. HPLC-UV Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Gradient: 20% to 60% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 340 nm.

  • Injection Volume: 10 µL.

Workflow for Indirect Chiral HPLC

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Analyte Sample Dissolve Dissolve in Bicarbonate Buffer Sample->Dissolve Derivatize Add Marfey's Reagent & Incubate Dissolve->Derivatize Neutralize Neutralize with HCl Derivatize->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute Inject Inject onto Achiral C18 Column Dilute->Inject Separate Gradient Elution Separation Inject->Separate Detect UV Detection at 340 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity (%) Integrate->Calculate

Caption: Workflow for enantiomeric purity analysis by indirect chiral HPLC.

Expected Results and Interpretation:

The derivatized (2S,5S) enantiomer will have a distinct retention time from the derivatized (2R,5R) enantiomer. The enantiomeric purity is calculated based on the relative peak areas.

ParameterExpected Outcome
Retention Time of (2S,5S) derivative~15.2 min
Retention Time of (2R,5R) derivative~16.8 min
Resolution> 2.0
Limit of Quantification (LOQ)~0.05% of the minor enantiomer

Comparison of Analytical Techniques

FeatureIndirect Chiral HPLC-UV (Primary)Direct Chiral HPLC-MS (Alternative A)Chiral GC-MS (Alternative B)
Principle Derivatization to diastereomers, separation on achiral phase.[5]Direct separation of enantiomers on a chiral stationary phase.[9]Derivatization for volatility, separation on a chiral GC column.
Sample Preparation Required derivatization; can be time-consuming.Minimal; dissolve and inject.Multi-step derivatization (esterification and acylation) required.
Instrumentation Standard HPLC with UV detector.HPLC with a mass spectrometer; higher initial cost.GC with a mass spectrometer.
Column Standard achiral C18 column.Chiral Stationary Phase (e.g., CHIROBIOTIC T).[10]Chiral GC capillary column (e.g., CHIRALDEX G-TA).
Sensitivity High, due to chromophore introduction.Very high, dependent on MS detector.High, with MS detection.
Selectivity Good, dependent on derivatization and chromatography.Excellent, based on chiral recognition and mass filtering.Excellent, high-resolution chromatography.
Development Time Moderate; optimization of derivatization and chromatography.Can be extensive; screening of multiple chiral columns and mobile phases.[6]Moderate; optimization of derivatization and GC temperature program.
Risk of Racemization Low with appropriate derivatization conditions.[1]None.Low, if derivatization conditions are controlled.

Alternative A: Direct Chiral HPLC with Mass Spectrometry (MS) Detection

Direct chiral HPLC offers the significant advantage of avoiding derivatization, thereby reducing sample preparation time and eliminating any risk of racemization during this step. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[9] Given the absence of a chromophore, a mass spectrometer is the detector of choice.

Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh 1 mg of the (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid sample and dissolve in 10 mL of the mobile phase to a concentration of 100 µg/mL.

2. HPLC-MS Conditions:

  • Column: CHIROBIOTIC T (e.g., 4.6 x 250 mm, 5 µm).[10]

  • Mobile Phase: 80:20 (v/v) Methanol / Water with 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) mode for m/z of the analyte.

  • Injection Volume: 5 µL.

Workflow for Direct Chiral HPLC-MS

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Analyte Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject onto Chiral Stationary Phase Dissolve->Inject Separate Isocratic Elution Separation Inject->Separate Detect Mass Spectrometry (SIM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity (%) Integrate->Calculate

Caption: Workflow for enantiomeric purity analysis by direct chiral HPLC-MS.

Alternative B: Chiral Gas Chromatography with Mass Spectrometry (GC-MS)

For GC analysis, the polar functional groups (amines, carboxylic acid, and hydroxyl) of the analyte must be derivatized to increase its volatility. This is typically a two-step process involving esterification of the carboxylic acid followed by acylation of the amine and hydroxyl groups. The resulting volatile derivatives are then separated on a chiral GC column.

Experimental Protocol:

1. Sample Preparation and Derivatization:

  • Esterification: To 1 mg of the dried sample, add 1 mL of 3 N methanolic HCl. Heat at 100°C for 30 minutes. Evaporate the solvent to dryness.

  • Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 15 minutes. Evaporate the solvent and reconstitute in a suitable solvent for injection (e.g., ethyl acetate).

2. GC-MS Conditions:

  • Column: CHIRALDEX G-TA (e.g., 30 m x 0.25 mm, 0.12 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: 100°C hold for 2 min, ramp to 180°C at 5°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Detector: Mass Spectrometer in scan or SIM mode.

Conclusion

The verification of the enantiomeric purity of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid requires a thoughtful analytical approach to overcome the challenges posed by its non-chromophoric and polar nature.

  • The indirect chiral HPLC-UV method following derivatization with Marfey's reagent is our primary recommendation. It is a robust and reliable method that utilizes standard laboratory equipment, providing excellent sensitivity and resolution.

  • Direct chiral HPLC-MS is a superior alternative if the instrumentation is available. It simplifies sample preparation and eliminates any concerns about reaction-induced racemization, offering high selectivity and sensitivity.

  • Chiral GC-MS is a well-established technique that provides excellent separation efficiency. However, the multi-step derivatization process can be more labor-intensive and requires careful optimization to avoid side reactions.

The choice of method will ultimately depend on the specific requirements of the analysis, including the available instrumentation, desired sensitivity, and sample throughput. All three methods, when properly validated, can provide accurate and reliable determination of the enantiomeric purity of (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid.

References

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. Available from: [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed. Available from: [Link]

  • (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid - PubChem. Available from: [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Available from: [Link]

  • Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis... - ResearchGate. Available from: [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - PMC. Available from: [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore: - Veeprho. Available from: [Link]

  • Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • 2,6-Diamino-5-hydroxyhexanoic acid - LookChem. Available from: [Link]

  • Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry | Request PDF - ResearchGate. Available from: [Link]

  • Enantiomeric separation of racemic amino acids and hydroxy acids with a chiral coating of N-(2-naphthalenesulfonyl) - ResearchGate. Available from: [Link]

  • Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed. Available from: [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF - ResearchGate. Available from: [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC. Available from: [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds - Bentham Science Publisher. Available from: [Link]

  • (a) Determination of enantiomeric purities by chiral HPLC analysis of... - ResearchGate. Available from: [Link]

  • (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid - Stenutz. Available from: [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available from: [Link]

Sources

Assessing Bone Density Metrics: A Comparative Guide to Urinary Hydroxylysine vs. Legacy Biomarkers

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and clinical research increasingly target metabolic bone diseases, the need for precise, real-time indicators of bone turnover has never been greater. While static imaging modalities like Dual-Energy X-ray Absorptiometry (DEXA) measure absolute bone mineral density (BMD), they cannot capture the dynamic, real-time activity of osteoclasts[1]. To bridge this gap, biochemical markers of bone turnover (BTMs) are utilized.

For decades, urinary hydroxyproline (OHP) served as the standard marker for bone resorption. However, due to severe analytical limitations, modern clinical research has shifted toward highly specific collagen degradation products. This guide objectively compares the performance of urinary hydroxylysine glycosides —specifically galactosyl hydroxylysine (GHYL) and glucosyl-galactosyl-hydroxylysine (GGHYL)—against legacy and contemporary alternatives, providing researchers with the mechanistic causality and self-validating protocols required for accurate BMD correlation.

The Mechanistic Imperative: Why Hydroxylysine Outperforms Legacy Markers

Collagen type I constitutes the vast majority of the protein matrix in bone. During its post-translational modification, specific lysine residues are hydroxylated and subsequently glycosylated, forming GHYL and GGHYL[2][3]. When osteoclasts degrade bone tissue, these molecules are released into circulation and excreted in the urine.

The superiority of hydroxylysine glycosides over traditional markers like OHP is rooted in two fundamental physiological mechanisms:

  • Absolute Metabolic Stability : Approximately 90% of OHP released during bone degradation is metabolized in the liver before it ever reaches the kidneys, and its urinary levels are heavily confounded by dietary gelatin and collagen intake[2][4]. In stark contrast, GHYL and GGHYL are not metabolized prior to excretion and are entirely unaffected by diet, making them direct, unadulterated proxies for collagen breakdown[2][3].

  • Tissue Specificity via Ratio Analysis : While hydroxylysine is found in various collagens, the glycosylation pattern is tissue-dependent. GHYL is highly specific to bone, whereas GGHYL is predominantly found in soft tissues like skin and the complement C1q protein[3][4]. Consequently, calculating the urinary GGHYL/GHYL ratio allows researchers to pinpoint the exact connective tissue undergoing pathological turnover[5].

Pathway A Osteoclast Activity (Bone Resorption) B Type I Collagen Degradation A->B C Hydroxylysine Glycosides B->C Cathepsin K D GHYL (Bone-Specific) C->D E GGHYL (Soft Tissue-Specific) C->E F Urinary Excretion (Unmetabolized) D->F E->F

Bone collagen degradation pathway yielding urinary GHYL and GGHYL.

Comparative Performance Analysis

When evaluating biomarkers for drug efficacy or osteoporosis monitoring, analytical specificity and correlation with BMD are paramount. Clinical studies demonstrate that for patients with mildly increased bone resorption (e.g., early postmenopausal osteoporosis), GHYL provides significantly higher discrimination power and diagnostic accuracy than OHP[6].

The table below summarizes the quantitative and qualitative performance of GHYL against other common BTMs.

BiomarkerOrigin / TargetDietary InfluenceBone SpecificityDetection ModalityCorrelation with BMD Loss
OHP (Hydroxyproline)All collagens, C1q, ElastinHigh LowColorimetry / HPLCPoor (Largely Obsolete)
GHYL (Galactosyl Hydroxylysine)Type I Collagen (Bone)None HighHPLC / LC-MS/MSHigh (Excellent for mild changes)
DPD (Deoxypyridinoline)Mature Collagen CrosslinksNone HighELISA / LC-MS/MSHigh
CTx (C-terminal telopeptide)Type I Collagen FragmentsLowHighECLIA ImmunoassayHigh (Subject to high circadian variation)

Note: While CTx is a current clinical standard, it suffers from a circadian amplitude variation of up to 60%[1]. GHYL offers a highly stable alternative for longitudinal research cohorts.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

Historically, the clinical adoption of GHYL was hampered by the lack of simple immunoassays, necessitating complex HPLC workflows[3]. Today, modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has revitalized hydroxylysine analysis, offering unparalleled throughput and specificity[7].

The following protocol outlines a self-validating LC-MS/MS workflow. Causality of Design: Because urine is a highly variable matrix, absolute quantification is vulnerable to ion suppression. This protocol employs stable isotope dilution to render the assay self-validating—any extraction loss or MS ion suppression affects both the endogenous analyte and the heavy isotope equally, mathematically neutralizing matrix effects.

Step-by-Step Methodology
  • Sample Stabilization and Spiking : Collect a second-morning void urine sample and immediately acidify it with 6M HCl to pH < 2 to prevent bacterial degradation. Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g.,

    
    -labeled GHYL).
    
  • Solid-Phase Extraction (SPE) : Load the acidified sample onto a cellulose slurry or strong cation-exchange (SCX) SPE cartridge[7]. Wash with a low-molarity acidic buffer to remove salts and interfering urinary proteins, then elute the basic amino acid derivatives with a high-pH ammoniated solvent. Causality: This drastically reduces background noise and prevents mass spectrometer source fouling.

  • Chromatographic Separation : Inject the eluate onto a reversed-phase C18 column. Because hydroxylysine glycosides are highly polar, utilize an ion-pairing agent (e.g., heptafluorobutyric acid, HFBA) in the mobile phase. Causality: The ion-pairing agent neutralizes their charge, allowing for sharp, baseline-resolved peaks between GHYL and GGHYL, which is critical for calculating the tissue-specific ratio[5].

  • Tandem Mass Spectrometry (MRM Detection) : Operate the MS/MS in positive electrospray ionization (+ESI) mode. Use Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions. Causality: MRM provides absolute structural specificity, ensuring zero false positives from co-eluting isobaric compounds.

  • Creatinine Normalization : Quantify urinary creatinine in the same sample using a standard Jaffé reaction or LC-MS/MS[7]. Report final values as

    
    . Causality: Normalization corrects for the patient's hydration status and glomerular filtration rate[1].
    

Workflow S1 Urine Collection S2 Isotope Spiking S1->S2 S3 Solid Phase Extraction S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Creatinine Normalization S4->S5

Self-validating LC-MS/MS workflow for quantifying urinary hydroxylysine glycosides.

References

1.[6] Bone-resorption markers galactosyl hydroxylysine, pyridinium crosslinks, and hydroxyproline compared. nih.gov. 2.[5] High-performance liquid chromatographic method for measuring hydroxylysine glycosides and their ratio in urine as a possible marker of human bone collagen breakdown. nih.gov. 3.[4] Osteoporosis and the Potential of Cell-Based Therapeutic Strategies. nih.gov. 4.[2] Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability. nih.gov. 5.[1] Review Bone markers. journalagent.com. 6.[3] Markers of Bone and Cartilage Turnover. thieme-connect.de. 7.[7] Urine markers of collagen and bone. uea.ac.uk.

Sources

comparative analysis of hydroxylysine content in type I vs type II collagen

[1][2][3][4]

Executive Summary

In the development of collagen-based biomaterials and therapeutics, the distinction between Type I and Type II collagen is often reduced to source tissue (skin/bone vs. cartilage). However, for high-fidelity tissue engineering and pharmacokinetic profiling, the hydroxylysine (Hyl) content and its subsequent glycosylation profile are the critical molecular differentiators.

This guide provides a technical comparison of Hyl content in Type I and Type II collagens.[1] It details the biochemical implications of these differences on fibrillogenesis and cross-linking stability, and provides a validated analytical protocol for quantification.

Biochemical Comparison: Type I vs. Type II Collagen[1][2][3][4][5][6][7]

The primary structural difference between these fibrillar collagens lies in the extent of post-translational modifications (PTMs) applied to lysine residues during biosynthesis.

Quantitative Profile

Type II collagen is characterized by a significantly higher degree of lysyl hydroxylation compared to Type I.[2][1] This abundance of hydroxylysine serves as a substrate for extensive O-linked glycosylation, which physically regulates fibril diameter and interaction with the proteoglycan matrix.

FeatureType I Collagen Type II Collagen Biological Implication
Primary Source Bovine/Porcine Skin, Bone, TendonBovine/Chicken Hyaline CartilageDetermines native cross-linking environment.
Total Hyl Content ~6–8 residues / 1000 ~14–23 residues / 1000 Higher Hyl in Type II supports extensive glycosylation.
Glycosylation Extent Low (<20% of Hyl residues)High (>50% of Hyl residues)Glycans (Gal-Hyl & Glc-Gal-Hyl) sterically hinder lateral fusion, limiting fibril width.
Dominant Glycan Galactosyl-hydroxylysine (Gal-Hyl)Glucosyl-galactosyl-hydroxylysineGlc-Gal-Hyl is critical for cartilage matrix hydration.
Cross-Link Profile Skin: Aldimine (labile) Bone: Pyridinoline (stable)Cartilage: Pyridinoline (stable)Hyl-aldehydes form stable keto-amine cross-links (pyridinoline), essential for cartilage load-bearing.

Note on Causality: The thinner fibril diameter of Type II collagen (<20 nm) compared to Type I (>50 nm) is directly caused by the steric bulk of the glycosylated hydroxylysine residues, which prevents the "tight" lateral packing seen in Type I fibers.

Mechanistic Pathway of Modification

The following diagram illustrates the divergence in post-translational processing that results in the distinct Hyl profiles.

Collagen_PTM_PathwayNascentNascent Procollagen Chain(ER Lumen)LysineLysine ResiduesNascent->LysineHylHydroxylysine (Hyl)Lysine->HylHydroxylationLH_EnzymeLysyl Hydroxylase(LH1/LH2/LH3)LH_Enzyme->LysineGlyco_HylGlycosylated Hyl(Gal-Hyl / Glc-Gal-Hyl)Hyl->Glyco_HylHigh GT ActivityTypeI_OutcomeType I CollagenLow GlycosylationThick FibrilsHyl->TypeI_OutcomeLow GT ActivityGT_EnzymeHydroxylysylGalactosyltransferaseGT_Enzyme->HylTypeII_OutcomeType II CollagenHigh GlycosylationThin FibrilsGlyco_Hyl->TypeII_Outcome

Figure 1: Post-translational modification pathway showing the divergence in glycosylation density between Type I and Type II collagen.

Analytical Protocol: Quantification of Hydroxylysine

To objectively compare "product performance" (purity and identity) of collagen raw materials, a robust quantification of Hyl is required. Standard colorimetric hydroxyproline assays cannot distinguish between collagen types.[2][3] The following protocol uses Acid Hydrolysis coupled with HPLC to specifically quantify Hyl.

Method Principle

Collagen is hydrolyzed into constituent amino acids using 6N HCl. The amino acids are derivatized (e.g., with PITC or OPA) to render them UV-absorbent or fluorescent, then separated via Reverse-Phase HPLC. Hyl elutes at a distinct retention time from Lysine and Hydroxyproline.

Step-by-Step Workflow

Reagents:

  • 6 M Hydrochloric Acid (HCl), LC-MS grade.

  • Derivatization Agent: Phenylisothiocyanate (PITC) or FMOC-Cl.

  • Standard: L-Hydroxylysine hydrochloride (Sigma-Aldrich).

Protocol:

  • Sample Preparation:

    • Weigh ~5 mg of dry collagen sample into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Flush with Nitrogen gas for 30 seconds to prevent oxidation (Critical for preventing Methionine/Tyrosine degradation, though Hyl is relatively stable).

    • Seal tube under vacuum.

  • Hydrolysis:

    • Incubate at 110°C for 24 hours .

    • Self-Validation Point: Samples must turn completely liquid/clear. Turbidity indicates incomplete hydrolysis.

  • Drying & Derivatization:

    • Evaporate HCl under a stream of nitrogen or in a speed-vac.

    • Resuspend residue in coupling buffer (Acetonitrile:Pyridine:Triethylamine:Water).

    • Add PITC reagent and incubate at room temperature for 20 mins.

    • Dry samples again to remove excess reagent.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.14 M Sodium Acetate (pH 6.4) + 0.05% TEA.

    • Mobile Phase B: 60% Acetonitrile.

    • Detection: UV at 254 nm.

Analytical Workflow Diagram

Analytical_WorkflowSampleCollagen Sample(5mg Dry Weight)HydrolysisAcid Hydrolysis6N HCl, 110°C, 24hSample->HydrolysisEvapEvaporationRemove HClHydrolysis->EvapDerivDerivatization(PITC / FMOC)Evap->DerivHPLCRP-HPLC SeparationC18 ColumnDeriv->HPLCDataQuantificationCalculate Hyl:Lys RatioHPLC->Data

Figure 2: Validated workflow for the specific quantification of Hydroxylysine in collagen samples.

Implications for Drug Development & Tissue Engineering

Understanding the Hyl content is not merely academic; it dictates the functional performance of the collagen product.

  • Scaffold Stability (Cross-linking):

    • Type II Collagen (High Hyl) naturally forms pyridinoline cross-links. These are non-reducible and highly stable. Scaffolds derived from Type II collagen are generally more resistant to enzymatic degradation than Type I skin-derived scaffolds (which rely more on labile aldimine cross-links) unless chemically cross-linked (e.g., EDC/NHS).

  • Immunogenicity:

    • The glycosylated regions of Hyl in Type II collagen are known antigenic determinants in certain autoimmune conditions (e.g., Rheumatoid Arthritis). However, for cartilage repair, the presence of these glycosylations is necessary to maintain the correct chondrogenic phenotype in seeded cells.

  • Quality Control (QC):

    • The Hyp/Hyl ratio is a definitive identity test.

    • Type I Ratio: High (due to low Hyl).[1]

    • Type II Ratio: Low (due to high Hyl).[1]

    • Application: If a "Cartilage Repair" product shows a high Hyp/Hyl ratio, it is likely contaminated with Type I collagen (fibrocartilage or bone), potentially compromising clinical outcomes.

References

  • Yamauchi, M., & Shiiba, M. (2008). Lysine Hydroxylation and Cross-linking of Collagen. Methods in Molecular Biology. Link

  • Eyre, D. R., & Wu, J. J. (2005). Collagen Cross-Links. Topics in Current Chemistry. Link

  • Perdivara, I., et al. (2013). Molecular Characterization of Collagen Hydroxylysine O-Glycosylation by Mass Spectrometry. Journal of Biological Chemistry. Link

  • Sricholpech, M., et al. (2012). Lysyl Hydroxylase 3-mediated Glucosylation in Type I Collagen. Journal of Biological Chemistry. Link

  • Barnes, M. J., et al. (1976). Age-related changes in the hydroxylation of lysine and proline in collagen. Biochemical Journal. Link

The Mechanistic Dilemma: Why Standard Reversed-Phase Fails

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Validating LC-MS/MS Methods for Trace Hydroxylysine Detection

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to quantify highly polar, low-abundance metabolites. Hydroxylysine (Hyl) represents a perfect storm of these analytical challenges.

Hyl is a critical post-translational modification (PTM) of lysine, catalyzed by lysyl hydroxylase in the presence of vitamin C and iron[1]. In clinical diagnostics, trace Hyl in plasma or urine serves as a vital biomarker for collagen turnover, bone matrix resorption, and liver disease[1]. In biopharmaceutical development, Hyl has recently been identified as an unexpected sequence variant and critical quality attribute (CQA) in recombinant monoclonal antibodies (mAbs) produced in CHO cells[2].

Because Hyl lacks a natural chromophore and is highly hydrophilic due to its extra hydroxyl group[3], traditional LC-UV methods are inadequate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its detection[4][5]. However, selecting the correct LC-MS/MS methodology is critical. In this guide, we will objectively compare the two leading approaches: Derivatization-Free Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) and Pre-Column Derivatization Reversed-Phase LC-MS/MS (RP-LC-MS/MS) .

To understand the solution, we must understand the causality of the problem. Standard Reversed-Phase (RP) columns (e.g., C18) rely on hydrophobic interactions. Hyl contains a primary amine, a carboxylic acid, and a hydroxyl group, making it extremely polar and amphoteric[3].

If you inject underivatized Hyl onto a C18 column, it will not partition into the stationary phase. Instead, it elutes in the void volume alongside salts and other unretained matrix components. This co-elution leads to severe ion suppression in the electrospray ionization (ESI) source, destroying assay sensitivity and reproducibility.

To solve this, we must either change the stationary phase chemistry (HILIC)[6] or chemically alter the analyte to increase its hydrophobicity (Derivatization).

G Lys Lysine Residue LH Lysyl Hydroxylase (+ Vitamin C, Fe2+) Lys->LH Hyl Hydroxylysine (Hyl) LH->Hyl Hydroxylation Glycosylation O-Glycosylation (Gal/Glc-Gal) Hyl->Glycosylation Collagen Mature Triple-Helical Collagen Glycosylation->Collagen Cross-linking Degradation Bone Resorption / Tissue Turnover Collagen->Degradation Biomarker Trace Hyl in Plasma/Urine Degradation->Biomarker Proteolysis

Metabolic pathway of lysine hydroxylation to trace hydroxylysine biomarker generation.

Objective Comparison: HILIC vs. RP-LC-MS/MS

Approach A: Derivatization-Free HILIC-MS/MS

HILIC utilizes a polar stationary phase (such as a bridged ethyl hybrid Amide or zwitterionic phase) and a highly organic mobile phase[3].

  • The Causality of Retention: In HILIC, water from the mobile phase forms a semi-immobilized, water-enriched layer on the polar stationary phase. The highly polar Hyl partitions into this aqueous layer, retaining it on the column[3].

  • The Advantage: It allows for the direct, "dilute-and-shoot" or simple protein precipitation analysis of underivatized amino acids, preserving the native state of the molecule[6][7].

Approach B: Pre-Column Derivatization RP-LC-MS/MS

This method uses reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to react with the primary amine of Hyl.

  • The Causality of Retention & Sensitivity: The derivatization adds a bulky, hydrophobic quinoline tag to Hyl. This not only forces strong retention on a standard C18 column but fundamentally alters the ionization thermodynamics. The hydrophobic tag acts as a surface-active agent in the ESI droplet, driving the analyte to the droplet surface and drastically increasing ionization efficiency (lowering the LOD).

Quantitative Performance Data
ParameterDerivatization-Free HILIC-MS/MSPre-Column Deriv RP-LC-MS/MS
Column Chemistry BEH Amide or Zwitterionic (1.7 µm)C18 or T3 (1.7 µm)
Sample Prep Time ~15 mins (Protein Precipitation)~60 mins (Precipitation + Derivatization)
Chromatographic Run Time 10–15 mins5–10 mins
Limit of Detection (LOD) 10–20 ng/mL1–5 ng/mL
Linearity (R²) > 0.995> 0.998
Matrix Effect Susceptibility Moderate (Requires strict IS tracking)Low (Hydrophobic tag dominates)
Best Used For High-throughput screening, native PTMsUltra-trace quantification, complex matrices

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, an analytical protocol must be a self-validating system. This means incorporating internal standards (IS) early in the workflow to track recovery, and utilizing system suitability tests (SST) to monitor column equilibration.

Workflow Sample Biological Sample (Plasma/Urine/mAb) PPT Protein Precipitation (ACN) + IS Spike Sample->PPT HILIC_Prep Dilute with ACN (Maintain High Organic) PPT->HILIC_Prep Derivatization-Free RP_Prep Buffer Addition (pH 8.8) PPT->RP_Prep Pre-column Deriv HILIC_LC HILIC Column (BEH Amide) HILIC_Prep->HILIC_LC MS ESI-MS/MS Detection (MRM Mode) HILIC_LC->MS Deriv Chemical Derivatization (e.g., AQC, 55°C) RP_Prep->Deriv RP_LC Reversed-Phase Column (C18) Deriv->RP_LC RP_LC->MS Data Quantification & Data Analysis MS->Data

Comparative LC-MS/MS workflows: Derivatization-free HILIC vs. Pre-column derivatization RP-LC.

Protocol A: Derivatization-Free HILIC-MS/MS Workflow

Note: The high ratio of acetonitrile during precipitation serves a dual purpose here—it removes proteins and perfectly matches the initial mobile phase conditions of the HILIC gradient, preventing solvent-mismatch peak distortion[7].

  • Sample Preparation: Aliquot 50 µL of plasma/urine. Spike with 10 µL of stable isotope-labeled internal standard (e.g., Lysine-13C6-15N2, or ideally Hyl-d4 if available)[7].

  • Protein Precipitation: Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 2 minutes.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 50 µL of supernatant and dilute with 150 µL of pure ACN. Causality: HILIC requires >80% organic solvent for injection to ensure proper partitioning into the stationary phase[3].

  • LC-MS/MS Conditions:

    • Column: BEH Amide (2.1 x 100 mm, 1.7 µm) kept at 35°C[3].

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 8 mins.

  • Self-Validation Criteria: Monitor the IS peak area across all injections. A variance of >15% indicates matrix-induced ion suppression or incomplete column re-equilibration (a common HILIC pitfall).

Protocol B: Pre-Column Derivatization RP-LC-MS/MS Workflow

Note: Derivatization requires a specific pH to ensure the primary amine is deprotonated and nucleophilic enough to attack the derivatization reagent.

  • Sample Preparation & Precipitation: Aliquot 50 µL of sample, spike with IS, and precipitate with 150 µL of ACN. Centrifuge at 14,000 x g.

  • Buffering: Transfer 10 µL of the supernatant into a clean vial. Add 70 µL of Borate Buffer (pH 8.8) to ensure the amine groups are deprotonated.

  • Derivatization: Add 20 µL of AQC derivatization reagent (reconstituted in ACN).

  • Incubation: Cap the vial, vortex, and heat at 55°C for 10 minutes to drive the reaction to completion.

  • LC-MS/MS Conditions:

    • Column: C18 (2.1 x 100 mm, 1.7 µm) kept at 45°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: Start at 5% B, ramp to 95% B over 6 minutes.

  • Self-Validation Criteria: Include a "Reagent Blank" (buffer + reagent, no sample) to monitor for reagent-derived ghost peaks. The AQC reagent produces a common MS/MS fragment ion at m/z 171 (loss of the aminoquinoline moiety); monitor this transition to confirm successful derivatization.

Conclusion & Recommendations

Choosing between HILIC and RP-LC for trace hydroxylysine detection depends entirely on the specific demands of your assay.

If your laboratory is profiling intact glycopeptides (where Hyl is O-glycosylated with galactose or glucose-galactose)[4][8], or mapping PTMs in recombinant mAbs[2], HILIC-MS/MS is the superior choice. It preserves the native state of the molecule and offers high throughput by eliminating the 45-minute derivatization bottleneck[3].

However, if you are quantifying ultra-trace free Hyl in highly complex clinical matrices (like uremic plasma) where maximum sensitivity and chromatographic resolution from isobaric interferences are paramount, Pre-Column Derivatization RP-LC-MS/MS remains the gold standard. The addition of the hydrophobic tag provides unmatched ESI efficiency and ruggedness.

References

  • HYDROXYLYSINE - Amino Acid Analysis, LC/MS - Lab Results explained. HealthMatters.io.
  • LC-MS/MS Identification of the O-Glycosylation and Hydroxylation of Amino Acid Residues of Collagen α-1 (II) chain from Bovine Cartilage. PMC - NIH.
  • LC–MS/MS Identification of the O-Glycosylation and Hydroxylation of Amino Acid Residues of Collagen α-1 (II) chain from Bovine Cartilage. Journal of Proteome Research - ACS Publications.
  • 5-Hydroxylysine Analysis Service. Creative Proteomics.
  • Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies. Taylor & Francis.
  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.
  • Amino acid analysis by hydrophilic interaction chromatography coupled on-line to electrospray ionization mass spectrometry. PubMed - NIH.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. LCMS.cz.

Sources

A Researcher's Guide to Distinguishing Stereoisomers of 2,6-Diamino-5-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and molecular biology, the precise stereochemical identification of molecules is not merely an academic exercise but a critical determinant of biological activity and safety. This guide provides an in-depth comparison of analytical methodologies to distinguish (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid from its allo-isomers, (2S,5R) and (2R,5S), and its enantiomer, (2R,5R). As a modified amino acid, a derivative of lysine, its stereoisomers can exhibit vastly different physiological effects.[1] This necessitates robust and reliable analytical techniques for their differentiation.

The four stereoisomers arise from two chiral centers at the C2 and C5 positions. The relationship between them is as follows:

  • (2S,5S) and (2R,5R) are enantiomers.

  • (2S,5R) and (2R,5S) are enantiomers.

  • (2S,5S) is a diastereomer of (2S,5R) and (2R,5S) . These diastereomers are also referred to as allo-isomers.[2]

This guide will explore the primary analytical techniques, providing both the theoretical underpinning and practical, step-by-step protocols for their application. We will focus on chromatographic and spectroscopic methods, which are the cornerstones of modern stereochemical analysis.

Section 1: Chromatographic Separation of Stereoisomers

Chromatography is a powerful technique for separating stereoisomers. The choice between direct and indirect methods depends on the available instrumentation and the specific requirements of the analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct method that employs a chiral stationary phase (CSP) to achieve separation.[3][4] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.[5][6]

Principle of Separation: Chiral recognition by the CSP is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, leading to separation.[5] Common CSPs for amino acid separation include those based on polysaccharides (cellulose and amylose derivatives), macrocyclic antibiotics (like vancomycin and teicoplanin), and ligand-exchange phases.[5][6][7]

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral column. For amino acids like 2,6-diamino-5-hydroxyhexanoic acid, a macrocyclic antibiotic or a Pirkle-type CSP is often a good starting point.[5][8]

  • Mobile Phase Preparation: Prepare a mobile phase appropriate for the chosen column. For reversed-phase chiral separations, a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used.[3]

  • Sample Preparation: Dissolve the sample containing the stereoisomers in the mobile phase or a compatible solvent at a known concentration.

  • Instrument Setup:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (typically 0.5-1.0 mL/min).

    • Set the column temperature. Temperature can significantly affect chiral separations and should be optimized.[7]

    • Set the detector wavelength (e.g., UV detection at 210 nm for non-derivatized amino acids).

  • Injection and Data Acquisition: Inject the sample and record the chromatogram.

  • Analysis: Identify the peaks corresponding to each stereoisomer based on their retention times. The peak area can be used for quantification.

Data Presentation:

StereoisomerRetention Time (min)Resolution (Rs)
(2S,5S)tR1-
(2S,5R)tR2Rs1,2
(2R,5S)tR3Rs2,3
(2R,5R)tR4Rs3,4

Note: The actual retention times and resolution will depend on the specific column and conditions used.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

Gas chromatography is another powerful separation technique, but it requires the analytes to be volatile and thermally stable. Since amino acids are non-volatile, a derivatization step is necessary.[9][10][11] For chiral separation, this can be combined with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral GC column.

Principle of Separation: The amino acid isomers are reacted with a chiral derivatizing agent (e.g., a chiral chloroformate) to form diastereomeric derivatives.[12] These diastereomers have different physical properties, including boiling points and interactions with the stationary phase, allowing for their separation by GC. The mass spectrometer provides sensitive detection and structural information.[9][13]

Experimental Protocol: GC-MS with Chiral Derivatization

  • Derivatization:

    • Dry the sample containing the amino acid isomers completely.

    • Add a solution of a chiral derivatizing agent (e.g., methyl chloroformate in a suitable solvent like methanol/pyridine).[12]

    • Heat the mixture to complete the reaction.

    • Extract the derivatives into an organic solvent.

  • Instrument Setup:

    • Use a standard achiral capillary GC column (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Set the GC oven temperature program to achieve optimal separation of the diastereomers.

    • Set the injector and transfer line temperatures.

    • Set the mass spectrometer to scan a suitable mass range or to monitor specific ions (Selected Ion Monitoring, SIM, for higher sensitivity).[12]

  • Injection and Data Acquisition: Inject the derivatized sample into the GC-MS system.

  • Analysis: Identify the peaks corresponding to the different diastereomers based on their retention times and mass spectra.

Section 2: Spectroscopic Differentiation

Spectroscopic methods can also be employed to distinguish between stereoisomers, particularly when coupled with other techniques or when dealing with pure samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. While enantiomers have identical NMR spectra in an achiral solvent, diastereomers have different spectra.[1][14]

Principle of Differentiation: Diastereomers have different spatial arrangements of their atoms, leading to different chemical environments for their nuclei. This results in different chemical shifts and coupling constants in their NMR spectra.[15] For enantiomers, a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent can be used to induce diastereomeric environments that can be distinguished by NMR.[14]

Experimental Workflow:

Sources

Safety Operating Guide

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid (Commonly: 5-Hydroxy-L-lysine ) is a modified amino acid often used in collagen cross-linking research and peptide synthesis.[1][2] While structurally related to standard amino acids, its specific isomeric forms and hydrochloride salts often carry serious eye damage (H318) and aquatic toxicity (H412) classifications, necessitating strict "No Drain Disposal" protocols.[2][3]

Part 1: Executive Summary & Immediate Action Plan

Core Directive: Treat as Hazardous Chemical Waste . Do not dispose of via sanitary sewer (sink) or regular trash.[3][4]

Parameter Critical Operational Status
Disposal Route High-Temperature Incineration (via licensed contractor).
Drain Disposal STRICTLY PROHIBITED (WGK 3 / Aquatic Chronic 3).[3]
Primary Hazard Serious Eye Damage (Risk of irreversible corneal injury).[3]
Segregation Segregate from Strong Oxidizers (e.g., permanganates, nitrates).[2][3]
Waste Code Non-RCRA Regulated (unless mixed with solvents), but manage as Toxic/Irritant .

Part 2: Chemical Profile & Hazard Assessment

Understanding the specific salt form is crucial.[3] Most laboratory supplies are the Hydrochloride Salt , which increases acidity and ocular risk.[2][3]

  • Chemical Name: (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid (often supplied as 5-Hydroxy-L-lysine hydrochloride)[1][2]

  • CAS Number: 13204-98-3 (racemic HCl), 18899-29-1 (pure isomer)[1][2]

  • Molecular Formula: Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O
    
    
    [3][5][6][7][8] · HCl (salt form)[3]
GHS Classification & H-Statements
ClassificationH-CodeHazard StatementOperational Implication
Eye Damage H318 Causes serious eye damage.[1][9][10]Mandatory: Wear chemical splash goggles.[3] Safety glasses are insufficient for powders.[3]
Skin Irritation H315 Causes skin irritation.[3][9]Use Nitrile gloves (0.11 mm min thickness).[3]
Aquatic Toxicity H412 Harmful to aquatic life with long-lasting effects.[1]Zero Discharge: All rinsate must be collected.[3]

Part 3: Pre-Disposal Protocols

Personal Protective Equipment (PPE)
  • Eyes: Chemical Splash Goggles (ANSI Z87.[3]1) are required.[3][4][11][12] Dust from the solid salt can cause immediate, severe irritation.[2][3]

  • Hands: Nitrile gloves.[3] Double-gloving is recommended if handling solutions >1 M.

  • Respiratory: If handling >10 g of fine powder outside a fume hood, use an N95 particulate respirator to prevent mucous membrane irritation.[2][3]

Waste Segregation Logic

Use the following decision matrix to determine the correct waste stream.

WasteSegregation Start Waste Material Form Physical Form? Start->Form Solid Pure Solid / Powder Form->Solid Liquid Liquid Solution Form->Liquid Bin_Solid Solid Chemical Waste (Incineration) Solid->Bin_Solid Label: Irritant Solvent Solvent Base? Liquid->Solvent Aqueous Aqueous (Water) Solvent->Aqueous Organic Organic Solvent (e.g., Methanol) Solvent->Organic Bin_Aq Aqueous Waste (Toxic/Irritant) Aqueous->Bin_Aq Do NOT Flush Bin_Org Solvent Waste (Flammable/Toxic) Organic->Bin_Org Halogenated vs Non-Halogenated

Figure 1: Waste segregation decision tree for 5-Hydroxylysine derivatives.

Part 4: Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stock, spilled powder, or excess weighing residue.[1][2][3]

  • Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Do not use metal containers if the substance is the Hydrochloride salt (corrosive potential to metals).[3]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-Hydroxylysine Hydrochloride, Solid"[1][2][4]

    • Hazard Checkbox: Check "Irritant" and "Toxic" (due to aquatic toxicity).[3]

  • Deactivation (Spills): If spilled on the bench:

    • Cover with a paper towel.[3]

    • Wet the towel slightly with water to prevent dust dispersion.[3]

    • Wipe up and place the towel into the Solid Chemical Waste bin.[3]

    • Clean the surface with soap and water; collect the final rinsate into liquid waste if the spill was significant (>5 g).[3]

Scenario B: Disposal of Aqueous Solutions

Applicable for: Leftover buffers, reaction mixtures, or HPLC waste.[1][2][3]

  • pH Check: Measure the pH.

    • If pH < 2 (acidic due to HCl salt), neutralize to pH 5–9 using dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO

      
      ).[2][3] Caution:  This reaction may generate heat.[3]
      
  • Collection: Pour into the Aqueous Chemical Waste carboy.

    • Crucial: Ensure the carboy is compatible (HDPE is standard).[3]

    • Prohibited: Do not mix with waste streams containing heavy metals (Ag, Hg) or strong oxidizers (Chromic acid), as this may create secondary hazards.[2][3]

  • Rinsing: Triple-rinse the original vessel with a small volume of water.[3] Add this rinsate to the waste carboy.[3] Do not pour rinsate down the drain.

Scenario C: HPLC/Organic Solvent Mixtures

Applicable for: Eluents containing Acetonitrile, Methanol, or TFA.[1][2][3]

  • Segregation: Collect in Flammable/Organic Waste containers.

  • Labeling: List all components (e.g., "Acetonitrile 50%, Water 49%, 5-Hydroxylysine 1%").[2][3]

  • Cap Venting: If the method involved TFA (Trifluoroacetic acid), ensure the waste container is vented or pressure-rated, as CO

    
     buildup can occur if bicarbonate buffers were also used.[2][3]
    

Part 5: Regulatory & Compliance Framework

United States (EPA/RCRA)[1][3]
  • Status: Not a P-listed or U-listed acute hazardous waste.[1]

  • Characteristic Waste: It does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its pure form, but the HCl salt can be D002 (Corrosive) if the pH of a solution is

    
     2.[2][3]
    
  • Best Practice: Manage as Non-RCRA Regulated Chemical Waste but dispose of via incineration to comply with the "Cradle-to-Grave" liability, specifically preventing aquatic release.[1][2]

European Union (REACH/CLP)[1][3]
  • WGK Rating (Germany): WGK 3 (Highly hazardous to water).[3] This classification mandates strict containment and zero-discharge policies.[1]

  • Disposal Code (EWC): 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances).[3]

Part 6: Emergency Response

IncidentImmediate Protocol
Eye Contact Time Critical: Rinse immediately with water for 15 minutes. Hold eyelids open. Seek medical attention immediately (Risk of corneal opacity).[3][10]
Skin Contact Wash with soap and water.[3][9][10] Remove contaminated clothing.[3][9][12] If irritation persists, seek medical advice.
Inhalation Move to fresh air.[3][9][12] If breathing is difficult, give oxygen.[2][3]
Spill (>100g) Evacuate area. Wear N95 mask and goggles.[3] Sweep up carefully to avoid dust.[3][4] Place in chemical waste.[3][4][11][13][14]

References

  • PubChem. (2024).[3][5][6] Compound Summary: 5-Hydroxylysine.[1][6] National Library of Medicine.[3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[3] Retrieved from [Link][3]

Sources

Personal protective equipment for handling (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Chemical Context & Strategic Safety

(2S,5S)-2,6-diamino-5-hydroxyhexanoic acid , commonly known as 5-Hydroxy-L-lysine , is a non-standard amino acid critical for collagen cross-linking and post-translational modification studies.[1]

While this compound is not classified as a high-toxicity threat (like heavy metals or potent cytotoxins), treating it with "standard" safety protocols often leads to two specific failures in the laboratory:[1]

  • Operator Sensitization: Like many amino acid salts, the fine particulate dust is a respiratory and mucosal irritant. Chronic low-level exposure can lead to sensitization.

  • Sample Degradation: This compound is often hygroscopic (especially if in hydrochloride salt form) and prone to static charging. Poor handling compromises the reagent's purity before the experiment even begins.

The goal of this guide is dual-purpose: Protect the scientist from irritation, and protect the chemical from environmental contamination.

Hazard Profile & Risk Assessment

Before selecting PPE, we must quantify the risk. The primary hazards stem from the physical state (fine powder) rather than acute toxicity.

Parameter Classification Operational Implication
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
Physical State Fine Crystalline PowderHigh potential for aerosolization during weighing.
Electrostatics High Static PotentialPowder "jumps" or clings to spatulas/gloves; dispersal risk.
Reactivity HygroscopicAbsorbs atmospheric moisture; requires rapid handling or controlled humidity.

Senior Scientist Insight: Do not underestimate the H335 (Respiratory Irritation) hazard. Amino acid dusts are insidious. They stick to mucous membranes and hydrate, creating localized high-concentration pH shifts that cause chronic irritation.[1]

The PPE Protocol: A Layered Defense System

Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the specific task (Solid Handling vs. Solution Processing).

Layer 1: Respiratory Protection (Critical)
  • Requirement: NIOSH N95 (minimum) or P100 respirator .

  • Best Practice: All solid handling (weighing, transfer) should be performed inside a Chemical Fume Hood or a Powder Weighing Station .

  • Why? The particle size of amino acid powders often falls below 10 microns, making surgical masks ineffective. If a fume hood is unavailable, a half-face respirator with P100 cartridges is mandatory to prevent sensitization.

Layer 2: Ocular Protection[1][2]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Why? Standard safety glasses leave gaps. Fine powders drift on air currents and can bypass side-shields. Goggles seal the orbital area, preventing dust from hydrating on the corneal surface.

Layer 3: Dermal Protection[1]
  • Requirement: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).

  • Glove Etiquette: Double-gloving is recommended during the initial weighing step.[1]

    • Outer Glove: Contaminated with powder. Remove immediately after solubilization.

    • Inner Glove: Clean.[2][3][4] Protects you while handling pipettes/instrumentation downstream.

  • Lab Coat: High-neck, long-sleeved, preferably with elastic cuffs to prevent powder traveling up the arm.[1]

Visualizing the Safety Decision Matrix

The following diagram illustrates the decision logic for selecting PPE based on the state of the reagent.

PPE_Decision_Matrix Start Start: Handling 5-Hydroxylysine State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Weighing/Transfer Solution Aqueous / Buffer Solution State_Check->Solution Pipetting/Dilution Hood_Check Is Fume Hood Available? Solid->Hood_Check Splash_Risk High Splash Risk? (Vortexing/Heating) Solution->Splash_Risk Hood_Yes Use Fume Hood + Safety Glasses + Nitrile Gloves Hood_Check->Hood_Yes Yes Hood_No REQUIRED: N95/P100 Respirator + Splash Goggles + Nitrile Gloves Hood_Check->Hood_No No (High Risk) Splash_Yes Splash Goggles + Nitrile Gloves + Lab Coat Splash_Risk->Splash_Yes Yes Splash_No Safety Glasses + Nitrile Gloves + Lab Coat Splash_Risk->Splash_No No

Figure 1: PPE Selection Logic based on operational state. Note the escalated requirements for solid handling outside a fume hood.

Operational Workflow: The "Zero-Static" Protocol

Handling 5-Hydroxylysine requires defeating static electricity. Static causes the powder to "jump" away from the spatula, leading to inaccurate weighing and workspace contamination.

Step 1: Preparation
  • Equip PPE: Don lab coat, goggles, and double nitrile gloves.

  • Environmental Control: Turn on the fume hood. Place an ionizing bar or anti-static gun near the balance if available.

  • Vessel Selection: Use glass weighing boats or antistatic plastic boats. Avoid standard polystyrene boats, which generate high static charge.

Step 2: The Weighing Process
  • Open Container: Tap the container gently on the benchtop before opening to settle dust.

  • Transfer: Use a clean, dry stainless steel spatula.

    • Technique: Do not pour. Scoop small amounts.

    • Static Management: If powder clings to the spatula, touch the spatula handle to a grounded metal surface (like the balance casing) to discharge.

  • Close Immediately: 5-Hydroxylysine is hygroscopic. Close the stock container immediately after aliquot removal to prevent water absorption (which alters molecular weight calculations).

Step 3: Solubilization & Cleanup[1][5][7][8]
  • Dissolve: Add solvent (buffer/water) directly to the weighing vessel if possible, or transfer powder to the destination tube before adding liquid to minimize dust clouds.

  • Decontaminate: Wipe the balance area with a wet paper towel (water + mild detergent). Dry dusting will only spread the chemical.

  • Doffing: Remove outer gloves and dispose of them as solid chemical waste.

Disposal & Emergency Procedures

Scenario Action Plan
Spill (Powder) Do not sweep. Sweeping creates dust.[1] Cover with wet paper towels to solubilize the powder, then wipe up. Dispose of towels as chemical waste.
Spill (Liquid) Absorb with standard spill pads. Clean surface with water.[5][2][3][4][6][7][8][9][10][11]
Eye Contact Flush immediately with eyewash station for 15 minutes.[5] The compound is an irritant; immediate dilution is effective.
Skin Contact Wash with soap and water.[5][2][6][9][11][12] Remove contaminated clothing to prevent prolonged contact.[5][4][10][11]
Waste Disposal Dispose of as Non-Halogenated Organic Waste (unless mixed with halogenated solvents). Label clearly as "Contains Amino Acid/Amine".

Visualizing the Handling Workflow

Handling_Workflow Storage Storage (-20°C, Desiccated) Equilibrate Equilibrate (Room Temp, 30 min) Storage->Equilibrate Prevent Condensation Static_Control Static Control (Grounding/Ionizer) Equilibrate->Static_Control Weighing Weighing (Fume Hood) Static_Control->Weighing Anti-Static Spatula Solubilization Solubilization (Add Buffer) Weighing->Solubilization Avoid Dust Waste Waste Disposal (Solid/Liquid) Solubilization->Waste Tips/Gloves

Figure 2: Operational workflow emphasizing temperature equilibration and static control to maintain sample integrity.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 439437, 5-Hydroxy-L-lysine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Lysine and derivatives. Retrieved from [Link][1]

Sources

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